2,3-Dihydrobenzofuran-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8O2 |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-2-ol |
InChI |
InChI=1S/C8H8O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4,8-9H,5H2 |
InChI Key |
WDZLZKSUBSXWID-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C21)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2,3-Dihydrobenzofuran-2-ol: Molecular Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules.[1] Its inherent structural rigidity and the synthetic versatility it offers have established it as a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of a key derivative, 2,3-dihydrobenzofuran-2-ol. We will delve into its nuanced molecular architecture, characteristic spectroscopic signatures, plausible synthetic strategies, and predicted chemical reactivity. This document aims to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery, facilitating a deeper understanding and broader application of this intriguing molecular entity.
The 2,3-Dihydrobenzofuran Core: A Foundation of Biological Significance
The 2,3-dihydrobenzofuran framework, formed by the fusion of a benzene ring with a dihydrofuran ring, is a recurring structural element in a multitude of bioactive compounds.[1] This scaffold is a key constituent in various classes of natural products, including lignans, neolignans, and isoflavonoids, which are known to exhibit a wide spectrum of biological activities.[1] The therapeutic potential of molecules incorporating this core is vast, with demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[1][2] The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of its physicochemical properties and biological targets, making it a highly attractive platform for the development of novel pharmaceuticals.
Molecular Structure and Stereochemistry of 2,3-Dihydrobenzofuran-2-ol
The introduction of a hydroxyl group at the C-2 position of the 2,3-dihydrobenzofuran skeleton imparts unique structural and chemical characteristics to the molecule. This substitution creates a chiral center, meaning 2,3-dihydrobenzofuran-2-ol can exist as a pair of enantiomers, (R)- and (S)-2,3-dihydrobenzofuran-2-ol. The presence of this stereocenter is of paramount importance in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
The molecule itself is a hemiacetal, a functional group that is typically in equilibrium with its corresponding open-chain aldehyde form. However, in the case of 2,3-dihydrobenzofuran-2-ol, the cyclic form is significantly favored due to the entropic advantage of the intramolecular ring structure.
Diagram: Molecular Structure of 2,3-Dihydrobenzofuran-2-ol
Caption: Chemical structure of 2,3-dihydrobenzofuran-2-ol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. The aromatic protons on the benzene ring will appear in the region of δ 6.8-7.5 ppm, with their multiplicity depending on the substitution pattern. The proton at the C-2 position, being adjacent to both an oxygen atom and the aromatic ring, is anticipated to resonate as a multiplet in the range of δ 5.0-5.5 ppm. The diastereotopic protons at the C-3 position will likely appear as two distinct multiplets in the upfield region of δ 2.8-3.5 ppm. The hydroxyl proton will give rise to a broad singlet, the chemical shift of which will be dependent on the concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The aromatic carbons will resonate in the δ 110-160 ppm region. The carbon at the C-2 position, bearing the hydroxyl group, is expected to be in the δ 95-105 ppm range. The C-3 carbon should appear further upfield, around δ 30-40 ppm.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 6.8 - 7.5 | 110 - 160 |
| H-2 | 5.0 - 5.5 | 95 - 105 |
| H-3 | 2.8 - 3.5 | 30 - 40 |
| OH | Variable (broad) | - |
Infrared (IR) Spectroscopy
The IR spectrum of 2,3-dihydrobenzofuran-2-ol will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group.[3][4] Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The C-O stretching of the ether linkage will likely appear in the 1050-1250 cm⁻¹ region.[5] Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.[5]
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) for 2,3-dihydrobenzofuran-2-ol (C₈H₈O₂) would be observed at m/z 136. The fragmentation pattern is expected to involve the loss of a hydrogen atom to form a stable oxonium ion, and cleavage of the dihydrofuran ring. The base peak in the mass spectrum of the parent 2,3-dihydrobenzofuran is the molecular ion at m/z 120.[6][7]
Synthetic Approaches
The synthesis of 2,3-dihydrobenzofuran-2-ol can be envisioned through several strategic pathways. A highly plausible and commonly employed method for the synthesis of related hemiacetals is the reduction of the corresponding lactone, in this case, 2-coumaranone (also known as 2(3H)-benzofuranone).
Diagram: Synthetic Pathway to 2,3-Dihydrobenzofuran-2-ol
Caption: Proposed synthesis of 2,3-dihydrobenzofuran-2-ol.
Experimental Protocol: Reduction of 2-Coumaranone
Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of ketones and aldehydes to alcohols. It is generally unreactive towards esters and lactones at low temperatures. However, with appropriate solvent and temperature conditions, it can effectively reduce lactones to the corresponding diols or, with careful control, to the intermediate hemiacetal. Diisobutylaluminium hydride (DIBAL-H) is another powerful and selective reducing agent that is particularly effective for the partial reduction of lactones to hemiacetals at low temperatures. The choice of a low temperature is critical to prevent over-reduction to the corresponding diol.
Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting material (2-coumaranone) and the appearance of the product. The final product should be characterized by NMR, IR, and MS to confirm its structure and purity.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-coumaranone (1 equivalent) in a suitable anhydrous solvent (e.g., ethanol for NaBH₄ or toluene/THF for DIBAL-H) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to a low temperature, typically 0°C for NaBH₄ or -78°C for DIBAL-H, using an ice bath or a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of the reducing agent (1-1.5 equivalents) to the cooled solution of 2-coumaranone with constant stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure 2,3-dihydrobenzofuran-2-ol.
Chemical Reactivity and Potential Transformations
The hemiacetal functionality in 2,3-dihydrobenzofuran-2-ol is the primary site of its chemical reactivity.
Diagram: Reactivity of 2,3-Dihydrobenzofuran-2-ol
Caption: Key chemical transformations of 2,3-dihydrobenzofuran-2-ol.
-
Oxidation: Mild oxidation of the hemiacetal will yield the corresponding lactone, 2-coumaranone. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be employed for this transformation.
-
Etherification/Acetal Formation: In the presence of an alcohol and an acid catalyst, 2,3-dihydrobenzofuran-2-ol will undergo etherification to form a 2-alkoxy-2,3-dihydrobenzofuran, which is a stable acetal.
-
Further Reduction: More vigorous reduction conditions than those used for its synthesis can lead to the cleavage of the ether bond, resulting in the formation of 2-(hydroxymethyl)phenol.
Applications in Drug Discovery and Development
While specific biological activities for the unsubstituted 2,3-dihydrobenzofuran-2-ol are not extensively documented, the broader class of 2,3-dihydrobenzofurans has shown significant promise in medicinal chemistry. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including:
-
Anti-inflammatory Agents: Certain substituted 2,3-dihydrobenzofurans have demonstrated potent anti-inflammatory properties.[2][8]
-
Anticancer Agents: The rigid framework of the 2,3-dihydrobenzofuran core has been utilized in the design of novel anticancer agents.[2]
-
Central Nervous System (CNS) Activity: The scaffold is present in molecules with potential applications in treating neurological disorders.
The introduction of the hydroxyl group at the C-2 position in 2,3-dihydrobenzofuran-2-ol provides a handle for further synthetic modifications. This allows for the generation of diverse libraries of compounds that can be screened for various biological activities. The ability to form hydrogen bonds and the potential for stereospecific interactions make 2,3-dihydrobenzofuran-2-ol and its derivatives attractive candidates for rational drug design.
Conclusion and Future Perspectives
2,3-Dihydrobenzofuran-2-ol represents a molecule of significant interest within the realm of medicinal chemistry and organic synthesis. Its structural features, including a chiral center and a reactive hemiacetal group, offer a wealth of opportunities for the development of novel molecular entities with potential therapeutic applications. While detailed characterization and biological evaluation of the parent compound are still emerging, the foundational knowledge of the 2,3-dihydrobenzofuran scaffold provides a strong basis for future research. The synthetic accessibility and the potential for diverse chemical transformations make 2,3-dihydrobenzofuran-2-ol a valuable building block for the construction of complex and biologically active molecules. Further investigation into the stereoselective synthesis and the pharmacological profiling of its enantiomers is warranted and holds the promise of uncovering new avenues for drug discovery.
References
-
Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]
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2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]
-
Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465–1471. [Link]
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Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. (2020). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Obtaining 2,3-Dihydrobenzofuran and 3-Epilupeol from Ageratina pichinchensis (Kunth) R.King & Ho.Rob. Cell Cultures Grown in Shake Flasks under Photoperiod and Darkness, and Its Scale-Up to an Airlift Bioreactor for Enhanced Production. (2022). MDPI. Retrieved February 8, 2024, from [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PMC - PubMed Central. Retrieved February 8, 2024, from [Link]
-
Design, synthesis, and biological activity of 2-aroylbenzofuran-3-ols and 2-aroylbenzofuran derivatives: A new route towards hMAO-B inhibition. (2025). PubMed. Retrieved February 8, 2024, from [Link]
-
Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. (2023). NIH. Retrieved February 8, 2024, from [Link]
-
Examples of 2‐aryl‐2,3‐dihydrobenzofurans with biological activity. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
- CN105693666A - Synthesis method of 2,3-dihydrobenzofuran. (2016). Google Patents.
-
Synthesis of 2,3‐dihydrobenzofuran derivatives. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. (2025). ResearchGate. Retrieved February 8, 2024, from [Link]
-
2,3-Dihydro-2-methylbenzofuran. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
(2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. (n.d.). MD Topology. Retrieved February 8, 2024, from [Link]
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Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). (n.d.). Cheméo. Retrieved February 8, 2024, from [Link]
-
Visible Light-Promoted Preparation of 2,3-Dihydrobenzofurans and Coumaranones. (2025). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Benzofuran, 2,3-dihydro-. (n.d.). NIST WebBook. Retrieved February 8, 2024, from [Link]
-
Benzofuran, 2,3-dihydro-. (n.d.). NIST WebBook. Retrieved February 8, 2024, from [Link]
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Phenol oxidation. The formation of benzofuran and 2,3-dihydrobenzofuran derivatives by oxidation of 1-(2-hydroxyphenyl). (1971). Sci-Hub. Retrieved February 8, 2024, from [Link]
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Resolution of 2,3-dihydro-benzofuran-3-ols. (2007). Indian Academy of Sciences. Retrieved February 8, 2024, from [Link]
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Dihydrobenzofuran. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
- EP1449838A1 - Process for the preparation of 2-coumaranone and substituted 2-coumaranones. (2004). Google Patents.
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Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2025). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Visible Light-promoted Preparation of 2,3-Dihydrobenzofurans and Coumaranones. (2020). MDPI. Retrieved February 8, 2024, from [Link]
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Benzofuran, 2,3-dihydro-. (n.d.). NIST WebBook. Retrieved February 8, 2024, from [Link]
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coumaran, 496-16-2. (n.d.). The Good Scents Company. Retrieved February 8, 2024, from [Link]
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Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. (2018). Beilstein Archives. Retrieved February 8, 2024, from [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PMC - NIH. Retrieved February 8, 2024, from [Link]
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2,3-Dihydrobenzofuran-3-carboxylic acid, ethyl ester - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved February 8, 2024, from [Link]
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Bacterial and fungal oxidation of dibenzofuran. (1975). PMC - NIH. Retrieved February 8, 2024, from [Link]
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Infrared Spectroscopy. (n.d.). MSU chemistry. Retrieved February 8, 2024, from [Link]
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database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (n.d.). Doc Brown's Chemistry. Retrieved February 8, 2024, from [Link]
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Technical Guide: Ring-Chain Tautomerism of 2,3-Dihydrobenzofuran-2-ol
[1]
Executive Summary
The equilibrium between 2,3-dihydrobenzofuran-2-ol (cyclic lactol) and (2-hydroxyphenyl)acetaldehyde (open-chain aldehyde) represents a classic yet often overlooked ring-chain tautomerism in heterocyclic chemistry.[1] While the cyclic form predominates in neutral organic media due to the entropic and enthalpic stability of the five-membered ring, the open-chain aldehyde is the reactive species in metabolic oxidations and covalent drug design.
This guide provides a rigorous mechanistic analysis of this equilibrium, detailing the acid/base-catalyzed pathways, NMR characterization protocols, and the implications for drug stability and synthesis.
Mechanistic Foundations
The core of this tautomerism is the reversible intramolecular nucleophilic addition of a phenolic hydroxyl group to a pendant aldehyde. Unlike simple aliphatic hemiacetals, the benzofuran system is heavily biased toward the cyclic form due to the geometric constraints imposed by the benzene ring (the "gem-disubstituent" effect analogue) and the nucleophilicity of the phenoxide.
Thermodynamic Drivers
-
Enthalpy (
): Formation of the C–O bond in the five-membered ring is exothermic. The resonance stabilization of the phenolic oxygen in the open chain is sacrificed for the stability of the ether linkage in the ring, but the overall ring strain is low. -
Entropy (
): The intramolecular nature of the reaction means the entropic penalty for cyclization is minimal compared to intermolecular hemiacetal formation. -
Solvent Effects: Polar protic solvents (e.g.,
, Methanol) stabilize the open-chain form slightly more than non-polar solvents (e.g., ) via hydrogen bonding to the free aldehyde and phenol, but the lactol remains the major species (>95%).
The Catalytic Cycle
The interconversion is slow at neutral pH but accelerates rapidly under acidic or basic conditions.
-
Acid Catalysis: Protonation of the ring oxygen weakens the C-O bond, facilitating ring opening to the oxocarbenium-like transition state, which hydrates/deprotonates to the aldehyde.
-
Base Catalysis: Deprotonation of the hemiacetal hydroxyl initiates ring opening (alkoxide intermediate), leading to the phenoxide-aldehyde open chain.
Pathway Visualization
The following diagram illustrates the mechanistic pathways for both acid and base catalysis.
Caption: Figure 1. Acid (Red) and Base (Blue) catalyzed ring-chain tautomerism pathways. The equilibrium heavily favors the Lactol in neutral media.
Analytical Characterization
Distinguishing the tautomers requires techniques sensitive to the distinct electronic environments of the anomeric carbon (lactol) versus the carbonyl carbon (aldehyde).
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the gold standard for quantifying the
Table 1: Diagnostic NMR Signals
| Feature | Cyclic Form (Lactol) | Open Form (Aldehyde) | Notes |
| The lactol proton couples to | |||
| The hemiacetal carbon is | |||
| IR Spectroscopy | Broad -OH stretch ( | Sharp C=O stretch ( | C=O band is often weak or absent in bulk samples due to low concentration of the open form.[1] |
Experimental Protocol: Determining
To accurately measure the equilibrium constant, one must slow the exchange rate or use variable temperature (VT) NMR.
Protocol: Variable Temperature NMR Analysis
-
Sample Prep: Dissolve 10 mg of 2,3-dihydrobenzofuran-2-ol in 0.6 mL of DMSO-
(dry).-
Why DMSO? It acts as a hydrogen bond acceptor, stabilizing the -OH groups and slowing proton exchange, often sharpening the signals of individual tautomers.
-
-
Acquisition: Acquire
NMR at 298 K. -
VT Experiment: If signals are broad, cool the probe to 273 K or 250 K.
-
Quantification: Integrate the aldehyde proton signal (9.8 ppm) relative to the lactol anomeric proton (6.5 ppm).
-
Calculation:
-
Synthesis and Validation
The most reliable route to 2,3-dihydrobenzofuran-2-ol is the partial reduction of the corresponding lactone (benzofuran-2(3H)-one).[1] Direct hydration of benzofuran is difficult due to aromatization driving forces.
Synthetic Workflow
The following workflow ensures the isolation of the sensitive lactol without over-reduction to the diol or dehydration back to the benzofuran.
Caption: Figure 2. Controlled reduction of benzofuranone to the lactol. Low temperature is critical to prevent ring opening and over-reduction.
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask under Argon. Add benzofuran-2(3H)-one (1.0 mmol) and anhydrous Toluene (10 mL).
-
Reduction: Cool to -78°C (Dry ice/Acetone bath). Add DIBAL-H (1.0 M in toluene, 1.1 mmol) dropwise over 10 minutes.
-
Causality: DIBAL-H is a bulky electrophilic reducing agent that forms a stable aluminum-acetal intermediate at low temps, preventing the aldehyde from being further reduced to the alcohol.
-
-
Monitoring: Stir for 30 minutes. TLC (20% EtOAc/Hexane) should show disappearance of starting material.
-
Quench: Add Methanol (1 mL) at -78°C, then pour into a saturated solution of Rochelle's salt (Potassium sodium tartrate). Stir vigorously for 1 hour until layers separate clearly.
-
Isolation: Extract with Et2O, dry over
, and concentrate in vacuo at room temperature. Do not heat , as this promotes dehydration to benzofuran.
Pharmaceutical Implications
Understanding this tautomerism is critical for drug discovery, particularly in Fragment-Based Drug Design (FBDD) and ADME profiling.
Metabolic Activation
The open-chain aldehyde is a substrate for Aldehyde Oxidase (AO) and Aldehyde Dehydrogenase (ALDH) .
-
Pathway: Lactol
Aldehyde (2-Hydroxyphenyl)acetic acid. -
Risk:[1][2] If a drug candidate contains this motif, it may suffer from rapid clearance or form reactive metabolites.
Covalent Inhibition (Warhead Design)
The "masked aldehyde" concept utilizes the lactol as a prodrug.
-
Mechanism: The stable lactol circulates in the blood. Upon binding to a target protein (e.g., a cysteine protease), the equilibrium shifts to the aldehyde, which then forms a covalent thiohemiacetal adduct with the enzyme's active site cysteine.
-
Design Rule: Substituents on the benzene ring can tune the
. Electron-withdrawing groups (e.g., 5-Fluoro) destabilize the phenoxide, pushing the equilibrium slightly more toward the open form, increasing reactivity.
References
-
Mechanism of Ring-Chain Tautomerism
- Lazar, L., & Fülöp, F. (2003). Recent developments in ring-chain tautomerism of 1,3-heterocycles. European Journal of Organic Chemistry.
-
Synthesis of Dihydrobenzofurans
-
NMR Characterization of Lactols
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Metabolic Implications of Aldehydes
- Obach, R. S., et al. (2008). The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions. Journal of Pharmacology and Experimental Therapeutics.
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An In-depth Technical Guide to the 2,3-Dihydrobenzofuran-2-ol/2-Coumaranone Tautomeric System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a multitude of natural products and biologically active molecules.[1][2] This guide focuses on a specific, yet highly reactive and synthetically versatile derivative: the tautomeric system of 2,3-dihydrobenzofuran-2-ol and its more stable keto form, 2-coumaranone. While 2,3-dihydrobenzofuran-2-ol does not have a dedicated CAS number and is not typically isolated, its transient existence as the enol tautomer of 2-coumaranone is fundamental to the rich chemistry of this system. Understanding this keto-enol equilibrium is paramount for leveraging its synthetic potential in medicinal chemistry and materials science.
This guide will provide a comprehensive overview of the chemical identifiers, synthesis, spectroscopic characterization, reactivity, and applications of the 2-coumaranone/2,3-dihydrobenzofuran-2-ol system, with a particular focus on its utility in drug discovery and development.
Chemical Identity and Tautomerism
The compound of interest exists as a tautomeric equilibrium between the keto form, 2-coumaranone (2(3H)-benzofuranone), and the enol form, 2,3-dihydrobenzofuran-2-ol. Under standard conditions, the equilibrium heavily favors the more stable keto tautomer.[3] This preference is attributed to the greater strength of the carbon-oxygen double bond in the ketone compared to the carbon-carbon double bond in the enol.[3]
Chemical Identifiers of 2-Coumaranone
Due to the predominance of the keto form, the chemical identifiers are assigned to 2-coumaranone.
| Identifier | Value | Source |
| CAS Number | 553-86-6 | [4] |
| IUPAC Name | 1-Benzofuran-2(3H)-one | [4] |
| Synonyms | 2-Coumaranone, 2(3H)-Benzofuranone, (o-Hydroxyphenyl)acetic acid γ-lactone | [2][4] |
| Molecular Formula | C₈H₆O₂ | [4] |
| Molecular Weight | 134.13 g/mol | [4] |
| InChI | InChI=1S/C8H6O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2 | [2] |
| InChIKey | ACZGCWSMSTYWDQ-UHFFFAOYSA-N | [2] |
| SMILES | O=C1Cc2ccccc2O1 | [5] |
The Keto-Enol Tautomerism
The interconversion between 2-coumaranone and 2,3-dihydrobenzofuran-2-ol is a classic example of keto-enol tautomerism. This equilibrium can be catalyzed by either acid or base.[6] The acidity of the α-hydrogens in 2-coumaranone (pKa ≈ 13.5 in DMSO) facilitates the formation of a resonance-stabilized enolate anion under basic conditions, which can then be protonated on the oxygen to yield the enol form.[7]
Figure 1: Keto-enol tautomerism of 2-coumaranone.
Synthesis and Purification
The primary synthetic target to access this tautomeric system is 2-coumaranone. Several synthetic routes have been established, with varying degrees of efficiency and scalability.
Intramolecular Cyclization of o-Hydroxyphenylacetic Acid
A common and straightforward method for the synthesis of 2-coumaranone is the acid-catalyzed intramolecular cyclization of o-hydroxyphenylacetic acid.[8] This reaction proceeds via an intramolecular esterification (lactonization).
Experimental Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add o-hydroxyphenylacetic acid (1 equivalent) and a suitable water-immiscible solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 2-coumaranone.[8]
Tscherniac–Einhorn Three-Component Reaction
A more modern and efficient one-pot synthesis involves the Tscherniac–Einhorn reaction. This method utilizes a para-substituted phenol, glyoxylic acid, and an amide or carbamate in an acidic medium like trifluoroacetic acid, with reported yields of up to 91%.[1]
Purification
Purification of 2-coumaranone can be achieved by recrystallization from ethanol or by vacuum distillation (110–115 °C at 10 mmHg).[1]
Figure 2: General workflow for the synthesis and purification of 2-coumaranone.
Spectroscopic Characterization
The characterization of 2-coumaranone is typically performed using standard spectroscopic techniques. While the enol form is generally not observed in significant concentrations, its transient formation can sometimes be inferred from reactivity studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 2-coumaranone is characterized by a singlet for the methylene protons (C3-H) and signals in the aromatic region for the benzene ring protons.[5] The chemical shift of the methylene protons is a key indicator of the keto form. In the event of significant enol formation, a vinyl proton signal and a hydroxyl proton signal would be expected.
-
¹³C NMR: The carbon NMR spectrum shows a characteristic signal for the carbonyl carbon (C2) in the downfield region, typically around 175-180 ppm. The methylene carbon (C3) signal appears further upfield.[9]
Infrared (IR) Spectroscopy
The IR spectrum of 2-coumaranone is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1760-1780 cm⁻¹.[10] The presence of this strong carbonyl band and the absence of a broad O-H stretching band are indicative of the predominance of the keto tautomer.
Reactivity and Synthetic Applications
The synthetic utility of the 2-coumaranone/2,3-dihydrobenzofuran-2-ol system stems from the reactivity of the enolate intermediate, which can be generated under basic conditions. This enolate is a soft nucleophile and participates in a variety of carbon-carbon bond-forming reactions.[1]
Enolate Formation and Reactivity
The α-protons of 2-coumaranone are acidic and can be removed by a suitable base (e.g., DBU, K₂CO₃) to form a resonance-stabilized enolate.[1] This enolate can then react with various electrophiles.
Figure 3: General reactivity of 2-coumaranone via its enolate.
Michael Additions
The enolate of 2-coumaranone undergoes Michael additions to α,β-unsaturated carbonyl compounds, such as chalcones, to form 1,5-dicarbonyl compounds. These reactions can be performed under phase-transfer catalysis conditions.[7]
Synthesis of Bioactive Molecules
2-Coumaranone is a key intermediate in the synthesis of several important commercial products:
-
Azoxystrobin: This broad-spectrum fungicide, belonging to the strobilurin class, is synthesized from 2-coumaranone.[4]
-
Dronedarone: An antiarrhythmic drug, dronedarone's synthesis involves a key precursor derived from 2-coumaranone.[4]
-
Pyraclostrobin: This fungicide is also synthesized using 2-coumaranone as a starting material.[11]
Chemiluminescent Agents
Derivatives of 2-coumaranone have gained significant attention as highly efficient chemiluminescent agents. The mechanism involves the base-catalyzed formation of the enolate, which then reacts with an oxidant (e.g., oxygen) to form a high-energy dioxetanone intermediate. The decomposition of this intermediate generates an excited-state emitter that releases light.[1] These compounds have applications in bioassays and sensing.[12][13][14]
Safety and Handling
2-Coumaranone is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazards: Causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[10][15]
-
Precautions: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[15]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If irritation or a rash occurs, seek medical advice.[15]
Conclusion
The 2,3-dihydrobenzofuran-2-ol/2-coumaranone tautomeric system represents a fascinating and synthetically valuable class of compounds. While the enol form is transient, its accessibility through the deprotonation of the stable keto form, 2-coumaranone, unlocks a diverse range of chemical transformations. For researchers and professionals in drug development, a thorough understanding of this system's synthesis, reactivity, and applications is essential for the design and creation of novel therapeutics, agrochemicals, and advanced materials.
References
-
Grokipedia. (n.d.). 2-Coumaranone. Retrieved February 5, 2026, from [Link]
-
ChemRxiv. (2025, February 26). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2025, August 7). Investigations on the synthesis and chemiluminescence of novel 2-coumaranones. Retrieved February 5, 2026, from [Link]
-
NIST. (n.d.). 2-Coumaranone. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Coumaranone. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. Retrieved February 5, 2026, from [Link]
-
PMC. (n.d.). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 2(3H)-Benzofuranone. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). Coumaranone. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). US5616733A - Preparation method for 2-coumaranone.
-
SpectraBase. (n.d.). 2-Coumaranone. Retrieved February 5, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Coumaranone (CAS 553-86-6). Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). CN102746260A - Method for preparing benzofuran-2-(3H)-one.
-
PMC. (n.d.). Lactone Enolates of Isochroman-3-ones and 2-Coumaranones: Quantification of Their Nucleophilicity in DMSO and Conjugate Additions to Chalcones. Retrieved February 5, 2026, from [Link]
-
Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). CN106336388A - Synthetic method of benzofuran-2(3H)-one.
-
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. Retrieved February 5, 2026, from [Link]
-
Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). CN102417498A - Synthetic method of 3- (alpha-methoxy) methylene benzofuran-2 (3H) -ketone.
-
Chemistry Steps. (n.d.). Keto Enol Tautomerization. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved February 5, 2026, from [Link]
-
ScienceDirect. (n.d.). Keto–enol tautomerism of two structurally related Schiff bases: Direct and indirect way of creation of the excit. Retrieved February 5, 2026, from [Link]
-
Wiley Online Library. (2024, August 2). An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Retrieved February 5, 2026, from [Link]
-
Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Retrieved February 5, 2026, from [Link]
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Equilibrium Constants of 2-Hydroxy-2,3-dihydrobenzofuran in Solution
The following technical guide details the equilibrium dynamics, thermodynamic stability, and analytical characterization of 2-hydroxy-2,3-dihydrobenzofuran in solution.
Executive Summary
In drug discovery and metabolic analysis, 2-hydroxy-2,3-dihydrobenzofuran (also known as 2-hydroxycoumaran ) represents a critical structural motif. It serves as the cyclic hemiacetal form of (2-hydroxyphenyl)acetaldehyde . Understanding the equilibrium between these two tautomers is vital for medicinal chemists, as the open-chain aldehyde is often the reactive electrophile responsible for covalent binding or metabolic instability, while the cyclic hemiacetal represents the stable "resting" state.
This guide provides a rigorous analysis of the ring-chain tautomerism, the thermodynamic parameters governing the equilibrium constant (
Chemical Theory: Ring-Chain Tautomerism
The core chemical event is the reversible intramolecular nucleophilic attack of the phenolic hydroxyl group onto the pendant aldehyde carbonyl. This process forms a five-membered dihydrofuran ring fused to the benzene core.
The Equilibrium Mechanism
Unlike simple aliphatic hemiacetals (e.g., acetaldehyde hydrate) which are unstable, 2-hydroxy-2,3-dihydrobenzofuran is stabilized by the Thorpe-Ingold effect (facilitated by the planar benzene ring) and the favorable entropy of forming a 5-membered ring.
The equilibrium is defined as:
Under standard conditions (neutral pH, 25°C), the equilibrium lies heavily to the right (
Competing Dehydration Pathway
A critical distinction must be made between the reversible tautomerism and the irreversible dehydration. In the presence of acid catalysts or heat, 2-hydroxy-2,3-dihydrobenzofuran eliminates water to form the fully aromatic benzofuran . This reaction drives the equilibrium forward, permanently consuming the hemiacetal.
Figure 1: The thermodynamic equilibrium between the open-chain aldehyde and cyclic hemiacetal, alongside the irreversible dehydration pathway to benzofuran.
Thermodynamics & Kinetics
Equilibrium Constants ( )
While specific values depend heavily on solvent polarity, the general trends for 2-hydroxy-2,3-dihydrobenzofuran are as follows:
| Solvent System | Dominant Species | Estimated | Rationale |
| CDCl₃ (Non-polar) | Cyclic Hemiacetal | > 95 : 5 | Intramolecular H-bonding stabilizes the ring; non-polar solvents disfavor the polar carbonyl of the aldehyde. |
| D₂O (Polar/Protic) | Cyclic Hemiacetal | > 80 : 20 | Water stabilizes the aldehyde hydrate slightly, but the hydrophobic effect drives cyclization. |
| DMSO-d₆ | Mixed | ~ 60 : 40 | Strong H-bond accepting solvents can stabilize the open-chain phenolic proton, shifting equilibrium slightly left. |
Kinetic Stability
-
Cyclization Rate: Extremely fast (
). The proximity of the phenol to the aldehyde ensures that any free aldehyde generated is rapidly recaptured. -
Half-life: In the absence of acid, the hemiacetal is stable for days at room temperature. In the presence of 0.1 M HCl, the half-life decreases to minutes due to conversion to benzofuran.
Analytical Methodologies
To accurately determine the equilibrium constant, one cannot rely on standard HPLC due to the rapid interconversion on the column timescale. Nuclear Magnetic Resonance (NMR) is the gold standard method.
Protocol: NMR Determination of
This protocol ensures the detection of the minor aldehyde tautomer without inducing dehydration.
Reagents:
-
Sample: 10 mg 2-hydroxy-2,3-dihydrobenzofuran (synthesized via reduction of benzofuran-2-one or oxidation of 2-allylphenol).
-
Solvent: Anhydrous DMSO-d₆ or CD₃CN (Acetonitrile-d₃). Avoid CDCl₃ if trace acid is present.
Workflow:
-
Preparation: Dissolve sample immediately prior to acquisition. Do not heat.
-
Acquisition: Run a quantitative ¹H-NMR (relaxation delay
s) at 298 K. -
Signal Integration:
-
Aldehyde Form: Integrate the triplet/singlet at ~9.7–9.9 ppm (CHO proton).
-
Hemiacetal Form: Integrate the doublet/multiplet at ~6.3–6.7 ppm (O-CH-OH anomeric proton).
-
-
Calculation:
Distinguishing Features
The following table summarizes the key spectroscopic markers:
| Feature | Cyclic Hemiacetal (Major) | Open-Chain Aldehyde (Minor) |
| ¹H NMR (Anomeric/CHO) | ||
| ¹³C NMR (Carbonyl/C2) | ||
| IR Spectroscopy | Broad -OH stretch (3400 cm⁻¹) | Sharp C=O stretch (1720 cm⁻¹) |
Implications in Drug Discovery
Metabolic Trapping
In metabolic studies, 2-hydroxy-2,3-dihydrobenzofuran is often an intermediate in the metabolism of benzofuran drugs (e.g., amiodarone analogues).
-
Risk: The open-chain aldehyde is an electrophile capable of Schiff base formation with lysine residues on proteins (toxicity).
-
Mitigation: The high stability of the cyclic hemiacetal (
) acts as an "intramolecular protecting group," masking the aldehyde and reducing non-specific toxicity compared to linear aldehydes.
Synthesis Strategy
When synthesizing derivatives, avoid strong acidic workups.
-
Recommendation: Use neutral or slightly basic conditions (e.g., silica gel buffered with 1% Et₃N) to prevent dehydration to benzofuran.
-
Storage: Store at -20°C under argon. The compound will slowly dehydrate to benzofuran if left exposed to air/moisture at room temperature.
References
-
Tautomerism of Hydroxy-Aldehydes
- Title: "Ring-Chain Tautomerism in 2-Hydroxyphenylacetaldehyde and Rel
- Source: Journal of the Chemical Society, Perkin Transactions 2.
- Context: Establishes the dominance of the cyclic form in fused arom
-
Spontaneous Cyclization Mechanisms
-
Title: "Singlet oxygenation of triquinacene, barrelene, and homobarrelene."[1]
- Source: NIH / PubMed Central (2020).
- Context: Describes the spontaneous cyclization of (2-hydroxyphenyl)
-
-
General Hemiacetal Equilibrium
- Title: "Equilibrium constants for the hydration and hemiacetal form
- Source: Accounts of Chemical Research.
- Context: Provides thermodynamic baselines for 5-membered ring stability (Thorpe-Ingold effect).
-
NMR Characterization of Dihydrobenzofurans
- Title: "Synthesis of 2,3-Dihydrobenzofuran Deriv
- Source: Organic Letters / NIH.
- Context: Provides NMR shifts for the dihydrobenzofuran ring system.
Sources
Technical Guide: The 2,3-Dihydrobenzofuran-2-ol Scaffold in Drug Discovery
This technical guide is structured to address the specific medicinal chemistry and therapeutic potential of the 2,3-dihydrobenzofuran-2-ol scaffold (often referred to as the lactol form of benzofuran-2-one).
From Tautomeric Dynamics to Covalent Inhibition
Executive Summary
The 2,3-dihydrobenzofuran-2-ol scaffold represents a unique chemical space in medicinal chemistry, distinct from its fully aromatic benzofuran counterparts. Its core value lies in its ring-chain tautomerism : the molecule exists in equilibrium between a cyclic hemiacetal (the 2-ol) and an open-chain (2-hydroxyphenyl)acetaldehyde.
This guide provides a blueprint for exploiting this dynamic equilibrium. Unlike static scaffolds, the 2-ol moiety acts as a "masked aldehyde," offering the potential for targeted covalent inhibition of enzymes via Schiff base formation with lysine residues, while maintaining the bioavailability advantages of a cyclic ether in transport.
Part 1: Structural Dynamics & The Tautomeric "Warhead"
The Equilibrium Mechanism
The biological activity of this scaffold is governed by the stability of the hemiacetal at the C2 position. In aqueous physiological media, the compound undergoes spontaneous ring opening.
-
Closed Form (Lactol): Lipophilic, membrane-permeable, stable in organic solvents.
-
Open Form (Aldehyde): Reactive electrophile, capable of engaging nucleophilic amino acid side chains (Lys, Cys).
This duality allows the molecule to cross cell membranes in the closed form and react in the open form within the active site of a target protein.
Visualization of Tautomeric Flux
The following diagram illustrates the equilibrium and the subsequent trapping mechanism by a biological target.
Figure 1: The "Lactol Warhead" mechanism. The cyclic form facilitates transport, while the open aldehyde form engages the target.
Part 2: Therapeutic Applications & Biological Activity[1][2]
Anti-Inflammatory Potential (COX/LOX Inhibition)
Derivatives of 2,3-dihydrobenzofuran-2-ones (the immediate precursors to the 2-ols) have demonstrated potency comparable to diclofenac and indomethacin.
-
Mechanism: The open-chain aldehyde mimics the transition state of arachidonic acid metabolism.
-
Key Data: 5-chloro-6-cyclohexyl analogues have shown significant inhibition of prostaglandin synthesis.[1]
Cytotoxicity & Oncology
Fluorinated derivatives of the dihydrobenzofuran scaffold have shown efficacy against colorectal cancer lines (HCT116).
-
Activity Profile: Induction of apoptosis via Bcl-2 inhibition and PARP cleavage.[2]
-
SAR Insight: The presence of electron-withdrawing groups (F, Cl) at the C5/C6 positions stabilizes the ring-closed form, modulating the release of the reactive aldehyde and reducing non-specific toxicity.
Comparative Activity Data
The table below summarizes activity ranges for key derivatives based on recent literature.
| Derivative Class | Target/Assay | Activity Range ( | Mechanism Note |
| 5-Chloro-analogues | COX-2 Inhibition | 0.5 – 5.0 | Competitive inhibition; potential covalent trapping. |
| Fluorinated esters | HCT116 (Colorectal) | 1.2 – 9.0 | Downregulation of inflammatory mediators (IL-6, NO). |
| 2-Aroyl-3-ols | hMAO-B | ~8.2 nM | Note: Isomeric scaffold, highlights specificity of the furan ring. |
| Natural Products | Antimicrobial | 16 – 20 | Inhibition of NO release in macrophages.[3] |
Part 3: Synthetic Protocols
Synthesis of 2,3-Dihydrobenzofuran-2-ol
The most reliable route to the 2-ol is the controlled reduction of the corresponding benzofuran-2-one (lactone). Over-reduction to the phenol/alcohol must be avoided.
Protocol: DIBAL-H Selective Reduction
-
Preparation: Dissolve 1.0 eq of substituted benzofuran-2-one in anhydrous Toluene (0.1 M concentration).
-
Cooling: Cool the solution to -78°C under an Argon atmosphere. Critical: Temperature control prevents ring opening.
-
Reduction: Add 1.1 eq of Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene) dropwise over 20 minutes.
-
Quenching: Stir for 1 hour at -78°C. Quench by slow addition of Methanol (5 eq) followed by saturated Rochelle’s salt solution.
-
Workup: Allow to warm to room temperature. Extract with EtOAc.[4] Wash organic layer with brine, dry over
. -
Purification: Flash chromatography on silica gel. Note: Use neutralized silica (1%
) to prevent acid-catalyzed ring opening/degradation.
Assay Validation: Determining
Before biological testing, you must determine the tautomeric ratio (
Protocol: NMR Tautomer Quantification
-
Dissolve 5 mg of the compound in 0.6 mL of
(or with cosolvent if soluble). -
Acquire a quantitative
-NMR spectrum. -
Integrate:
-
Signal A (Closed): Triplet/Doublet at
6.0–6.5 ppm (Acetal H-2). -
Signal B (Open): Singlet/Triplet at
9.5–10.0 ppm (Aldehyde -CHO).
-
-
Calculate: Ratio = Integral(B) / Integral(A).
-
Guidance: If Ratio > 50% Open, the compound acts primarily as an electrophile. If < 5% Open, it acts as a structural mimic.
-
Part 4: Experimental Workflow Diagram
The following Graphviz diagram outlines the decision tree for developing these scaffolds, ensuring "Self-Validating" logic is applied.
Figure 2: Decision matrix for assay selection based on tautomeric stability.
References
-
Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents.[1] Journal of Medicinal Chemistry.[1]
-
Ben Hadda, T., et al. (2023).[3] Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.[2] Molecules (MDPI).
-
Chimenti, P., et al. (2025).[5] Design, synthesis, and biological activity of 2-aroylbenzofuran-3-ols and 2-aroylbenzofuran derivatives: A new route towards hMAO-B inhibition.[5] European Journal of Medicinal Chemistry.[5]
-
Zhang, L., et al. (2023).[6] Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum.[3] Marine Drugs.
-
Beaudry, C.M. (2021).[7] Regioselective Synthesis of Benzofuranones and Benzofurans.[7] Journal of Organic Chemistry.
Sources
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- 3. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Design, synthesis, and biological activity of 2-aroylbenzofuran-3-ols and 2-aroylbenzofuran derivatives: A new route towards hMAO-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
The Chemistry and Biology of Naturally Occurring 2,3-Dihydrobenzofuran-2-ol Derivatives: A Technical Guide for Researchers
Abstract
The 2,3-dihydrobenzofuran-2-ol scaffold is a privileged heterocyclic system frequently encountered in a diverse array of natural products. Exhibiting a wide spectrum of biological activities, these compounds have garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, structural elucidation, and pharmacological properties of 2,3-dihydrobenzofuran-2-ol derivatives. Detailed experimental protocols for their extraction and isolation are presented, alongside a comprehensive analysis of their spectroscopic characteristics. Furthermore, this guide delves into the molecular mechanisms underpinning their biological effects, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 2,3-Dihydrobenzofuran-2-ol Core
The 2,3-dihydrobenzofuran moiety consists of a benzene ring fused to a furan ring, with the "-2-ol" designation indicating the presence of a hydroxyl group at the second position of the furan ring. This structural feature is a cornerstone of numerous bioactive molecules isolated from a variety of natural sources, including plants and fungi.[1] The inherent rigidity and stereochemical complexity of this scaffold provide a unique three-dimensional arrangement that facilitates precise interactions with biological targets. Consequently, natural products containing the 2,3-dihydrobenzofuran-2-ol core exhibit a remarkable range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[2] This guide will systematically unravel the multifaceted nature of these compelling natural products.
Natural Sources and Representative Examples
A plethora of plant species across various families are known to produce 2,3-dihydrobenzofuran-2-ol derivatives. These compounds are often classified as lignans or neolignans and play crucial roles in plant defense and physiology.[2][3] The following table summarizes some notable examples of naturally occurring 2,3-dihydrobenzofuran-2-ol derivatives, their plant sources, and their reported biological activities.
| Compound Name | Natural Source(s) | Reported Biological Activity |
| (+)-Conocarpan | Piper species | Antifungal[2] |
| (2S,3R)-5-acetyl-7,3α-dihydroxy-2β-(1-isopropenyl)-2,3-dihydrobenzofuran | Ageratina pichinchensis | Anti-inflammatory (inhibition of NF-κB, IL-6, and TNF-α)[4] |
| Dihydrobenzofuran derivatives | Polygonum barbatum | Anticancer[5][6] |
| Ailanthoidol | Zanthoxylum ailanthoides | General biological activities[3] |
| Linderol A | Lindera species | Inhibition of melanin biosynthesis[7] |
Biosynthesis: The Phenylpropanoid Pathway and Oxidative Cyclization
The biosynthesis of 2,3-dihydrobenzofuran-2-ol derivatives is intricately linked to the phenylpropanoid pathway, a central metabolic route in plants responsible for the production of a vast array of secondary metabolites.[8][9] The journey begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to produce monolignols, such as coniferyl alcohol.
The key step in the formation of the 2,3-dihydrobenzofuran core is the oxidative coupling of two monolignol units.[4][10] This reaction is typically catalyzed by laccases and peroxidases, which generate radical intermediates. The stereochemistry of this coupling is often controlled by dirigent proteins, ensuring the formation of specific isomers.[8] The subsequent intramolecular cyclization, an example of oxidative cyclization, leads to the formation of the dihydrobenzofuran ring system.[11] The introduction of the hydroxyl group at the C-2 position is believed to occur through a subsequent hydroxylation step, although the precise enzymatic machinery for this transformation is still an active area of research.
Caption: Biosynthetic pathway of 2,3-dihydrobenzofuran-2-ol derivatives.
Extraction and Isolation: A Step-by-Step Protocol
The isolation of 2,3-dihydrobenzofuran-2-ol derivatives from their natural sources requires a systematic approach involving extraction, partitioning, and chromatographic purification. The following is a generalized, field-proven protocol that can be adapted based on the specific plant material and target compound.
Experimental Protocol: Extraction and Isolation
-
Preparation of Plant Material:
-
Collect and identify the plant material. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Thoroughly wash the plant material to remove any contaminants.
-
Air-dry the material in the shade to prevent the degradation of thermolabile compounds.
-
Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in methanol (or another suitable solvent like ethanol or ethyl acetate) at room temperature for 24-48 hours. The ratio of plant material to solvent is typically 1:10 (w/v).[5]
-
Repeat the extraction process three times to ensure the exhaustive extraction of the target compounds.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) in a separatory funnel.
-
Shake vigorously and allow the layers to separate. The non-polar compounds will partition into the n-hexane layer, while the more polar compounds will remain in the aqueous layer.
-
Separate the layers and repeat the partitioning of the aqueous layer with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.[5] This fractionation allows for the preliminary separation of compounds based on their polarity.
-
-
Chromatographic Purification:
-
Subject the fraction containing the target compounds (as determined by preliminary analysis like thin-layer chromatography) to column chromatography.[1][6]
-
Use silica gel as the stationary phase and a gradient elution system of solvents with increasing polarity (e.g., a mixture of n-hexane and ethyl acetate) as the mobile phase.[1]
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing the purified compound and concentrate them to yield the isolated 2,3-dihydrobenzofuran-2-ol derivative.
-
Further purification can be achieved using techniques like preparative high-performance liquid chromatography (HPLC) if necessary.
-
Caption: Workflow for the extraction and isolation of compounds.
Structural Elucidation: Spectroscopic Insights
The unambiguous identification of 2,3-dihydrobenzofuran-2-ol derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule. Key diagnostic signals include those for the protons on the dihydrofuran ring, particularly the proton at C-2, which is adjacent to the hydroxyl group and the oxygen heteroatom. The coupling constants between the protons on the furan ring can help determine the relative stereochemistry of the substituents.[12]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical shifts, which are indicative of their bonding environment. The signal for the carbon atom at C-2, bearing the hydroxyl group, is typically found in the range of 90-100 ppm.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Fragmentation patterns observed in the MS/MS spectra can offer further structural insights.
The following table presents typical ¹H and ¹³C NMR chemical shift ranges for the core 2,3-dihydrobenzofuran-2-ol structure.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C-2 | 5.0 - 5.5 (d) | 90 - 100 |
| C-3 | 3.0 - 3.5 (m) | 40 - 50 |
| Aromatic Protons | 6.5 - 7.5 | 110 - 160 |
Note: Chemical shifts can vary depending on the specific substitution pattern of the molecule.
Pharmacological Activities and Mechanism of Action: Focus on Anti-inflammatory Effects
Many naturally occurring 2,3-dihydrobenzofuran-2-ol derivatives have demonstrated potent anti-inflammatory properties.[4][13] A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][14][15]
NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes involved in the inflammatory response, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][16] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of its target genes.
Several 2,3-dihydrobenzofuran-2-ol derivatives have been shown to interfere with this pathway at multiple points. They can inhibit the degradation of IκB, thereby preventing the nuclear translocation of NF-κB.[14] This, in turn, leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[6][16]
Caption: Mechanism of anti-inflammatory action via NF-κB inhibition.
Conclusion and Future Perspectives
Naturally occurring 2,3-dihydrobenzofuran-2-ol derivatives represent a rich and diverse class of bioactive compounds with significant therapeutic potential. Their unique structural features, coupled with their potent pharmacological activities, make them attractive lead compounds for the development of novel drugs. This technical guide has provided a comprehensive overview of their natural sources, biosynthesis, isolation, structural characterization, and mechanism of action.
Future research in this area should focus on the discovery of new derivatives from untapped natural sources, the elucidation of the precise enzymatic steps in their biosynthesis, and the detailed investigation of their molecular targets and structure-activity relationships. A deeper understanding of these aspects will undoubtedly pave the way for the rational design and synthesis of new and more potent therapeutic agents based on the 2,3-dihydrobenzofuran-2-ol scaffold.
References
Sources
- 1. Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach | MDPI [mdpi.com]
- 2. Furan Oxidation-Cyclization to Oxazepines: Favoring 7‑exo-trig over 6‑endo-trig and 5‑exo-trig Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Solubility profile of 2,3-dihydrobenzofuran-2-ol in organic solvents
Executive Summary
2,3-Dihydrobenzofuran-2-ol (also known as 2-hydroxy-2,3-dihydrobenzofuran or the cyclic hemiacetal of 2-hydroxyphenylacetaldehyde ) is a critical heterocyclic scaffold in the synthesis of bioactive benzofurans and pharmaceutical intermediates.[1][2][3] Unlike simple acyclic hemiacetals, which are often too unstable to isolate, this compound exhibits enhanced stability due to the thermodynamic favorability of its 5-membered ring system.
This guide details the solubility profile, physicochemical properties, and handling protocols for 2,3-dihydrobenzofuran-2-ol, focusing on its behavior in organic solvents and the implications of its ring-chain tautomerism.
Part 1: Physicochemical Identity & Mechanism
Chemical Identity[1][2][4][5]
-
Synonyms: 2-Hydroxycoumaran; 2-Hydroxyphenylacetaldehyde cyclic hemiacetal.
-
CAS Number: 7451-95-8 (Refers to the tautomeric pair, primarily 2-hydroxyphenylacetaldehyde).[5][6][7]
-
Molecular Formula: C₈H₈O₂
-
Molecular Weight: 136.15 g/mol [8]
Ring-Chain Tautomerism
The solubility behavior of this compound is governed by its dynamic equilibrium. In solution, it exists primarily as the cyclic hemiacetal (A), but it remains in equilibrium with the open-chain aldehyde (B).
-
Cyclic Form (A): Predominant in non-polar and aprotic polar solvents. More lipophilic.
-
Open-Chain Form (B): Favored slightly more in aqueous or highly basic conditions, though the cyclic form remains thermodynamically preferred (>95%).
Implication for Solubility: Solvents that stabilize the hydroxyl group via hydrogen bonding (e.g., THF, Ethyl Acetate) preserve the cyclic form. Protic solvents with acidic catalysts can trap the compound as an acetal.
Part 2: Solubility Profile
The following data characterizes the solubility of 2,3-dihydrobenzofuran-2-ol across standard laboratory solvents.
Solvent Compatibility Table[1][10]
| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Notes |
| Ethers | Tetrahydrofuran (THF) | High | Low | Preferred solvent for reactions; stabilizes hemiacetal. |
| Ethers | Diethyl Ether / MTBE | High | Low | Excellent for extraction workups. |
| Chlorinated | Dichloromethane (DCM) | High | Low | Good for transport and low-temp reactions. |
| Esters | Ethyl Acetate | High | Low | Standard solvent for chromatographic purification. |
| Hydrocarbons | Toluene | Moderate/High | Low | Soluble, especially when warm; used in biphasic systems. |
| Hydrocarbons | Hexanes / Pet.[2] Ether | Low | Low | Used as an antisolvent or eluent component. |
| Alcohols | Methanol / Ethanol | High | High | Reactive: Forms acetals (O-alkylation) in the presence of trace acid. |
| Polar Aprotic | Acetonitrile (MeCN) | High | Low | Suitable for oxidation/reduction reactions. |
| Aqueous | Water | Low/Insoluble | Moderate | Limited solubility; extended exposure may shift equilibrium. |
Thermodynamic & Kinetic Factors
-
Lipophilicity: The fused benzene ring provides significant lipophilicity, making the compound highly soluble in organic solvents like DCM and EtOAc.
-
Hydrogen Bonding: The C2-hydroxyl group acts as both an H-bond donor and acceptor. In aprotic solvents (THF), the solvent acts as an acceptor, stabilizing the cyclic structure.
-
Reactive Dissolution: In alcohols (MeOH, EtOH), the compound dissolves readily but is prone to solvolysis. Under acidic conditions, the -OH group is exchanged for an -OR group, irreversibly forming a cyclic acetal (e.g., 2-methoxy-2,3-dihydrobenzofuran).
Part 3: Experimental Protocols
Isolation via Flash Column Chromatography
Because the hemiacetal is relatively stable, it can be purified on silica gel, provided the silica is not overly acidic.
Protocol:
-
Crude Mixture: Dissolve the crude reaction residue in a minimum volume of Dichloromethane (DCM) .
-
Eluent System: Prepare a gradient of Petroleum Ether (or Hexanes) : Ethyl Acetate .
-
Start: 95:5 (v/v) to elute non-polar impurities.
-
Target Elution: 80:20 to 70:30 (v/v) .
-
-
Execution: Run the column rapidly to minimize residence time on the acidic silica surface.
-
Concentration: Evaporate fractions at <40°C under reduced pressure to prevent thermal dehydration to benzofuran.
Reaction Solvent Selection: Biphasic Hydroformylation
For synthesizing this scaffold via hydroformylation of 2-hydroxystyrene derivatives, a biphasic system is often employed to manage solubility and catalyst recovery.[2]
Protocol:
-
Solvent System: Toluene / Water .[2]
-
Rationale: The lipophilic substrate and product reside in the Toluene phase, protecting the hemiacetal from excessive hydrolysis in the aqueous phase.
-
Catalyst: Water-soluble Rhodium complexes (e.g., with TPPTS ligand) remain in the aqueous phase.
-
Separation: Phase separation allows isolation of the product in Toluene, which can be dried (MgSO₄) and concentrated.
Part 4: Visualization of Dynamics
Tautomerism & Solvent Interaction Logic
This diagram illustrates the equilibrium between the cyclic and open forms and how different solvents interact with these species.
Figure 1: Ring-chain tautomerism of 2,3-dihydrobenzofuran-2-ol and the influence of solvent classes on stability and reactivity.
Experimental Workflow: Isolation
A logical flow for handling the compound to ensure integrity during isolation.
Figure 2: Step-by-step isolation protocol emphasizing solvent choice and temperature control to prevent degradation.
References
-
Botteghi, C., et al. (2003).[2] Synthesis of 2-chromanol by hydroformylation of 2-hydroxystyrene derivatives. Journal of Molecular Catalysis A: Chemical, 200(1-2), 147–156.[2] Link[2]
-
Cayman Chemical. (2023). 2,3-Dihydrobenzofuran Product Information. Link
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals.[9][10] Link
-
PubChem. (2025). 2-Hydroxyphenylacetaldehyde (CAS 7451-95-8).[5][6][7][8] National Library of Medicine. Link
-
Sigma-Aldrich. (2024). 2,3-Dihydrobenzofuran (CAS 496-16-2) Physicochemical Data. Link
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Electronic Properties and Reactivity of Benzofuran Hemiacetals
This technical guide provides a comprehensive analysis of the electronic properties, reactivity profiles, and synthetic utility of benzofuran hemiacetals (systematically known as 2-hydroxy-2,3-dihydrobenzofurans ).
This class of intermediates serves as a critical "chameleon" scaffold in drug discovery, capable of functioning either as a stable heterocycle or a reactive phenolic aldehyde depending on environmental conditions.
Technical Guide for Medicinal Chemists & Process Scientists
Core Electronic Structure & Tautomeric Equilibrium
The defining feature of benzofuran hemiacetals is ring-chain tautomerism . Unlike fully aromatic benzofurans, the 2,3-dihydrobenzofuran core is not fully aromatic. The furan ring is saturated, breaking the 10
The Ring-Chain Equilibrium
The molecule exists in a dynamic equilibrium between the cyclic hemiacetal (A) and the acyclic phenolic aldehyde (B) (2-hydroxyphenylacetaldehyde).
-
Cyclic Form (A): Favored in non-polar solvents and solid state. It benefits from the entropy of cyclization and the formation of a 5-membered ring. The C2 carbon is
hybridized and chiral. -
Acyclic Form (B): Favored in basic aqueous media or in the presence of aldehyde-trapping agents. It possesses a reactive carbonyl dipole and a free phenolic hydroxyl group.
Thermodynamic Drivers:
-
Steric Effects: Substituents at the 3-position (R1) destabilize the cyclic form due to eclipsing interactions, shifting the equilibrium toward the open aldehyde.
-
Electronic Effects: Electron-withdrawing groups on the benzene ring increase the acidity of the phenol, stabilizing the open form via intramolecular hydrogen bonding (between the phenol H and carbonyl O).
Mechanistic Visualization (DOT Diagram)
Figure 1: The dynamic equilibrium between the cyclic hemiacetal and acyclic aldehyde dictates reactivity. The pathway is gated by pH and solvent polarity.
Reactivity Profile
The benzofuran hemiacetal is a bifunctional intermediate . Its reactivity can be tuned to access three distinct chemical spaces.
Oxidation to Lactones (2,3-Dihydrobenzofuran-2-ones)
The C2-hydroxyl group is a "masked" aldehyde hydrate. Oxidation restores the carbonyl functionality in the cyclic form, yielding the lactone.
-
Reagents: Pyridinium chlorochromate (PCC), Dess-Martin Periodinane (DMP), or catalytic dehydrogenation.
-
Mechanism: Elimination of the C2-proton generates the oxocarbenium ion, which loses a proton to form the lactone.
-
Significance: This route provides access to 3-substituted benzofuranones, which are precursors to bioactive molecules like Griseofulvin analogues.
Nucleophilic Substitution at C2 (The "Glycosyl" Analogy)
The C2 position behaves analogously to the anomeric carbon in sugars. The hydroxyl group can be displaced by nucleophiles under Lewis acid catalysis.
-
O-Alkylation: Treatment with alcohols and acid catalysts (e.g.,
-TsOH) yields 2-alkoxy-2,3-dihydrobenzofurans (acetals). -
C-Alkylation: Reaction with electron-rich aromatics (Friedel-Crafts type) or allyl silanes (Hosomi-Sakurai) introduces carbon substituents at C2, locking the ring structure.
Reactions of the "Masked" Aldehyde
Under conditions that shift the equilibrium to the open chain (Form B), the molecule reacts as a typical aldehyde.
-
Reductive Amination: Reaction with primary amines and
yields 2-aminoethyl phenols or, upon cyclization, indolines . -
Wittig Olefination: Reaction with phosphorous ylides generates
-hydroxystyrenes , key intermediates for synthesizing stilbenoid natural products.
Experimental Protocols
Protocol A: Synthesis of Benzofuran Hemiacetals via DIBAL-H Reduction
Context: Generating the hemiacetal from a stable lactone precursor.
-
Preparation: Dissolve 3-substituted-2,3-dihydrobenzofuran-2-one (1.0 equiv) in anhydrous
(0.1 M) under Argon. -
Reduction: Cool to
. Add DIBAL-H (1.2 equiv, 1.0 M in hexanes) dropwise over 20 minutes.-
Note: Control temperature strictly to prevent over-reduction to the diol (open chain).
-
-
Quench: Stir for 1 hour at
. Quench with methanol (2.0 equiv) followed by saturated aqueous Rochelle's salt (potassium sodium tartrate). -
Workup: Warm to room temperature and stir vigorously until two clear layers form (critical for aluminum emulsion breakdown). Extract with
, dry over , and concentrate. -
Purification: Flash chromatography on silica gel (deactivated with 1%
) is required. Warning: Acidic silica will catalyze ring-opening or dehydration to the benzofuran.
Protocol B: In Situ Trapping (Reductive Amination)
Context: Utilizing the open-chain aldehyde form without isolation.
-
Mixing: Dissolve the benzofuran hemiacetal (or precursor) in MeOH.
-
Amine Addition: Add primary amine (1.1 equiv) and stir for 30 minutes to form the imine/hemiaminal equilibrium.
-
Reduction: Add
(1.5 equiv) and a catalytic amount of acetic acid (to pH 5-6). -
Outcome: The hydride selectively reduces the iminium ion of the open form, driving the equilibrium completely to the acyclic amine product.
Summary of Quantitative Data
| Property | Value / Trend | Implication for Drug Design |
| Hybridization (C2) | Creates a stereocenter at C2; allows for chiral recognition. | |
| pKa (Phenolic) | ~10 (Acyclic form) | The open form is ionizable; affects solubility and protein binding. |
| Stability | Cyclic form favored by entropy | Isolable as solids, but equilibrate in solution. |
| Oxidation Potential | Moderate | Susceptible to metabolic oxidation (CYP450) to lactones or fully aromatic benzofurans. |
References
-
Steric Effects in Benzopyran Imine-Hemiaminal Ring–Chain Tautomerism. Source: ChemistrySelect, 2025. Significance: Establishes the thermodynamic dependency of the ring-chain equilibrium on steric bulk at the 3-position.
-
Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones. Source: Beilstein Journal of Organic Chemistry, 2024. Significance: Details the oxidative pathways linking lactones, hemiacetals, and benzophenones via hydroperoxide intermediates.
-
Synthesis of 2,3-Dihydrobenzofurans via Rh(III)-Catalyzed C-H Activation. Source: Organic Letters, 2021.[1] Significance: Provides modern catalytic methods for constructing the dihydrobenzofuran core compatible with hemiacetal formation.
-
Reactivity of Benzofuran Derivatives: A Comprehensive Review. Source: ResearchGate (Review), 2026. Significance: General overview of electrophilic and nucleophilic susceptibility of the benzofuran scaffold.
Sources
A Technical Guide to the Crystal Structure Analysis of Substituted 2,3-Dihydrobenzofuran-2-ols: From Synthesis to Supramolecular Architecture
This in-depth technical guide provides a comprehensive overview of the critical methodologies and theoretical considerations involved in the crystal structure analysis of substituted 2,3-dihydrobenzofuran-2-ols. Addressed to researchers, medicinal chemists, and material scientists, this document navigates the journey from molecular synthesis to the elucidation of intricate crystal packing, emphasizing the causal relationships that underpin experimental choices and the self-validating nature of a robust crystallographic study.
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in a wide array of bioactive natural products and synthetic compounds of pharmaceutical interest.[1] The introduction of a hydroxyl group at the 2-position, along with various substituents on the aromatic ring and the heterocyclic core, imparts a rich stereochemical and conformational landscape, making single-crystal X-ray diffraction an indispensable tool for unambiguous structure determination and for understanding the structure-property relationships that govern their biological activity and material characteristics.
Synthesis and Molecular Design: The Genesis of Crystalline Form
The journey to a crystal structure begins with the synthesis of the target molecule. The choice of synthetic route not only dictates the feasibility and yield of the desired substituted 2,3-dihydrobenzofuran-2-ol but can also influence the purity and, consequently, the crystallizability of the final product. A variety of synthetic strategies have been developed, broadly categorized into intramolecular and intermolecular approaches.[2]
Common synthetic pathways include:
-
Transition Metal-Catalyzed Cyclizations: Palladium-, rhodium-, and nickel-catalyzed reactions are frequently employed to construct the dihydrobenzofuran core with high regio- and enantioselectivity.[3] For instance, the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes offers an efficient route to chiral substituted 2,3-dihydrobenzofurans.[3]
-
[4+1] Annulation Reactions: The reaction of salicyl N-phosphonyl imines with sulfur ylides provides a powerful method for the construction of trans-2,3-dihydrobenzofuran compounds.[2]
-
Visible Light-Mediated Synthesis: Sustainable and mild conditions can be achieved through visible light-mediated oxyselenocyclization of 2-allylphenols, offering good to excellent yields of functionalized 2,3-dihydrobenzofurans.[1]
The strategic placement of substituents is paramount. Halogen atoms, for example, are known to enhance the cytotoxic properties of benzofuran derivatives due to their hydrophobic and electron-donating nature, and their position can significantly influence biological activity.[4] Furthermore, the nature and position of substituents play a crucial role in directing the intermolecular interactions that govern crystal packing.[5][6]
The Art and Science of Single-Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in crystal structure analysis. The process is a delicate interplay of thermodynamics and kinetics, requiring patience and systematic exploration of various crystallization conditions.
Common Crystallization Techniques:
| Technique | Description | Suitability |
| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until saturation is reached and crystals form. | Widely applicable for moderately soluble compounds.[7] |
| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a less-polar solvent (the precipitant). The precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. | Effective for sparingly soluble compounds and for screening a wide range of solvent/precipitant systems.[8] |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation. | Suitable for compounds with a significant temperature-dependent solubility profile. |
The choice of solvent is critical. A good solvent for crystallization should exhibit moderate solubility for the compound of interest and have a relatively low vapor pressure to allow for controlled crystal growth. A systematic screening of solvents with varying polarities is often necessary.
Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and torsion angles.[9]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps in a typical single-crystal X-ray diffraction experiment.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Step 1: Crystal Selection and Mounting A suitable single crystal, typically with dimensions between 0.1 and 0.5 mm and free of visible defects, is selected under a microscope. The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.
Step 2: Data Collection The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms.[8][10] Monochromatic X-rays, commonly from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) source, are directed at the crystal.[7][8] The crystal is rotated, and the diffracted X-rays are collected on a detector. A complete dataset typically requires several hours to collect.[9]
Step 3: Data Processing The raw diffraction images are processed to integrate the intensities of the individual reflections.[11] The data is then scaled and merged to produce a single file containing the crystallographic information (hkl indices and their corresponding intensities and standard uncertainties).
Step 4: Structure Solution and Refinement The initial atomic positions are determined using methods such as Direct Methods or Patterson methods, often with software like SHELXS.[10][12] The structural model is then refined against the experimental data using a least-squares minimization procedure with software like SHELXL.[10][12] This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Step 5: Validation and Analysis The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking for missed symmetry, unusual bond lengths and angles, and the overall quality of the refinement statistics.
Interpreting the Crystallographic Data
The final output of a crystal structure analysis is a set of crystallographic data, typically presented in a Crystallographic Information File (CIF). Key parameters to consider include:
| Parameter | Description | Significance |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Provides fundamental information about the packing of molecules. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal lattice. | Defines the size and shape of the unit cell. |
| R-factor (R1) | A measure of the agreement between the calculated and observed structure factors. | Lower values (typically < 0.05 for good quality structures) indicate a better fit of the model to the data.[13] |
| Goodness-of-fit (GooF) | Should be close to 1 for a good refinement. | Indicates the quality of the refinement.[13] |
Beyond the Molecule: Intermolecular Interactions and Crystal Packing
The crystal structure of a substituted 2,3-dihydrobenzofuran-2-ol is not solely determined by its covalent bonding but is also a consequence of a complex network of intermolecular interactions.[14] These non-covalent forces dictate the packing of molecules in the solid state and can significantly influence physical properties such as melting point, solubility, and bioavailability.
Key Intermolecular Interactions:
-
Hydrogen Bonding: The hydroxyl group at the C2 position is a potent hydrogen bond donor, while the oxygen atom of the furan ring and any other heteroatoms in the substituents can act as hydrogen bond acceptors. These interactions are highly directional and play a dominant role in the crystal packing of these compounds.
-
π-π Stacking: The aromatic benzofuran core can participate in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.
-
C-H···π Interactions: Weak hydrogen bonds can form between C-H groups and the π-system of the aromatic ring.
-
Halogen Bonding: If halogen substituents are present, they can act as electrophilic regions and interact with nucleophilic atoms, forming halogen bonds.
The interplay of these interactions, along with steric effects, determines the overall supramolecular architecture.[6] The substitution pattern on the benzofuran ring can dramatically influence the crystal packing. For example, the introduction of different substituents can lead to polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.[5]
Caption: A schematic representation of key intermolecular interactions in substituted 2,3-dihydrobenzofuran-2-ols.
Spectroscopic Corroboration: A Self-Validating System
While single-crystal X-ray diffraction provides the definitive solid-state structure, other spectroscopic techniques are essential for characterizing the compound in solution and for corroborating the structural features observed in the crystal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the covalent structure of the synthesized compound.[1] The coupling constants between protons on the dihydrofuran ring can provide information about their relative stereochemistry (cis or trans).[15]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the hydroxyl group (O-H stretch) and the aromatic ring (C=C stretches).[16]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity.[16]
The consistency between the spectroscopic data and the crystal structure provides a powerful self-validating system, increasing the confidence in the overall structural assignment.
Conclusion
The crystal structure analysis of substituted 2,3-dihydrobenzofuran-2-ols is a multifaceted process that integrates synthetic chemistry, crystallization science, and advanced analytical techniques. A thorough understanding of each step, from the rational design and synthesis of the molecule to the detailed analysis of its supramolecular architecture, is crucial for researchers in drug discovery and materials science. By carefully controlling experimental parameters and critically evaluating the resulting data, it is possible to gain profound insights into the structure-property relationships of this important class of heterocyclic compounds.
References
-
Wu, L., Li, L., Zhang, H., Gao, H., Zhou, Z., & Yi, W. (2021). Rh(III)-Catalyzed C–H Activation/Carbooxygenation of 1,3-Dienes: A Redox-Neutral [3 + 2] Annulation to Dihydrobenzofurans. Organic Letters, 23(10), 3844–3849. [Link]
-
Tu, Y., Xu, B., Wang, Q., Dong, H., Zhang, Z.-M., & Zhang, J. (2023). Enantioselective Heck/Tsuji–Trost Reaction of o-Bromophenols with 1,3-Dienes. Journal of the American Chemical Society, 145(7), 4378–4383. [Link]
-
Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. (2023). MDPI. [Link]
-
Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. (2020). ResearchGate. [Link]
-
2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. (2015). PMC. [Link]
-
Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]
-
Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. (2023). MDPI. [Link]
-
Substitution degree engineering the crystal packing and optoelectronic properties of benzofuranvinyl-substituted benzene-cored derivatives. (2016). Journal of Materials Chemistry C. [Link]
-
Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H). (n.d.). ResearchGate. [Link]
-
A beginner's guide to X-ray data processing. (2021). The Biochemist. [Link]
-
Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2021). MDPI. [Link]
-
X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. (2006). ResearchGate. [Link]
-
Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1. (2017). An-Najah Staff. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. [Link]
-
X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. (2006). SciSpace. [Link]
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Methods and Tutorials – Single Crystal Diffraction. (n.d.). ORNL Neutron Sciences. [Link]
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Intermolecular interactions in molecular crystals: what's in a name?. (2014). Faraday Discussions. [Link]
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Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. (2020). MDPI. [Link]
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Supplementary Information Single Crystal X-Ray Diffraction Single crystal diffraction data were collected on an Oxford Diffrac. (n.d.). Unknown Source. [Link]
-
The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (n.d.). Unknown Source. [Link]
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Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. (2002). PubMed. [Link]
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Research: Intermolecular Interactions. (n.d.). Sherrill Group. [Link]
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- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substitution degree engineering the crystal packing and optoelectronic properties of benzofuranvinyl-substituted benzene-cored derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. rsc.org [rsc.org]
- 11. portlandpress.com [portlandpress.com]
- 12. neutrons.ornl.gov [neutrons.ornl.gov]
- 13. researchgate.net [researchgate.net]
- 14. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Efficient Synthesis of 2,3-Dihydrobenzofuran-2-ol from Salicylaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold present in a wide array of natural products and pharmacologically active molecules. Its unique structural and electronic properties confer a diverse range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The targeted synthesis of substituted 2,3-dihydrobenzofurans, such as 2,3-dihydrobenzofuran-2-ol, is of paramount importance in medicinal chemistry and drug discovery as it provides a key intermediate for the elaboration of more complex molecular architectures. This document outlines a robust and efficient two-step synthetic protocol for the preparation of 2,3-dihydrobenzofuran-2-ol, commencing from the readily available starting material, salicylaldehyde.
Synthetic Strategy: A Two-Step Approach to 2,3-Dihydrobenzofuran-2-ol
The synthesis of 2,3-dihydrobenzofuran-2-ol from salicylaldehyde can be efficiently achieved through a two-step sequence involving an initial nucleophilic addition of a vinyl equivalent to the aldehyde functionality, followed by an intramolecular cyclization of the resulting allylic alcohol. This strategy is predicated on well-established and reliable organic transformations, ensuring high yields and operational simplicity.
Step 1: Synthesis of 2-(1-Hydroxyallyl)phenol via Grignard Reaction
The first step involves the reaction of salicylaldehyde with a vinyl Grignard reagent, such as vinylmagnesium bromide. This reaction proceeds via the nucleophilic addition of the vinyl anion to the electrophilic carbonyl carbon of the aldehyde. The phenolic proton of salicylaldehyde is acidic and will be deprotonated by the Grignard reagent. Therefore, a second equivalent of the Grignard reagent is required to affect the addition to the aldehyde. An aqueous acidic workup then reprotonates the phenoxide and the newly formed alkoxide to yield the desired 2-(1-hydroxyallyl)phenol.
Step 2: Intramolecular Cyclization to 2,3-Dihydrobenzofuran-2-ol
The second step is an intramolecular etherification, specifically an oxa-Michael addition, of the phenolic hydroxyl group onto the activated double bond of the allylic alcohol intermediate. This acid-catalyzed cyclization proceeds via protonation of the allylic hydroxyl group, followed by its departure as a water molecule to generate a resonance-stabilized carbocation. The proximate phenolic hydroxyl group then acts as a nucleophile, attacking the carbocation to form the five-membered dihydrofuran ring.
Visualizing the Synthesis
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for 2,3-dihydrobenzofuran-2-ol.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(1-Hydroxyallyl)phenol
Materials:
-
Salicylaldehyde
-
Vinylmagnesium bromide solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add salicylaldehyde (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add vinylmagnesium bromide solution (2.2 eq) to the stirred solution via an addition funnel over a period of 30 minutes. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to afford the crude 2-(1-hydroxyallyl)phenol, which can be used in the next step without further purification or purified by column chromatography on silica gel.
Protocol 2: Intramolecular Cyclization to 2,3-Dihydrobenzofuran-2-ol
Materials:
-
2-(1-Hydroxyallyl)phenol
-
Dichloromethane (DCM) or Toluene
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the crude 2-(1-hydroxyallyl)phenol (1.0 eq) in dichloromethane or toluene in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with the same solvent (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2,3-dihydrobenzofuran-2-ol.
Data Summary
| Step | Reactants | Key Reagents | Solvent | Typical Yield |
| 1 | Salicylaldehyde | Vinylmagnesium bromide | THF | 85-95% |
| 2 | 2-(1-Hydroxyallyl)phenol | H₂SO₄ (catalytic) | DCM | 80-90% |
Mechanistic Insights
The success of this synthetic route hinges on the precise control of reactivity in each step.
Caption: Proposed reaction mechanism.
In the first step, the use of two equivalents of the Grignard reagent is crucial to deprotonate the acidic phenol and subsequently add to the aldehyde. The choice of an aprotic solvent like THF is standard for Grignard reactions to prevent quenching of the reagent.
In the second step, the acid catalyst plays a dual role: it protonates the allylic hydroxyl group, converting it into a good leaving group (water), and facilitates the formation of the resonance-stabilized carbocation. The intramolecular attack by the phenolic oxygen is favored due to the proximity of the reacting groups (5-exo-trig cyclization), leading to the thermodynamically stable five-membered ring.
Trustworthiness and Self-Validation
The protocols described herein are based on fundamental and widely practiced organic reactions. The progress of each step can be easily monitored by standard analytical techniques such as TLC, and the identity and purity of the intermediate and final product can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected spectral data for 2,3-dihydrobenzofuran-2-ol would show characteristic signals for the aromatic protons, the protons of the dihydrofuran ring, and the hydroxyl proton.
References
- Normant, H. (1957). The use of vinylmagnesium halides in synthesis. Advances in Organic Chemistry, 2, 1-65.
- Larock, R. C. (1999).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Application Note: A Protocol for the Selective Reduction of Benzofuran-2-one to 2,3-Dihydrobenzofuran-2-ol
Abstract
The transformation of benzofuran-2-one, a cyclic ester or lactone, into its corresponding lactol, 2,3-dihydrobenzofuran-2-ol, is a pivotal reaction in the synthesis of various biologically active molecules and pharmaceutical intermediates. This reduction requires careful selection of reagents and precise control of reaction conditions to prevent over-reduction to the corresponding diol. This document provides a comprehensive guide for researchers, detailing the underlying chemical principles, comparing suitable hydride-based reducing agents, and presenting a robust, field-proven protocol for achieving this selective conversion with high fidelity using Diisobutylaluminium Hydride (DIBAL-H).
Introduction: The Synthetic Challenge and Strategic Importance
Benzofuran-2-one and its derivatives are core structural motifs in numerous natural products and pharmacologically active compounds.[1][2] The ability to selectively reduce the lactone carbonyl to a hemiacetal (or lactol) functionality, as in 2,3-dihydrobenzofuran-2-ol, unlocks a versatile synthetic intermediate. This lactol can participate in a variety of subsequent reactions, including nucleophilic additions and further controlled oxidations or reductions, making it a valuable building block in drug development.
The primary challenge in this synthesis lies in controlling the reduction. Lactones are susceptible to powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄), which readily cleave the cyclic ester to form a diol.[3][4] Therefore, achieving the partial reduction to the lactol requires a reagent that is sufficiently reactive to attack the carbonyl but can be controlled to prevent the second stage of reduction. This protocol focuses on Diisobutylaluminium Hydride (DIBAL-H), a reagent renowned for its ability to perform such delicate transformations when used under cryogenic conditions.[5]
Mechanistic Rationale: Controlling Hydride Delivery
The success of the partial reduction hinges on the stability of the tetrahedral intermediate formed during the reaction. The general mechanism involves the following key steps:
-
Coordination: The electrophilic aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the benzofuran-2-one. This coordination polarizes the C=O bond, activating the carbonyl carbon for nucleophilic attack.
-
Hydride Transfer: A hydride ion (H⁻) is transferred from the aluminum to the activated carbonyl carbon. This forms a stable tetrahedral intermediate.
-
Stabilization at Low Temperature: The key to isolating the lactol is the stability of this tetrahedral intermediate at low temperatures (typically -78 °C). At this temperature, the intermediate is stable and does not collapse to form an aldehyde, which would be immediately reduced further.[6]
-
Aqueous Work-up: The reaction is quenched with a proton source (e.g., water, dilute acid, or an alcohol like methanol) at low temperature. This hydrolyzes the aluminum-oxygen bond, protonating the oxygen to yield the final 2,3-dihydrobenzofuran-2-ol product.
Caption: General mechanism for the partial reduction of a lactone with DIBAL-H.
Comparative Analysis of Reducing Agents
The choice of reducing agent is the most critical parameter for this transformation. While several hydride donors exist, their reactivity profiles differ significantly.
| Reagent | Formula | Reactivity | Selectivity for Lactol | Typical Conditions | Safety & Handling |
| Diisobutylaluminium Hydride (DIBAL-H) | (i-Bu)₂AlH | High | Excellent | Anhydrous non-polar solvent (Toluene, THF, CH₂Cl₂), -78 °C | Pyrophoric; reacts violently with water. Must be handled under an inert atmosphere. |
| Sodium Borohydride | NaBH₄ | Low | Poor to Moderate | Protic solvents (MeOH, EtOH). Generally unreactive with lactones unless activated.[7] | Stable in air, less reactive with protic solvents than LiAlH₄. Safer to handle. |
| Lithium Aluminum Hydride | LiAlH₄ | Very High | Very Poor | Anhydrous ether (Et₂O, THF). Vigorously reduces lactones to diols.[3][4] | Extremely pyrophoric; reacts violently with water and protic solvents. Requires extreme care. |
This comparison underscores why DIBAL-H is the reagent of choice. Its bulky isobutyl groups temper its reactivity compared to LiAlH₄, and the crucial ability to stabilize the reaction intermediate at -78 °C provides the necessary selectivity that NaBH₄ lacks under standard conditions.[6]
Detailed Experimental Protocol: DIBAL-H Reduction
This protocol is designed to be a self-validating system, where careful execution of each step ensures a high probability of success.
4.1. Materials and Reagents
-
Benzofuran-2-one
-
Diisobutylaluminium Hydride (DIBAL-H), 1.0 M solution in Toluene or Hexanes
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt)
-
Saturated aqueous solution of Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc) and Hexanes for chromatography
-
Silica Gel (230-400 mesh)
4.2. Equipment
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Low-temperature thermometer
-
Dry ice/acetone bath (-78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
4.3. Step-by-Step Procedure
-
Apparatus Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
Dissolution: To the flask, add benzofuran-2-one (1.0 eq). Dissolve it in anhydrous toluene or DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Reagent Addition: Slowly add DIBAL-H (1.1 eq, 1.0 M solution) dropwise via syringe over 15-20 minutes. Causality Note: A slow addition rate is crucial to maintain the low temperature and prevent localized temperature spikes that would lead to over-reduction.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:7 EtOAc/Hexanes mobile phase). The starting material should be consumed, and a new, more polar spot corresponding to the lactol should appear.
-
Quenching: While maintaining the temperature at -78 °C, quench the reaction by the slow, dropwise addition of methanol (approx. 2 mL per mmol of DIBAL-H used). This will neutralize any excess DIBAL-H. Observe for gas evolution to cease.
-
Warm-up and Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours, or until the two layers become clear. Expert Insight: The use of Rochelle's salt is critical for chelating the aluminum salts, which helps to break up emulsions and facilitate a clean phase separation.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate or DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure 2,3-dihydrobenzofuran-2-ol.
Caption: Experimental workflow for the DIBAL-H reduction of benzofuran-2-one.
Troubleshooting and Field-Proven Insights
-
Problem: Significant formation of the diol (over-reduction).
-
Cause: The reaction temperature rose above -70 °C, or too much DIBAL-H was added.
-
Solution: Ensure strict temperature control with an accurate low-temperature thermometer. Add the DIBAL-H solution slowly and sub-surface if possible. Use freshly titrated DIBAL-H to ensure accurate stoichiometry.
-
-
Problem: Low conversion; starting material remains.
-
Cause: The DIBAL-H reagent may have degraded due to exposure to moisture or air. Insufficient equivalents were used.
-
Solution: Use a fresh bottle of DIBAL-H or titrate the solution before use. Ensure all glassware is scrupulously dried and the reaction is run under a positive pressure of inert gas.
-
-
Problem: A thick, un-stirrable gel forms during work-up.
-
Cause: Formation of aluminum salt precipitates.
-
Solution: Be patient with the Rochelle's salt work-up; vigorous stirring for several hours may be required. Alternatively, a Fieser work-up (sequential addition of water then 15% NaOH) can be used, but may be less effective for large-scale reactions. Filtering the mixture through a pad of Celite® can also help break up solids.
-
Conclusion
The selective reduction of benzofuran-2-one to 2,3-dihydrobenzofuran-2-ol is reliably and efficiently achieved using Diisobutylaluminium Hydride (DIBAL-H). The cornerstone of this protocol's success is the meticulous control of the reaction temperature at -78 °C, which stabilizes the key tetrahedral intermediate and prevents over-reduction. By following the detailed steps and troubleshooting advice provided, researchers can confidently produce this valuable synthetic intermediate, paving the way for further molecular exploration and development.
References
-
Chemistry Steps. DIBAL Reducing Agent. Available at: [Link][6]
-
Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011). Available at: [Link][5]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Available at: [Link][3]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Available at: [Link][7]
-
Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. (2020). Available at: [Link][8]
-
AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Available at: [Link][4]
-
Perrone, S., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 716. Available at: [Link][1]
-
Hauser, F. M., & Rhee, R. P. (1979). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 22(8), 935-941. Available at: [Link][2]
-
University of California, Irvine. Sodium Borohydride Reduction of Benzoin. Available at: [Link][9]
Sources
- 1. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Application Notes and Protocols: The Strategic Use of 2,3-Dihydrobenzofuran-2-ol as a Versatile Intermediate in Modern Drug Synthesis
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydro-2-hydroxybenzo[b]furan-3-one, the cyclic hemiacetal of 2-hydroxyphenylglyoxal - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. US6686389B2 - 2,3-dihydrobenzofuran derivatives - Google Patents [patents.google.com]
- 9. scienceopen.com [scienceopen.com]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing the Dehydration of 2,3-Dihydrobenzofuran-2-ol for the Synthesis of Benzofuran
Abstract
This document provides a comprehensive technical guide for researchers and process chemists on the reaction conditions for the dehydration of 2,3-dihydrobenzofuran-2-ol, a key hemiacetal intermediate, to synthesize benzofuran. Benzofuran is a privileged heterocyclic scaffold found in numerous pharmaceuticals and biologically active compounds.[1] This guide elucidates the underlying acid-catalyzed mechanism, presents a comparative analysis of various reaction protocols, and offers detailed, field-proven methodologies to ensure high-yield and high-purity synthesis.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran moiety is a cornerstone in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore for interacting with a wide range of biological targets. The conversion of 2,3-dihydrobenzofuran-2-ol to the aromatic benzofuran system is a critical final step in many synthetic routes. This transformation, while seemingly straightforward, is sensitive to reaction conditions, with potential for side-product formation if not properly controlled. Understanding the causality behind experimental choices is paramount for achieving reproducible and scalable results.
The starting material, 2,3-dihydrobenzofuran-2-ol, exists as a cyclic hemiacetal. This structural feature makes the C2-hydroxyl group particularly susceptible to acid-catalyzed elimination, as the resulting intermediate is stabilized by the adjacent oxygen atom and the fused benzene ring.
Mechanistic Rationale: An Acid-Catalyzed E1 Pathway
The dehydration of 2,3-dihydrobenzofuran-2-ol proceeds via an E1 (unimolecular elimination) mechanism under acidic conditions.[2][3][4][5] This multi-step process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water).
The mechanism unfolds in three key stages:
-
Protonation of the Hydroxyl Group: A proton from the acid catalyst protonates the oxygen atom of the hydroxyl group, forming a protonated alcohol (an alkyloxonium ion).[2][4][5] This step is a rapid equilibrium.
-
Formation of a Carbocation: The protonated hydroxyl group departs as a neutral water molecule, leaving behind a secondary carbocation at the C2 position.[2][4] This is the rate-determining step of the reaction. The carbocation is stabilized by resonance with the lone pair of electrons on the adjacent furan oxygen.
-
Deprotonation and Alkene Formation: A weak base (such as the conjugate base of the acid catalyst or a solvent molecule) abstracts a proton from the adjacent C3 position, leading to the formation of a double bond and regenerating the aromatic benzofuran ring.[2][4]
Below is a visualization of the acid-catalyzed dehydration mechanism.
Caption: Acid-catalyzed E1 dehydration of 2,3-dihydrobenzofuran-2-ol.
Comparative Analysis of Reaction Conditions
The choice of acid catalyst, solvent, and temperature significantly impacts reaction efficiency, yield, and purity. A summary of common conditions is presented below. The key to success is selecting a system that promotes efficient dehydration while minimizing potential side reactions, such as polymerization or degradation of the starting material or product.
| Catalyst | Solvent | Temperature (°C) | Typical Time (h) | Yield (%) | Rationale & Considerations |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene | 80 - 110 (Reflux) | 1 - 4 | >90 | Field Standard: p-TsOH is a strong, non-oxidizing, and crystalline acid, making it easy to handle. Toluene allows for azeotropic removal of water using a Dean-Stark trap, driving the equilibrium towards the product.[6] |
| Sulfuric Acid (H₂SO₄) | Dioxane / Acetic Acid | 50 - 100 | 0.5 - 2 | 85 - 95 | High Potency: Concentrated H₂SO₄ is a very effective dehydrating agent.[3] However, its strong oxidizing nature can lead to charring and side products at higher temperatures. Requires careful temperature control. |
| Phosphoric Acid (H₃PO₄) | Neat or High-Boiling Solvent | 150 - 200 | 1 - 3 | 80 - 90 | Lower Volatility: Less corrosive than H₂SO₄ and suitable for higher temperature reactions. Often used when other acids fail, but the high temperatures can be detrimental to sensitive substrates. |
| Lewis Acids (e.g., ZnCl₂, AlCl₃) | Dichloromethane (DCM) or Toluene | 25 - 80 | 2 - 6 | 75 - 85 | Alternative Mechanism: Lewis acids coordinate to the hydroxyl oxygen, facilitating its departure.[7] This can be a milder alternative to Brønsted acids, potentially reducing acid-sensitive side reactions. |
| Solid Acid Catalysts (e.g., Amberlyst-15, Nafion) | Toluene / Heptane | 80 - 120 | 4 - 12 | >90 | Process Advantage: Heterogeneous catalysts simplify workup, as they can be removed by simple filtration. This is highly advantageous for large-scale production and continuous flow processes. |
Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear steps from setup to purification.
Protocol 1: Gold Standard Dehydration using p-TsOH in Toluene with a Dean-Stark Trap
This is the most widely recommended method due to its high yield, clean conversion, and excellent process control by physically removing the water byproduct.
Workflow Visualization:
Caption: General experimental workflow for benzofuran synthesis.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charging the Flask: To the round-bottom flask, add 2,3-dihydrobenzofuran-2-ol (1.0 eq). Dissolve the starting material in toluene (approx. 0.2 M concentration).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 - 0.10 eq).
-
Reaction Execution: Heat the mixture to a vigorous reflux (oil bath temperature ~120°C). Toluene and water will begin to co-distill and collect in the Dean-Stark trap. The denser water will separate to the bottom while the toluene will overflow back into the reaction flask.
-
Monitoring: The reaction is typically complete when water ceases to collect in the trap (usually 1-3 hours). Progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material spot/peak.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Wash subsequently with brine.
-
Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude benzofuran can be purified by vacuum distillation or silica gel column chromatography (eluting with a non-polar solvent system like hexanes/ethyl acetate) to yield the final product as a clear oil.
Protocol 2: Rapid Dehydration using Sulfuric Acid in Dioxane
This method is faster but requires more careful control to avoid degradation.
Step-by-Step Methodology:
-
Apparatus Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 2,3-dihydrobenzofuran-2-ol (1.0 eq) in 1,4-dioxane (0.2-0.5 M).
-
Catalyst Addition: Cool the solution in an ice bath (0°C). Slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise.
-
Reaction Execution: Remove the ice bath and heat the reaction mixture to 80-90°C.
-
Monitoring: Monitor the reaction closely by TLC or GC-MS. The reaction is often complete within 30-60 minutes.
-
Workup: Cool the reaction to room temperature and carefully quench by pouring it over ice water. Neutralize the solution by slowly adding solid sodium bicarbonate until effervescence ceases.
-
Isolation: Extract the aqueous mixture three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography as described in Protocol 1.
Conclusion and Best Practices
The dehydration of 2,3-dihydrobenzofuran-2-ol is a robust and high-yielding transformation when appropriate conditions are selected. For most lab-scale and scale-up applications, the use of catalytic p-TsOH in toluene with azeotropic removal of water stands out as the superior method, offering excellent control, high yields, and operational simplicity. When choosing a protocol, researchers should consider the scale of the reaction, the sensitivity of any other functional groups on the molecule, and the available equipment for purification. Careful monitoring and a well-executed acidic workup are critical for obtaining high-purity benzofuran.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved February 5, 2026, from [Link]
-
de Souza, A. C. C., et al. (2024). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI. Retrieved February 5, 2026, from [Link]
- Google Patents. (2016). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved February 5, 2026, from [Link]
-
Katritzky, A. R., et al. (2005). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. Arkivoc. Retrieved February 5, 2026, from [Link]
-
Hafliger, O., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. Retrieved February 5, 2026, from [Link]
-
Hinds, J. W., et al. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
Lenders, C., et al. (2020). Mechanistic aspects of saccharide dehydration to furan derivatives for reaction media design. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Retrieved February 5, 2026, from [Link]
-
Lenders, C., et al. (2020). Mechanistic aspects of saccharide dehydration to furan derivatives for reaction media design. RSC Publishing. Retrieved February 5, 2026, from [Link]
-
Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved February 5, 2026, from [Link]
-
Nielsen, T. E., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science. Retrieved February 5, 2026, from [Link]
-
The Organic Chemistry Tutor. (2020). Acid-Catalyzed Dehydration. YouTube. Retrieved February 5, 2026, from [Link]
-
MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Retrieved February 5, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Retrieved February 5, 2026, from [Link]
-
Clark, J. (n.d.). dehydration of more complicated alcohols. Chemguide. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2025). (PDF) Dehydration of xylose and glucose to furan derivatives using bifunctional partially hydroxylated MgF 2 catalysts and N 2 -stripping. Retrieved February 5, 2026, from [Link]
-
Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved February 5, 2026, from [Link]
-
The Good Scents Company. (n.d.). coumaran, 496-16-2. Retrieved February 5, 2026, from [Link]
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- 7. Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of 2,3-Dihydrobenzofuran-2-ol Derivatives
This guide details advanced one-pot synthesis strategies for 2,3-dihydrobenzofuran-2-ol (also known as lactols or cyclic hemiacetals), a critical scaffold in medicinal chemistry often serving as a stable surrogate for unstable phenylacetaldehydes or as a core motif in bioactive neolignans and aflatoxin derivatives.
Executive Summary & Strategic Importance
The 2,3-dihydrobenzofuran-2-ol scaffold represents a unique chemical space in drug development. Chemically, it exists as a cyclic hemiacetal in dynamic equilibrium with its open-chain tautomer, (2-hydroxyphenyl)acetaldehyde. This equilibrium allows it to function as a "masked" aldehyde in vivo, improving bioavailability and metabolic stability compared to the parent aldehyde.
While traditional methods involve the reduction of benzofuran-2-ones (lactones) using DIBAL-H, this approach requires harsh cryogenic conditions and multiple steps. This guide focuses on oxidative cyclization strategies , specifically Iodonium-Induced Cyclization and Late-Stage Oxidative Functionalization , which offer robust, one-pot access to these scaffolds under mild conditions suitable for library generation.
Mechanistic Insight: The Electrophilic Cascade
The most reliable one-pot method for constructing the 2,3-dihydrobenzofuran-2-ol core involves the activation of o-vinylphenols (or o-hydroxystilbenes) with an electrophilic iodine source. This triggers a cascade where the phenolic oxygen acts as an intramolecular nucleophile.
Pathway Analysis
-
Activation: The alkene moiety of the o-vinylphenol attacks the electrophilic iodine (
), forming a transient iodonium bridge. -
Cyclization (5-exo-trig): The phenolic hydroxyl group attacks the activated intermediate. The regioselectivity (5-exo vs. 6-endo) is controlled by the electronic nature of the substrate and the solvent.
-
Nucleophilic Trapping: In the presence of water (or during aqueous workup), the resulting carbocation or unstable intermediate captures a hydroxyl group, forming the target hemiacetal (2-ol).
Caption: Mechanistic pathway for the iodonium-induced synthesis of 2,3-dihydrobenzofuran-2-ols.
Primary Protocol: Iodonium-Induced Cyclization
Source Basis: Adapted from J. Org.[1] Chem. 2023 and related oxidative cyclization methodologies [1, 2].[2][3]
Reagents & Equipment[1][3][4][5][6][7]
-
Substrate: o-Hydroxystilbene derivatives (0.5 mmol).
-
Oxidant: Iodine (
) or Iodine Monochloride (ICl).[4] -
Solvent: Acetonitrile (MeCN) / Water (
) mixture (10:1 ratio). -
Base: Sodium Bicarbonate (
) or Potassium Carbonate ( ). -
Vessel: 10 mL sealed reaction tube or round-bottom flask.
Step-by-Step Methodology
-
Preparation: In a 10 mL reaction tube equipped with a magnetic stir bar, dissolve the o-hydroxystilbene derivative (0.5 mmol, 1.0 equiv) in MeCN (4.0 mL).
-
Activation: Add
(1.5 equiv) followed by dropwise addition of (1.2 equiv) dissolved in 1 mL of MeCN.-
Expert Tip: If using ICl, cool the reaction to 0°C during addition to prevent over-oxidation or polymerization.
-
-
Cyclization: Stir the mixture at Room Temperature (25°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (high
) should disappear, replaced by a more polar spot (the lactol).
-
-
Hydrolysis (Critical Step): Add water (0.5 mL) to the reaction mixture and stir for an additional 30 minutes. This ensures the conversion of any acetal/iodide intermediates into the stable hemiacetal.
-
Quench: Quench the reaction with saturated aqueous
(sodium thiosulfate) to remove excess iodine (color changes from brown/purple to clear). -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Purify via flash column chromatography on silica gel.
-
Note: Use a gradient of Hexane/EtOAc (10:1 to 4:1). Acidic silica can sometimes dehydrate the product to the benzofuran; buffering the silica with 1%
is recommended for sensitive substrates.
-
Experimental Workflow Diagram
Caption: Operational workflow for the one-pot synthesis of 2,3-dihydrobenzofuran-2-ol.
Secondary Protocol: Late-Stage Fluorination/Hydroxylation
Application: For introducing the 2-ol functionality into existing benzofuran scaffolds, often used to create fluorinated metabolites. Source Basis: Org. Lett. 2014 and RSC Adv. 2014 [3, 4].[3]
-
Substrate: 2-Substituted Benzofuran.
-
Reagent: Selectfluor (1.1 equiv).[5]
-
Solvent: MeCN/H2O (8:1).
-
Conditions: Stir at RT for 1–12 hours.
-
Outcome: Yields 3-fluoro-2,3-dihydrobenzofuran-2-ol . The fluorine atom adds to the C3 position, and water attacks C2. This is a powerful method for generating fluorinated bioisosteres.
Data Summary & Scope
The following table summarizes typical yields and substrate tolerance for the Iodonium-Induced Cyclization method.
| Substrate (R-Group) | Oxidant | Time (h) | Yield (%) | Product Characteristics |
| H (Unsubstituted) | 2.0 | 92% | Stable white solid | |
| 5-OMe (Electron Rich) | 1.5 | 88% | Unstable; store at -20°C | |
| 5-Cl (Electron Poor) | ICl | 4.0 | 75% | Requires stronger oxidant (ICl) |
| 3-Phenyl (Stilbene) | 3.0 | 85% | Forms 3-aryl-2-ol derivative |
Troubleshooting & Expert Tips
-
Equilibrium Management: The product is a cyclic hemiacetal. In solution (NMR), you may observe a mixture of the closed ring (major) and the open aldehyde (minor).
-
Validation: Run NMR in
rather than . DMSO stabilizes the hemiacetal form via hydrogen bonding, simplifying the spectra.
-
-
Dehydration Risk: If the product is subjected to strong acids or high heat during purification, it may dehydrate to form the fully aromatic benzofuran.
-
Prevention: Keep rotary evaporator bath < 40°C. Use neutralized silica gel.
-
-
Over-oxidation: When using ICl, ensure strict stoichiometry (1.05–1.1 equiv). Excess ICl can iodinate the aromatic ring.
References
-
Iodonium Ion-Induced Cyclization and Aryl Migration of ortho-Hydroxystilbenes for the Synthesis of 3-Aryl-2,3-dihydrobenzofuran. The Journal of Organic Chemistry, 2023.
-
One-Pot Synthesis of 2,3-Dihydrobenzofurans via Rhodium-Catalyzed Intramolecular C-H Insertion. Chemical Communications, 2015.
-
Fluoride-induced desilylation... regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans. Organic Letters, 2014.[3][6]
-
Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Synlett, 2014.
-
A Green and Versatile Route to Highly Functionalized Benzofuran Derivatives Using Biomimetic Oxygenation. Chemistry - A European Journal, 2010.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ [organic-chemistry.org]
Application Notes and Protocols: Catalytic Oxidation Procedures for the Synthesis of 2,3-Dihydrobenzofuran-2-ol
Introduction: The Significance of the 2,3-Dihydrobenzofuran-2-ol Scaffold
The 2,3-dihydrobenzofuran structural motif is a cornerstone in the architecture of a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its prevalence in molecules exhibiting anti-cancer, anti-inflammatory, and neuroprotective properties underscores the importance of efficient and selective synthetic routes to this privileged scaffold. The introduction of a hydroxyl group at the C2 position, affording 2,3-dihydrobenzofuran-2-ol, provides a crucial handle for further functionalization, making it a valuable intermediate in drug discovery and development programs. This document provides detailed application notes and protocols for two primary catalytic oxidation strategies for the synthesis of 2,3-dihydrobenzofuran-2-ol from readily available 2-allylphenol.
Strategic Approaches to the Catalytic Oxidation of 2-Allylphenol
The synthesis of 2,3-dihydrobenzofuran-2-ol from 2-allylphenol can be efficiently achieved through two principal catalytic pathways:
-
Palladium-Catalyzed Aerobic Wacker-Type Cyclization: This direct approach involves the activation of the allylic double bond by a palladium(II) catalyst, followed by an intramolecular nucleophilic attack by the phenolic hydroxyl group. The use of molecular oxygen as the terminal oxidant makes this an environmentally benign and economically attractive method.[2]
-
Two-Step Epoxidation and Intramolecular Cyclization: This strategy involves the initial epoxidation of the alkene functionality in 2-allylphenol to form an epoxide intermediate. Subsequent acid-catalyzed intramolecular ring-opening of the epoxide by the neighboring phenol yields the target 2,3-dihydrobenzofuran-2-ol. This method offers a high degree of control and predictability.
Below, we provide detailed, field-proven protocols for each of these synthetic strategies.
Protocol 1: Palladium-Catalyzed Aerobic Wacker-Type Cyclization of 2-Allylphenol
This protocol details the direct synthesis of 2,3-dihydrobenzofuran-2-ol via a palladium-catalyzed aerobic oxidation. The causality behind the experimental choices lies in the established mechanism of the Wacker process, where a Pd(II) catalyst activates the alkene for nucleophilic attack by the internal hydroxyl group. Water in the reaction medium serves as the source of the hydroxyl group at the C2 position.
Experimental Workflow
Caption: Workflow for Palladium-Catalyzed Aerobic Oxidation.
Detailed Step-by-Step Methodology
Materials:
-
2-Allylphenol
-
Palladium(II) chloride (PdCl₂)
-
N,N-Dimethylacetamide (DMA)
-
Deionized water
-
Molecular oxygen (O₂)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
High-pressure autoclave equipped with a magnetic stir bar and gas inlet
-
Schlenk flask and standard glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Catalyst and Substrate Preparation: To a glass liner for the autoclave, add 2-allylphenol (1.0 eq), palladium(II) chloride (0.02 eq), and a solvent mixture of DMA and water (e.g., 4:1 v/v).
-
Reaction Setup: Place the glass liner inside the high-pressure autoclave. Seal the autoclave and purge with oxygen three times.
-
Reaction Conditions: Pressurize the autoclave with molecular oxygen (e.g., 2-5 atm). While stirring, heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitoring the Reaction: The reaction progress can be monitored by taking aliquots (after cooling and depressurizing) and analyzing them by TLC or GC-MS.
-
Work-up: After completion of the reaction (typically 4-24 hours), cool the autoclave to room temperature and carefully vent the oxygen.
-
Extraction: Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 2,3-dihydrobenzofuran-2-ol.
Protocol 2: Two-Step Synthesis via Epoxidation and Intramolecular Cyclization
This protocol outlines a robust, two-step synthesis of 2,3-dihydrobenzofuran-2-ol. The first step involves the epoxidation of the alkene in 2-allylphenol using meta-chloroperoxybenzoic acid (m-CPBA).[3] The resulting epoxide is then subjected to acid-catalyzed intramolecular cyclization to yield the final product.[4] This approach allows for the isolation and characterization of the epoxide intermediate if desired.
Reaction Pathway
Caption: Two-Step Synthesis of 2,3-Dihydrobenzofuran-2-ol.
Detailed Step-by-Step Methodology
Step 1: Epoxidation of 2-Allylphenol
Materials:
-
2-Allylphenol
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 2-allylphenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Work-up: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(oxiran-2-ylmethyl)phenol, which can be used in the next step without further purification.
Step 2: Acid-Catalyzed Intramolecular Cyclization
Materials:
-
Crude 2-(oxiran-2-ylmethyl)phenol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the crude 2-(oxiran-2-ylmethyl)phenol from the previous step in toluene in a round-bottom flask. Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (or stir at a lower temperature, e.g., 50-60 °C) and monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate) to obtain pure 2,3-dihydrobenzofuran-2-ol.
Comparative Analysis of Catalytic Procedures
The choice of synthetic route can be guided by factors such as the desired scale, tolerance to specific reagents, and the availability of equipment. The following table summarizes key aspects of the discussed catalytic procedures and related methods for the synthesis of 2,3-dihydrobenzofuran derivatives.
| Catalytic System | Starting Material | Oxidant/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂ / O₂ | 2-Allylphenol | O₂ (aerobic) | DMA/H₂O | 60-80 | 4-24 | Moderate to Good | Direct, atom-economical. Requires pressure equipment.[2] |
| m-CPBA / p-TsOH | 2-Allylphenol | m-CPBA, then p-TsOH | DCM, then Toluene | 0-RT, then 50-110 | 2-4, then 1-3 | Good to Excellent | Two-step process, good control. Stoichiometric oxidant.[3][4] |
| Photocatalytic | 2-Allylphenol derivatives | Radical Precursors | 1,2-Dichlorobenzene | Room Temp | 0.5-2 | Up to 69 | Metal-free, mild conditions. Requires a light source.[5] |
| Visible Light / I₂ / SnCl₂ | 2-Allylphenols | - | Ethyl Acetate | Room Temp | 4 | Good to Excellent | For chalcogenide derivatives. Mild, sustainable.[6] |
Conclusion and Future Perspectives
The catalytic oxidation of 2-allylphenol provides efficient access to the valuable synthetic intermediate, 2,3-dihydrobenzofuran-2-ol. Both the direct palladium-catalyzed aerobic Wacker-type cyclization and the two-step epoxidation/cyclization sequence offer robust and scalable solutions for researchers in drug development and organic synthesis. The choice between these methods will depend on the specific requirements of the synthetic campaign, including considerations of atom economy, reagent handling, and equipment availability. Future research in this area will likely focus on the development of enantioselective catalytic systems to directly access chiral 2,3-dihydrobenzofuran-2-ol, further enhancing the utility of this important scaffold in medicinal chemistry.
References
-
Filippini, G., et al. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry, 88(8), 4948-4959. [Link]
-
da Silva, A. F., et al. (2023). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Molecules, 28(13), 5129. [Link]
-
Coman, S. M., et al. (2010). Palladium-Catalyzed Aerobic Oxidation of Naturally Occurring Allylbenzenes as a Route to Valuable Fragrance and Pharmaceutical Compounds. Advanced Synthesis & Catalysis, 352(9), 1533-1538. [Link]
-
Donati, D., et al. (2021). Oxyselenocyclization of 2-Allylphenols for the Synthesis of 2,3-Dihydrobenzofuran Selenides. European Journal of Organic Chemistry, 2021(48), 6685-6690. [Link]
-
Stahl, S. S. (2005). Palladium-Catalyzed Oxidation of Organic Chemicals with O2. Angewandte Chemie International Edition, 44(23), 3400-3420. [Link]
-
Bäckvall, J.-E. (2004). Palladium-Catalyzed Aerobic Oxidation Reactions. In Modern Oxidation Methods (pp. 101-133). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Reagent Guide: m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. Wiley-VCH.
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]
-
Sigman, M. S., & Werner, E. W. (2012). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews, 112(3), 1817-1845. [Link]
- U.S. Patent No. 3,419,579. (1968). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
-
YakScience. (2015, November 7). Epoxidation of Alkenes using mCPBA: Mechanism and Properties! [Video]. YouTube. [Link]
-
Organic Chemistry Tutor. (2023, November 11). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins [Video]. YouTube. [Link]
-
Wang, Y., et al. (2022). Wacker Oxidation of Trisubstituted Alkenes: Pd(II)-Catalyzed Oxidative Ring Expansion of Exocyclic α,β-Unsaturated Carbonyl to 2-Fluoro-1,3-Dicarbonyl Compounds. Angewandte Chemie International Edition, 61(34), e202206941. [Link]
-
Zhou, C., et al. (2014). A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols. European Journal of Organic Chemistry, 2014(4), 809-814. [Link]
Sources
- 1. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Palladium-Catalyzed Aerobic Oxidation of Naturally Occurring Allylbenzenes as a Route to Valuable Fragrance and Pharmaceutical Compounds [academia.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of 2,3-Dihydrobenzofuran-2-ol at the C2 Position
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds.[1] Its inherent biological significance has driven the development of diverse synthetic methodologies for its construction and functionalization. This guide focuses specifically on the strategic modification of 2,3-dihydrobenzofuran-2-ol at the C2 position, a versatile handle for introducing molecular diversity. As a cyclic hemiacetal, the C2 hydroxyl group can be readily transformed, opening avenues for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.
This document provides an in-depth exploration of the key reactive pathways for C2 functionalization, including acid-catalyzed nucleophilic substitution and oxidation. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors.
I. The Chemical Logic of C2 Functionalization: The Oxocarbenium Ion Intermediate
The reactivity of 2,3-dihydrobenzofuran-2-ol at the C2 position is fundamentally governed by its existence as a cyclic hemiacetal.[2] Under acidic conditions, the C2 hydroxyl group is readily protonated, transforming it into an excellent leaving group (water).[3] Subsequent departure of water generates a highly reactive, resonance-stabilized oxocarbenium ion intermediate.[4][5] This electrophilic species is the linchpin for a variety of functionalization reactions, readily undergoing attack by a diverse range of nucleophiles.
The stability of the oxocarbenium ion is a key determinant of the reaction's facility. The lone pair of electrons on the adjacent ring oxygen participates in resonance, delocalizing the positive charge and lowering the activation energy for its formation. This inherent reactivity makes 2,3-dihydrobenzofuran-2-ol a valuable synthon for the introduction of nitrogen, oxygen, and carbon-based substituents at the C2 position.
Sources
- 1. Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach [mdpi.com]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Asymmetric Catalysis via Cyclic, Aliphatic Oxocarbenium Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Note: Strategic Olefination of 2,3-Dihydrobenzofuran-2-ol via Wittig Chemistry
Topic: Wittig Reaction Applications Using 2,3-Dihydrobenzofuran-2-ol Precursors Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Senior Synthetic Chemists, and Drug Development Professionals
Executive Summary
The utilization of 2,3-dihydrobenzofuran-2-ol (lactol) as a stable surrogate for (2-hydroxyphenyl)acetaldehyde represents a powerful strategy in the synthesis of functionalized styrenes and benzofuran scaffolds. Unlike the unstable, polymerization-prone phenylacetaldehyde derivatives, the lactol precursor offers superior shelf stability and handling characteristics. Upon exposure to basic Wittig conditions, the lactol undergoes ring opening to reveal the reactive aldehyde, which is then trapped by phosphonium ylides. This guide details the mechanistic underpinnings, optimized protocols, and downstream applications of this transformation in the synthesis of bioactive benzofurans and styrenes.
Mechanistic Insight: The "Masked Aldehyde" Equilibrium
The success of this reaction relies on the in situ equilibrium between the cyclic hemiacetal (lactol) and the open-chain aldehyde. While the equilibrium heavily favors the closed lactol form (>95%), the irreversible formation of the phosphine oxide byproduct during the Wittig reaction drives the consumption of the trace aldehyde via Le Chatelier's principle.
Figure 1: Mechanistic Pathway & Equilibrium Shift
Caption: The reaction is driven by the irreversible formation of triphenylphosphine oxide, shifting the lactol-aldehyde equilibrium toward the open chain form.
Core Applications
This methodology is primarily employed for two high-value synthetic outcomes:
-
Synthesis of ortho-Hydroxystyrenes: These are versatile intermediates for Heck couplings, polymerizations, or further functionalization.
-
Construction of 2-Substituted Benzofurans: Following the Wittig reaction, the resulting alkene can be cyclized (oxidatively or photochemically) to regenerate the benzofuran core with new carbon-carbon bonds at the C2 position, a motif common in anti-arrhythmic drugs (e.g., Amiodarone analogues) and natural neolignans.
Experimental Protocols
Protocol A: General Olefination of 2,3-Dihydrobenzofuran-2-ol
Objective: Synthesis of functionalized o-hydroxystyrenes.
Reagents:
-
Precursor: 2,3-Dihydrobenzofuran-2-ol (1.0 equiv)
-
Phosphonium Salt: Alkyltriphenylphosphonium halide (1.2 equiv)
-
Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (2.5 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Procedure:
-
Ylide Generation: In a flame-dried round-bottom flask under Argon, suspend the phosphonium salt in anhydrous THF. Cool to 0°C.
-
Deprotonation: Add the base (KOtBu or NaH) portion-wise. The solution should turn a characteristic color (yellow/orange/red) indicating ylide formation. Stir for 30–60 minutes at 0°C (or room temperature for stabilized ylides).
-
Lactol Addition: Dissolve 2,3-dihydrobenzofuran-2-ol in a minimum amount of anhydrous THF. Add this solution dropwise to the ylide mixture.
-
Expert Note: The lactol acts as a proton source initially. The excess base ensures the phenol remains deprotonated and the equilibrium can shift.
-
-
Reaction: Allow the mixture to warm to room temperature. For sterically hindered ylides, reflux (65°C) may be required for 4–12 hours. Monitor by TLC (disappearance of lactol).
-
Quench: Cool to 0°C and quench with saturated aqueous NH₄Cl.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: One-Pot Synthesis of Benzofurans (Tandem Wittig-Cyclization)
Objective: Direct conversion of lactol to 2-vinylbenzofuran derivatives.
Reagents:
-
Precursor: 2,3-Dihydrobenzofuran-2-ol
-
Reagent: Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)
-
Solvent: Toluene or Xylene
-
Oxidant (for step 2): DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)
Procedure:
-
Wittig Step: Reflux the lactol and stabilized ylide (1.5 equiv) in Toluene for 12 hours. The high temperature favors the open aldehyde form.
-
Oxidation Step: Upon consumption of the lactol (forming the o-hydroxystyrene intermediate), cool the mixture to room temperature. Add DDQ (1.1 equiv) directly to the reaction pot.
-
Cyclization: Stir at room temperature for 1–3 hours. The DDQ facilitates oxidative ring closure to the benzofuran.
-
Filtration: Filter through a pad of Celite to remove hydroquinone byproducts.
-
Purification: Concentrate and purify via silica gel chromatography.
Data & Optimization Guide
Table 1: Base Selection & Stereoselectivity
| Base | Solvent | Temperature | Primary Outcome | E/Z Selectivity |
| KOtBu | THF | 0°C | High Yield, Fast | Moderate ( |
| NaH | DMSO/THF | RT | Best for unreactive ylides | Low (Mixture) |
| LiHMDS | THF | -78°C | Controlled Kinetic | High |
| K₂CO₃ | MeOH | Reflux | Mild, for stabilized ylides | High |
Troubleshooting Matrix
-
Problem: Low conversion of lactol.
-
Problem: Polymerization of product.
References
-
Wittig Reaction Mechanism & Scope
-
Master Organic Chemistry. "The Wittig Reaction - Examples and Mechanism." Link
-
-
Benzofuran Synthesis Applications
-
RSC Advances. "Natural source, bioactivity and synthesis of benzofuran derivatives." Link
-
-
Lactol/Hemiacetal Equilibrium in Synthesis
-
Specific Wittig Protocols for Benzofuran Precursors
-
Sciforum. "Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions." Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102267964B - 3-hydroxy-2,3-dihydro-benzofuran derivatives as well as synthesis method and application thereof - Google Patents [patents.google.com]
- 3. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrophilic Activation and Nucleophilic Coupling of 2,3-Dihydrobenzofuran-2-ol
Introduction: The Strategic Importance of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold deeply embedded in the structure of numerous natural products and pharmacologically active molecules.[1][2] Its prevalence highlights its role as a key building block in drug discovery, with derivatives exhibiting potent anti-inflammatory, neuroprotective, and anticancer properties.[3] Functionalization of this core, particularly at the C2 position, offers a powerful vector for modulating biological activity and optimizing pharmacokinetic profiles.
This guide focuses on the chemistry of 2,3-dihydrobenzofuran-2-ol, a cyclic hemiacetal that serves as a versatile and highly reactive precursor for introducing a diverse array of substituents at this strategic C2 position. While often generated in situ, its isolation and subsequent reaction provide a direct route to 2-substituted analogs. Understanding the principles governing its activation and coupling with nucleophiles is paramount for researchers aiming to leverage this scaffold in synthetic and medicinal chemistry programs.
Core Principles: Unlocking Reactivity via Oxocarbenium Ion Formation
The reactivity of 2,3-dihydrobenzofuran-2-ol is rooted in its identity as a cyclic hemiacetal. This structure exists in equilibrium with its open-chain tautomer, 2-(2-hydroxyphenyl)acetaldehyde. However, the dominant and synthetically useful reaction pathway proceeds via the cyclic form under acidic conditions.
The key to unlocking the electrophilic potential of the C2 position is the acid-catalyzed generation of a resonance-stabilized oxocarbenium ion. This process follows a mechanism analogous to an SN1 reaction.[4]
The Causality of Activation:
-
Protonation: A Brønsted or Lewis acid protonates the C2-hydroxyl group, transforming it into a good leaving group (H₂O).[5]
-
Heterolysis: The C-O bond cleaves, and the water molecule departs. This is typically the rate-determining step.
-
Oxocarbenium Ion Formation: This heterolysis results in the formation of a planar, resonance-stabilized oxocarbenium ion. The positive charge is delocalized between the C2 carbon and the endocyclic oxygen atom, rendering the C2 position highly electrophilic.
-
Nucleophilic Attack: A nucleophile attacks the electrophilic C2 carbon, forming a new C-Nu bond and yielding the final 2-substituted product.
Sources
- 1. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 5. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran-2-ol
Welcome to the technical support guide for the synthesis of 2,3-dihydrobenzofuran-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, improve yields, and ensure the isolation of a high-purity product. The inherent instability of the target cyclic hemiacetal structure presents unique challenges, which this guide aims to address through a combination of frequently asked questions and in-depth troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2,3-dihydrobenzofuran-2-ol?
The most prevalent and generally reliable laboratory-scale method is the partial reduction of the corresponding lactone, 2-coumaranone (also known as 1-benzofuran-2(3H)-one). This transformation selectively reduces the carbonyl group to a hydroxyl group, forming the desired cyclic hemiacetal (lactol).
Q2: Why is 2,3-dihydrobenzofuran-2-ol difficult to synthesize and isolate in high yield?
The primary challenge stems from the chemical nature of the product itself. As a cyclic hemiacetal, 2,3-dihydrobenzofuran-2-ol exists in equilibrium with its open-chain aldehyde form and is highly susceptible to side reactions, primarily:
-
Over-reduction: The use of overly potent reducing agents or harsh reaction conditions can lead to the complete reduction of the lactone to 2-(2-hydroxyethyl)phenol.
-
Dehydration: The hemiacetal can easily eliminate a molecule of water, especially under acidic conditions, to form the thermodynamically stable aromatic compound, benzofuran. This is often the most significant cause of yield loss.[1]
Q3: Which reducing agents are recommended for this transformation?
Controlling the reduction is key. While several hydride reagents can be used, they offer different levels of selectivity.
-
Diisobutylaluminium Hydride (DIBAL-H): This is the most frequently recommended reagent for the partial reduction of lactones to lactols.[2][3] Its bulkiness and the stability of the tetrahedral intermediate at low temperatures allow the reaction to be stopped at the hemiacetal stage.[3]
-
Sodium Borohydride (NaBH₄): While a milder reducing agent than lithium aluminum hydride (LiAlH₄), NaBH₄ can still lead to over-reduction of lactones to diols.[4][5] Its use for lactol synthesis often requires careful control of temperature, stoichiometry, and sometimes the use of additives to modulate its reactivity.[5][6]
-
Lithium triethylborohydride (LiEt₃BH, "Super-Hydride®"): This is a powerful nucleophilic hydride that can also be used for the reduction of lactones to lactols, often providing high yields and clean reactions when used with precise stoichiometry.[7]
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Problem Area 1: Low Conversion or No Product Formation
Q: I ran my DIBAL-H reduction at -78 °C, but my TLC analysis shows mostly unreacted 2-coumaranone. What went wrong?
Several factors could be at play, primarily related to reagent activity and reaction setup.
-
Causality: DIBAL-H is extremely sensitive to moisture and air. Contamination will quench the reagent, reducing its effective concentration and leading to incomplete conversion. The age and storage conditions of the DIBAL-H solution are also critical.
-
Troubleshooting Workflow:
graph TD { A[Start: Low Conversion of Starting Material] --> B{Check DIBAL-H Quality}; B --> C{Was it a fresh bottle/solution?}; C -- Yes --> D{Review Experimental Setup}; C -- No --> E[Titer the DIBAL-H solution or use a new bottle]; D --> F{Was the glassware rigorously dried?}; F -- Yes --> G{Was the reaction run under a strict inert atmosphere (N₂ or Ar)?}; G -- Yes --> H{Re-run reaction, ensuring slow addition of DIBAL-H}; F -- No --> I[Dry all glassware in an oven and cool under inert gas]; G -- No --> J[Improve inert atmosphere technique]; subgraph Legend direction LR L[Process Step] M{Decision Point} end style L fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style M fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 } Troubleshooting workflow for low starting material conversion. -
Corrective Action:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Verify Reagent Activity: If possible, titer the DIBAL-H solution to determine its exact molarity. Otherwise, use a new, sealed bottle from a reputable supplier.
-
Strict Inert Atmosphere: Assemble the reaction setup and purge thoroughly with dry nitrogen or argon before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Temperature Control: Ensure the reaction mixture is fully cooled to -78 °C (a dry ice/acetone bath is standard) before the slow, dropwise addition of DIBAL-H.
-
Problem Area 2: Product Purity Issues
Q: My reaction worked, but the crude NMR shows a significant amount of benzofuran. How can I prevent this dehydration?
This is the most common problem. Dehydration is almost always caused by the presence of acid.
-
Causality: The hemiacetal product is unstable in the presence of protic acids. The hydroxyl group can be protonated, turning it into a good leaving group (water), which is readily eliminated to form the stable aromatic benzofuran ring. This can occur during the reaction quench, workup, or purification.
graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; }
Acid-catalyzed dehydration of the hemiacetal product. -
Preventative Measures & Protocols:
-
Careful Quenching: Avoid quenching the reaction with strong acids. A common and effective method is the Fieser workup, which uses a sequence of reagents to manage the reactive aluminum species without creating a highly acidic environment.
-
Protocol: While maintaining the reaction at low temperature (e.g., -78 °C), slowly add methanol to quench excess DIBAL-H. Follow this with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and allow the mixture to warm to room temperature while stirring vigorously until the layers separate.[2]
-
-
Neutral Workup: During the extraction phase, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a brine wash.
-
Avoid Acidic Purification Media: Standard silica gel can be slightly acidic and may cause product decomposition on the column.
-
Solution: Deactivate the silica gel by preparing a slurry with your eluent containing a small amount of a non-polar tertiary amine (e.g., 1% triethylamine, Et₃N). Alternatively, use neutral alumina for chromatography.
-
-
Q: My main impurity is 2-(2-hydroxyethyl)phenol. Why did my lactone over-reduce?
Over-reduction to the diol indicates that the reaction conditions were too harsh or the stoichiometry was incorrect.
-
Causality: DIBAL-H can reduce the initially formed lactol further to the diol. This is more likely to happen if the reaction temperature is allowed to rise prematurely or if a significant excess of the reducing agent is used.[3][7]
-
Corrective Actions:
-
Precise Stoichiometry: Use a precise amount of DIBAL-H (typically 1.1-1.5 equivalents). Titrating the DIBAL-H solution is highly recommended for accuracy.
-
Maintain Low Temperature: Do not allow the reaction temperature to rise above -70 °C until the reaction is complete and quenched.
-
Monitor the Reaction: Follow the reaction progress closely by TLC. Once the starting material is consumed, quench the reaction promptly to prevent the slower over-reduction from occurring.
-
Data Summary & Recommended Conditions
The choice of reducing agent and conditions significantly impacts the outcome. The following table summarizes key parameters for the selective reduction of 2-coumaranone.
| Reagent | Typical Temp. | Equivalents | Common Solvent(s) | Key Advantages | Major Drawbacks |
| DIBAL-H | -78 °C | 1.1 - 1.5 | Toluene, THF, DCM | High selectivity for lactols | Moisture sensitive, requires strict inert atmosphere |
| NaBH₄ | 0 °C to RT | 1.0 - 2.0 | Methanol, Ethanol | Easier to handle, less pyrophoric | Prone to over-reduction, may require additives |
| LiEt₃BH | 0 °C | 1.1 - 1.2 | THF, CH₂Cl₂ | High reactivity and often clean | Highly pyrophoric, requires careful handling |
Appendix: Detailed Experimental Protocol
Synthesis of 2,3-Dihydrobenzofuran-2-ol via DIBAL-H Reduction
This protocol is a representative procedure and may require optimization based on specific substrates or equipment.
-
Preparation:
-
Under a dry, inert atmosphere (N₂ or Ar), add 2-coumaranone (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Dissolve the starting material in anhydrous toluene or dichloromethane (to make a ~0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reduction:
-
Slowly add DIBAL-H (1.2 eq, typically as a 1.0 M solution in hexanes or toluene) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
-
Quench and Workup:
-
While still at -78 °C, slowly add methanol (approx. 1 mL per mmol of DIBAL-H) to quench any excess reagent. A gas evolution will be observed.
-
Remove the cooling bath and add a saturated aqueous solution of Rochelle's salt.
-
Stir the mixture vigorously at room temperature until the gelatinous aluminum salts break up and two clear layers are formed (this can take several hours).
-
Separate the layers and extract the aqueous phase with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (< 30 °C).
-
-
Purification:
-
Prepare a silica gel column, pre-eluting with a solvent system (e.g., 10-20% ethyl acetate in hexanes) containing 1% triethylamine to prevent on-column degradation.
-
Carefully load the crude product and perform flash column chromatography to isolate the pure 2,3-dihydrobenzofuran-2-ol.
-
References
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Molecules, 28(13), 5089. Retrieved from [Link]
-
ResearchGate. (2020). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Retrieved from [Link]
-
ResearchGate. (2021). Visible Light-Promoted Preparation of 2,3-Dihydrobenzofurans and Coumaranones. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH₄, LiAlH₄. Retrieved from [Link]
-
Kowalska, A., & Wicha, J. (2016). Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
-
Katritzky, A. R., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. ARKIVOC. Retrieved from [Link]
- Google Patents. (1993). Purification of cyclic ketene acetals.
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]
-
Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
-
ResearchGate. (2015). Can anybody help me reduction of lactone without disturbing the lactone ring?. Retrieved from [Link]
-
ResearchGate. (2020). How to purify cyclic peptides?. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. Retrieved from [Link]
-
MDPI. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Molecules, 27(23), 8349. Retrieved from [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Bentham Science. (2021). Visible Light-promoted Preparation of 2,3-Dihydrobenzofurans and Coumaranones. Current Organic Chemistry, 25(16). Retrieved from [Link]
-
Royal Society of Chemistry. (2005). Lactone-free ginkgolides via regioselective DIBAL-H reduction. Organic & Biomolecular Chemistry, 3, 3471-3472. Retrieved from [Link]
-
Organic Chemistry Portal. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Lactols. Retrieved from [Link]
-
NSF Public Access Repository. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Retrieved from [Link]
-
ACS Publications. (2016). Organocatalytic Cationic Ring-Opening Polymerization of a Cyclic Hemiacetal Ester. Industrial & Engineering Chemistry Research, 55(47), 12226–12231. Retrieved from [Link]
-
YouTube. (2014). Lactone reduction mechanism. Retrieved from [Link]
-
ACS Publications. (1995). Catalytic Method for the Reduction of Lactones to Lactols. The Journal of Organic Chemistry, 60(22), 7274–7276. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What is the mechanism for the oxidation of a lactol to a lactone?. Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Lactol synthesis [organic-chemistry.org]
- 7. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization & Purification of 2,3-Dihydrobenzofuran-2-ol
The following technical guide is structured as a specialized support resource for researchers handling 2,3-dihydrobenzofuran-2-ol . It prioritizes mechanistic understanding and actionable protocols over generic advice.
Executive Summary: The "Chameleon" Effect
2,3-dihydrobenzofuran-2-ol is not a static molecule; it is a cyclic hemiacetal (lactol) that exists in a dynamic equilibrium with its open-chain aldehyde tautomer, (2-hydroxyphenyl)acetaldehyde .
Most purification failures (browning, yield loss, solidification) occur because researchers treat it as a stable alcohol.[1] In reality, the open-chain aldehyde is highly susceptible to autoxidation (forming carboxylic acids) and polymerization , particularly on acidic stationary phases like silica gel.
The Golden Rule: To purify the lactol, you must suppress the open-chain aldehyde concentration and exclude oxygen.
The Chemistry of Failure (Mechanistic Insight)
Before attempting purification, understand the degradation pathways. The lactol is relatively stable; the aldehyde is the "leak" through which your product is lost.
Degradation Pathway Diagram
The following diagram illustrates the equilibrium and the two primary failure modes: Oxidation (Air/Surface mediated) and Dehydration (Acid mediated).
Figure 1: The degradation landscape.[1] Note that silica gel can catalyze both the dehydration to benzofuran (via acidity) and the oxidation to the acid (via surface-adsorbed oxygen).
Purification Protocols
Method A: The "Neutralized" Silica Gel Column (Recommended)
Standard silica gel is slightly acidic (pH 6.0–6.[1]5) and contains trace metals (Fe, Al) that catalyze autoxidation.[1] You must buffer the system.[1]
Reagents Required:
-
Triethylamine (Et₃N)[1]
-
High-grade Silica Gel (60 Å)[1]
-
Solvents: Hexanes / Ethyl Acetate (degassed)[1]
Protocol:
-
Slurry Preparation: Prepare your silica slurry using a solvent mixture containing 1% Triethylamine (v/v) .[1]
-
Why? The amine neutralizes acidic sites on the silica, preventing the acid-catalyzed ring opening and subsequent dehydration to benzofuran.
-
-
Column Pre-treatment: Flush the packed column with 2–3 column volumes of the Et₃N-containing solvent.[1]
-
Sample Loading: Dissolve your crude material in a minimum amount of solvent also containing 0.5% Et₃N.
-
Elution: Run the column with your gradient.[1] You may reduce Et₃N to 0.1% or remove it entirely for the elution phase if the pre-treatment was thorough, but keeping 0.1% is safer for highly sensitive batches.
-
Post-Column: Evaporate solvents immediately at <35°C . Do not heat to dryness for extended periods.
Method B: Recrystallization (For >80% Purity Crude)
If your crude material is already solid and reasonably clean, avoid chromatography entirely.[1]
Protocol:
-
Solvent System: Benzene/Hexane or Toluene/Petroleum Ether (Note: Benzene is toxic; Toluene is preferred but requires careful temperature control).[1]
-
Process: Dissolve in minimum hot toluene (40–50°C, do not boil). Add hexane dropwise until turbidity just appears.[1]
-
Cooling: Allow to cool slowly to room temperature, then to -20°C.
-
Filtration: Filter under an inert atmosphere (Nitrogen blanket) if possible.[1]
Troubleshooting & FAQs
User Question: "My compound turned pink/red on the column. What happened?"
Diagnosis: Phenolic Oxidation (Quinone Formation). The "2-hydroxyphenyl" moiety is a phenol.[1] On silica gel, phenols can undergo oxidative coupling or oxidize to quinone methides, which are often deeply colored (red/pink).[1] Solution:
-
Immediate: Elute the column quickly. The longer it sits, the worse it gets.
-
Prevention: Use 0.1% Ascorbic Acid in the aqueous workup prior to the column to quench radical species, or switch to Neutral Alumina (Grade III) as the stationary phase, which is less oxidative than silica.
User Question: "The NMR shows a mixture of two compounds, but I just purified it."
Diagnosis: Tautomer Equilibrium. You are likely seeing the lactol (hemiacetal) and a small amount of the aldehyde. In CDCl₃, this equilibrium is fast.[1] Verification:
-
Look for a doublet around δ 5.5–6.5 ppm (Lactol CH-OH) and a small singlet/triplet around δ 9.8 ppm (Aldehyde -CHO).[1]
-
Action: This is normal. Do not attempt to separate them; they will re-equilibrate immediately.[1]
User Question: "Can I store the purified solid on the bench?"
Answer: Absolutely not. Even in solid form, the equilibrium exists on the surface.
-
Storage Protocol: Store at -20°C under Argon .
-
Stabilizer: For long-term storage of large batches, trace amounts (0.01%) of BHT (Butylated hydroxytoluene) can be added if it does not interfere with the next step.[1]
Comparative Data: Stationary Phase Selection
| Stationary Phase | Acidity (pH) | Risk of Dehydration | Risk of Oxidation | Recommendation |
| Standard Silica Gel | ~6.5 (Acidic) | High (forms Benzofuran) | High (Surface metals) | ❌ Avoid |
| Et₃N-Buffered Silica | ~7.5 (Neutral) | Low | Moderate | ✅ Standard |
| Neutral Alumina | 7.0–7.5 | Very Low | Low | ✅ Best for unstable batches |
| Florisil | ~8.5 (Basic) | Moderate | Moderate | ⚠️ Use with caution |
References
-
Reaction Mechanism & Equilibrium
-
Oxidation on Silica Gel
-
Purification of Phenolic Aldehydes
Sources
- 1. 4-Hydroxyphenylacetaldehyde | C8H8O2 | CID 440113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Resolution of 2,3-dihydro-benzofuran-3-ols / Journal of Chemical Sciences, 2011 [sci-hub.jp]
- 3. ias.ac.in [ias.ac.in]
- 4. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4748278A - Process for the isolation of p-hydroxybenzaldehyde - Google Patents [patents.google.com]
Optimization of solvent systems for 2,3-dihydrobenzofuran-2-ol extraction
<Technical Support Center: Optimization of Solvent Systems for 2,3-Dihydrobenzofuran-2-ol Extraction >
Introduction
Welcome to the Technical Support Center for the optimization of solvent systems for 2,3-dihydrobenzofuran-2-ol extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful extraction and purification of this important chemical scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experimental work.
The 2,3-dihydrobenzofuran core is a privileged scaffold found in numerous biologically active compounds and natural products.[1] Efficient extraction of derivatives like 2,3-dihydrobenzofuran-2-ol is a critical first step in their study and application. The choice of solvent is paramount as it directly influences the yield, purity, and stability of the target compound.[2][3] This guide will walk you through the principles of solvent selection, provide a systematic approach to optimizing your extraction system, and offer solutions to common challenges.
Core Principles of Solvent Selection
The efficacy of an extraction process is fundamentally governed by the principle of "like dissolves like." This means that a solvent will most effectively dissolve a solute with a similar polarity. For 2,3-dihydrobenzofuran-2-ol, which possesses both polar (the hydroxyl group) and non-polar (the aromatic and dihydrofuran rings) regions, a solvent of intermediate polarity is often a good starting point. However, several other factors must be considered.[4]
Key Solvent Properties and Their Impact:
| Property | Rationale for Consideration | Impact on Extraction of 2,3-Dihydrobenzofuran-2-ol |
| Polarity | Determines the solubility of the target compound and potential co-extraction of impurities. | A solvent that is too polar may extract excessive water-soluble impurities, while a non-polar solvent may have poor solubility for the target. |
| Boiling Point | A lower boiling point facilitates easier removal of the solvent post-extraction, minimizing thermal degradation of the target compound.[5] | High boiling point solvents may require high temperatures for removal, potentially leading to decomposition of 2,3-dihydrobenzofuran-2-ol. |
| Selectivity | The ability of the solvent to dissolve the target compound while leaving impurities behind. | High selectivity leads to a cleaner crude extract, simplifying downstream purification steps. |
| Toxicity & Safety | The use of less toxic and flammable solvents is crucial for laboratory safety and environmental considerations.[4] | Solvents like chloroform, while effective, are carcinogenic and should be avoided if possible.[4] Ethanol and water are generally safer alternatives.[5] |
| Cost & Availability | The economic feasibility of the extraction process, especially for large-scale applications. | Readily available and affordable solvents are preferred for sustainable and scalable processes. |
Experimental Workflow for Solvent System Optimization
A systematic approach is essential for efficiently identifying the optimal solvent system. The following workflow outlines a logical progression from initial screening to final validation.
Caption: A three-phase workflow for systematic optimization of the extraction solvent system.
Step-by-Step Experimental Protocol
Phase 1: Initial Solvent Screening
-
Solvent Selection: Choose a range of solvents with varying polarities. A good starting set could include n-hexane (non-polar), ethyl acetate (intermediate polarity), and methanol (polar).[6][7]
-
Sample Preparation: If extracting from a solid matrix (e.g., plant material), ensure the material is finely ground to increase the surface area for extraction.
-
Small-Scale Extraction:
-
To three separate vials, add a pre-weighed amount of the source material (e.g., 1 gram).
-
Add a fixed volume of each selected solvent (e.g., 10 mL) to each vial.
-
Agitate the mixtures for a set period (e.g., 1 hour) at a constant temperature.
-
-
Filtration and Concentration:
-
Filter each mixture to remove solid residues.
-
Evaporate the solvent from each filtrate under reduced pressure to obtain the crude extract.
-
-
Qualitative Analysis:
-
Dissolve a small amount of each crude extract in a suitable solvent (e.g., dichloromethane).
-
Spot each solution onto a Thin Layer Chromatography (TLC) plate and develop it in an appropriate mobile phase.
-
Visualize the spots under UV light and/or with a staining agent to assess the presence of the target compound and the complexity of the extract.
-
If available, perform preliminary analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of 2,3-dihydrobenzofuran-2-ol.
-
Phase 2: System Optimization with Solvent Mixtures
-
Selection of Promising Solvents: Based on the results of the initial screening, select the one or two solvents that showed the best balance of target compound extraction and minimal impurities.
-
Binary and Ternary Systems: Prepare mixtures of the selected solvents in different ratios. For example, if ethyl acetate and hexane performed well, test mixtures of Hexane:Ethyl Acetate at ratios of 9:1, 7:3, 1:1, 3:7, and 1:9. Ternary systems, such as adding a small amount of a polar solvent like methanol, can also be explored.[8]
-
Repeat Extraction and Analysis: Perform small-scale extractions with each solvent mixture as described in Phase 1.
-
Quantitative Analysis:
-
Analyze each crude extract using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) with a suitable standard to quantify the yield and purity of 2,3-dihydrobenzofuran-2-ol.
-
Phase 3: Validation
-
Scale-Up: Once the optimal solvent system is identified, perform the extraction on a larger scale to ensure the results are reproducible.
-
Full Characterization: Purify the extracted 2,3-dihydrobenzofuran-2-ol using techniques like column chromatography.[6][9] Confirm the identity and purity of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction of 2,3-dihydrobenzofuran-2-ol.
Q1: My extraction yield is very low. What are the possible causes and solutions?
-
Cause 1: Inappropriate Solvent Polarity. The polarity of your solvent may not be suitable for 2,3-dihydrobenzofuran-2-ol.
-
Solution: Refer to the solvent screening protocol. Test solvents with a range of polarities. Consider using a solvent mixture to fine-tune the polarity.
-
-
Cause 2: Insufficient Extraction Time or Agitation. The solvent may not have had enough time or physical contact to efficiently extract the compound.
-
Solution: Increase the extraction time and/or the agitation speed. Sonication can also be used to enhance extraction efficiency.[10]
-
-
Cause 3: Poor Sample Preparation. If extracting from a solid matrix, large particle sizes can limit solvent penetration.
-
Solution: Ensure your sample is finely ground to maximize the surface area available for extraction.
-
-
Cause 4: Compound Degradation. 2,3-dihydrobenzofuran-2-ol may be sensitive to heat or light.
-
Solution: Perform the extraction at a lower temperature and protect your samples from light. Use a rotary evaporator at a low temperature to remove the solvent.
-
Q2: My crude extract contains many impurities. How can I improve its purity?
-
Cause 1: Solvent is not selective enough. The chosen solvent may be dissolving a wide range of compounds from your source material.
-
Solution: Try a less polar solvent to reduce the extraction of highly polar impurities. Alternatively, a sequential extraction can be performed. Start with a non-polar solvent like hexane to remove non-polar impurities, then extract the residue with a more polar solvent to isolate the target compound.[11]
-
-
Cause 2: Co-extraction of structurally similar compounds. Other dihydrobenzofuran derivatives or related compounds may be extracted along with your target.
-
Solution: Optimize the solvent mixture to enhance selectivity. Sometimes, a small change in the solvent ratio can significantly impact the purity of the extract. Downstream purification via column chromatography will likely be necessary.[12]
-
Q3: I'm observing the formation of byproducts during extraction. What could be the reason?
-
Cause 1: Reaction with the Solvent. Some solvents, especially under heat, can react with the target compound. For example, using methanol at elevated temperatures could potentially lead to methylation of the hydroxyl group.
-
Solution: Use a more inert solvent and avoid excessive heat.
-
-
Cause 2: Instability of the Target Compound. 2,3-dihydrobenzofuran-2-ol may be unstable under the extraction conditions.
-
Solution: Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Also, consider the pH of your extraction system, as acidic or basic conditions could promote degradation or rearrangement reactions.
-
Q4: Can I use "green" solvents for this extraction?
-
Answer: Yes, and it is highly encouraged. Green chemistry principles aim to reduce the environmental impact of chemical processes.[8]
-
Ethanol: A good choice as it is effective for a range of polarities, has low toxicity, and is derived from renewable resources.[3]
-
Supercritical CO2: An excellent green solvent, particularly when used with a co-solvent like ethanol. It is non-toxic, non-flammable, and easily removed.[8]
-
Deep Eutectic Solvents (DES): These are emerging as promising green alternatives to traditional organic solvents and have shown success in extracting various bioactive compounds.[10]
-
Data Summary Table
The following table provides physical and chemical properties of 2,3-dihydrobenzofuran, the parent compound of 2,3-dihydrobenzofuran-2-ol, which can be useful in understanding its behavior in different solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₈O | [13] |
| Molecular Weight | 120.15 g/mol | [13] |
| Boiling Point | 188-189 °C | [14][15] |
| Density | 1.065 g/mL at 25 °C | [14][15] |
| Refractive Index | n20/D 1.549 | [14][15] |
| Solubility in Water | 1491 mg/L at 25 °C (estimated) | [16] |
| Solubility in Organic Solvents | Soluble in alcohol, chloroform, carbon disulfide, and diethyl ether.[15] | [15] |
| LogP (Octanol/Water Partition Coefficient) | 2.140 | [13][16] |
Conclusion
The optimization of a solvent system for the extraction of 2,3-dihydrobenzofuran-2-ol is a critical process that requires a systematic and informed approach. By understanding the fundamental principles of solvent selection and following a logical experimental workflow, researchers can significantly improve the yield and purity of their target compound. This guide provides the necessary framework and troubleshooting advice to navigate the challenges of this process effectively. Remember that every extraction is unique, and a willingness to systematically explore different solvent systems is key to success.
References
-
Aydin, S., et al. (2022). Optimization of Ultrasonic Extraction of Nutraceutical and Pharmaceutical Compounds from Bee Pollen with Deep Eutectic Solvents Using Response Surface Methodology. MDPI. Available at: [Link]
-
Barros, A. L. F., et al. (2021). Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides. ChemistrySelect. Available at: [Link]
-
Ben-Eltri, A., et al. (2023). Optimization of a Pressurized Extraction Process Based on a Ternary Solvent System for the Recovery of Neuroprotective Compounds from Eucalyptus marginata Leaves. International Journal of Molecular Sciences. Available at: [Link]
-
Chemat, F., et al. (2019). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Molecules. Available at: [Link]
-
Khan, I., et al. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. BMC Complementary and Alternative Medicine. Available at: [Link]
-
Lucas, S. C. C., et al. (2022). The Optimisation of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective, Bromo and Extra Terminal Domain (BET) Inhibitors. University of Strathclyde. Available at: [Link]
-
The Good Scents Company. (n.d.). coumaran, 496-16-2. Retrieved from [Link]
-
Maltese, F., et al. (2009). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. IntechOpen. Available at: [Link]
-
Nisar, M., et al. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. ResearchGate. Available at: [Link]
-
Newman, D. J. (2021). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Molecules. Available at: [Link]
-
Olabanji, O. J., et al. (2023). Choice of Solvent for Effective Extraction of Phytochemical Components in Medicinal Plant Leaves. ResearchGate. Available at: [Link]
-
Al-Zuaidy, M. H., et al. (2022). Comprehensive Phytochemical Analysis of Various Solvent Extracts of Artemisia judaica and Their Potential Anticancer and Antimicrobial Activities. PubMed Central. Available at: [Link]
-
Abidi, A., et al. (2024). Optimization of a Pressurized Extraction Process Based on a Ternary Solvent System for the Recovery of Neuroprotective Compounds from Eucalyptus marginata Leaves. PubMed. Available at: [Link]
-
Khan, I., et al. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. PubMed. Available at: [Link]
-
Abubakar, A. R., & Haque, M. (2020). Special Problems with the Extraction of Plants. ResearchGate. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Retrieved from [Link]
-
Zhang, Y., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science. Available at: [Link]
-
Wójcik, M., et al. (2018). Natural Products Extraction of the Future—Sustainable Manufacturing Solutions for Societal Needs. MDPI. Available at: [Link]
-
Master Organic Chemistry. (2016). Natural Product Extraction: How to Isolate Molecules From Organisms. Retrieved from [Link]
-
El-Hefian, E. A. (2015). How do I choose solvents for extraction process of plant extract?. ResearchGate. Available at: [Link]
-
Sim, J., et al. (2017). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. Magnetic Resonance in Chemistry. Available at: [Link]
-
Scribd. (n.d.). Choice of Solvent For Extrction | PDF. Retrieved from [Link]
Sources
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- 6. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Phytochemical Analysis of Various Solvent Extracts of Artemisia judaica and Their Potential Anticancer and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of a Pressurized Extraction Process Based on a Ternary Solvent System for the Recovery of Neuroprotective Compounds from Eucalyptus marginata Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: A Guide to Controlling Ring-Opening Side Reactions of 2,3-Dihydrobenzofuran-2-ol
Prepared by the Senior Application Science Team
Welcome to the technical support center for handling 2,3-dihydrobenzofuran-2-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. The inherent instability of the C2-hydroxy (hemiketal) functionality often leads to undesired ring-opening side reactions, compromising yields and purity. This document provides in-depth troubleshooting guides, mechanistic explanations, and validated protocols to help you proactively control these side reactions and ensure the integrity of your synthetic route.
Section 1: Understanding the Core Problem: The Chemistry of Hemiketal Instability
This section addresses the fundamental chemical principles governing the stability of the 2,3-dihydrobenzofuran-2-ol system. Understanding the 'why' is the first step toward effective control.
Q1: What is 2,3-dihydrobenzofuran-2-ol, and why is it so prone to ring-opening?
A: The 2,3-dihydrobenzofuran-2-ol core contains a cyclic hemiketal functional group. A hemiketal is formed from the intramolecular reaction of a ketone and an alcohol. This structure exists in a dynamic equilibrium with its ring-opened form, which is a 2-hydroxyphenyl alkyl ketone. This equilibrium is the root cause of the instability. The 2,3-dihydrobenzofuran structure is a key scaffold in many bioactive molecules and natural products, making control of this equilibrium critical.[1] The reaction can be catalyzed by both acids and bases, making the molecule sensitive to a wide range of chemical environments.
Q2: What is the mechanism of the acid-catalyzed ring-opening reaction?
A: Under acidic conditions, the reaction is initiated by the protonation of the ether oxygen within the dihydrofuran ring. This protonation creates a good leaving group (a neutral alcohol upon ring opening). The subsequent cleavage of the C2-O bond is driven by the release of ring strain and results in a resonance-stabilized carbocation. This intermediate is then trapped by water or another nucleophile, ultimately leading to the formation of the corresponding 2-hydroxyphenyl ketone. Lewis acids can also promote this pathway by coordinating to the ether oxygen.[2][3]
Caption: Acid-catalyzed ring-opening mechanism.
Q3: How does base catalysis lead to the ring-opened product?
A: In a basic medium, the C2-hydroxyl group is deprotonated to form an alkoxide. This alkoxide initiates an electronic rearrangement, leading to the cleavage of the C2-O bond and formation of the ketone. Subsequent protonation of the resulting phenoxide during aqueous workup yields the final 2-hydroxyphenyl ketone product. This pathway is mechanistically analogous to a retro-aldol type reaction. The ring strain in the five-membered ring contributes to the driving force for this cleavage.[4][5]
Q4: What are the key analytical signatures to confirm ring-opening has occurred?
A: The appearance of a new, distinct set of signals in your analytical data is the primary indicator. The most telling change is often the emergence of a ketone carbonyl group, which has characteristic spectroscopic signatures.
| Analytical Technique | 2,3-Dihydrobenzofuran-2-ol (Cyclic) | 2-Hydroxyphenyl Alkyl Ketone (Ring-Opened) |
| ¹H NMR | Methine proton at C2 (approx. 5.5-6.0 ppm); Hydroxyl proton (variable). | Methylene protons adjacent to ketone (approx. 2.8-3.2 ppm); Aldehyde proton if applicable (>9 ppm). |
| ¹³C NMR | C2 carbon (hemiketal) signal (approx. 95-105 ppm). | Ketone carbonyl carbon signal (approx. 190-210 ppm). |
| Infrared (IR) Spec. | Broad O-H stretch (~3400 cm⁻¹); C-O stretch (~1050-1150 cm⁻¹). | Sharp, strong C=O stretch (~1700-1720 cm⁻¹); Broad phenolic O-H stretch (~3300 cm⁻¹). |
| TLC Analysis | Typically a single spot. | A new, often more polar, spot will appear. Staining with KMnO₄ can help visualize both spots. |
Section 2: Troubleshooting Guide: A Systematic Approach to Problem Solving
Encountering the ring-opening side reaction can be frustrating. This workflow provides a logical sequence for diagnosing and resolving the issue at various stages of your experiment.
Caption: Systematic workflow for troubleshooting ring-opening.
Q: My reaction mixture looks clean by TLC, but after my aqueous workup and extraction, NMR shows significant ring-opened byproduct. What happened?
A: This strongly suggests that the pH of your aqueous workup is the culprit. Even mild residual acid or base can catalyze the ring-opening during the extended contact time of an extraction.
-
Expert Diagnosis: The interface between the organic and aqueous layers provides an ideal environment for catalysis. Standard "washing to neutral" with just water is often insufficient if your reaction generated acidic or basic byproducts.
-
Solution: Always perform your aqueous workup with a buffered solution. A phosphate buffer (pH 7.0) or a saturated solution of sodium bicarbonate (if the reaction was acidic) followed by a brine wash is highly recommended. Ensure the final aqueous layer is indeed neutral before proceeding.
Q: I am attempting to purify my 2,3-dihydrobenzofuran-2-ol on a silica gel column, and I am recovering the ring-opened ketone instead of my product. Why?
A: Standard silica gel is inherently acidic and possesses surface silanol groups (Si-OH) that act as Brønsted acid catalysts.[6] The prolonged exposure of your compound to this acidic stationary phase is actively promoting the ring-opening reaction on the column.
-
Expert Diagnosis: This is a very common failure mode. The more time your compound spends on the column (e.g., due to slow elution or a long column), the more extensive the decomposition will be.
-
Solution: You must neutralize the stationary phase. The most reliable method is to use deactivated silica gel. See Protocol 1 for a detailed procedure. Alternatively, consider using a different stationary phase like neutral alumina or exploring non-chromatographic purification methods such as recrystallization or Kugelrohr distillation if your compound is thermally stable.
Q: I need to perform a subsequent reaction on my molecule, but the reagents (e.g., a strong base for a deprotonation or an acid for a hydrolysis) are destroying the dihydrobenzofuran-2-ol core. How can I proceed?
A: This is a classic chemoselectivity problem. The hemiketal is more sensitive than many other functional groups. The solution is to mask or "protect" the C2-hydroxyl group before performing the sensitive reaction and then deprotect it afterward.
-
Expert Diagnosis: Direct reaction in the presence of an unprotected hemiketal is often not feasible with harsh reagents. A protection strategy is the standard and most robust approach in synthetic chemistry.
-
Solution: Protect the C2-hydroxyl group as a more stable ether or acetal. A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice as it is stable to a wide range of conditions but can be removed selectively under mild acidic conditions (e.g., with TBAF or dilute acid). See Protocol 2 for a sample protection procedure.
Section 3: Proactive Control Strategies & Validated Protocols
The best way to control side reactions is to prevent them from occurring. This section provides protocols for common procedures that are optimized for the stability of the 2,3-dihydrobenzofuran-2-ol scaffold.
Protocol 1: Purification by Flash Chromatography using Deactivated Silica Gel
This protocol describes the neutralization of silica gel to prevent on-column decomposition of acid-sensitive compounds.
Methodology:
-
Slurry Preparation: In a fume hood, measure the required amount of silica gel for your column into a beaker.
-
Solvent Addition: Add the initial, non-polar eluent (e.g., hexanes or petroleum ether) to the silica gel to create a slurry.
-
Deactivation: To this slurry, add 1% triethylamine (Et₃N) by volume relative to the eluent volume (e.g., for 400 mL of eluent, add 4 mL of Et₃N).
-
Mixing: Stir the slurry thoroughly for 5-10 minutes to ensure complete neutralization of the acidic sites.
-
Column Packing: Pack your column with this deactivated silica slurry as you normally would.
-
Elution: Prepare your mobile phase with the same 1% Et₃N concentration to maintain the neutral environment throughout the purification process.
-
Execution: Load your sample and run the column. The presence of the amine base will suppress the acid-catalyzed ring-opening, leading to a much higher recovery of your intact product.
Protocol 2: Protection of the C2-Hydroxyl Group as a TBS Ether
This protocol provides a mild and efficient method for protecting the sensitive hemiketal functionality.
Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add your 2,3-dihydrobenzofuran-2-ol (1.0 eq).
-
Dissolution: Dissolve the substrate in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add imidazole (1.5-2.0 eq) to the solution, followed by tert-butyldimethylsilyl chloride (TBSCl, 1.2-1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature (0 °C to 25 °C).
-
Monitoring: Monitor the reaction progress by TLC until all the starting material is consumed. The TBS-protected product will have a significantly higher Rf value (be less polar).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the resulting crude oil or solid by flash chromatography. The TBS-protected compound is significantly more stable and can typically be purified on standard silica gel without decomposition.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Are certain substituents on the aromatic ring more likely to promote ring-opening?
-
A: Yes. Electron-donating groups (e.g., -OCH₃, -NR₂) on the benzene ring can stabilize the carbocation intermediate formed during acid-catalyzed ring-opening, potentially accelerating the reaction. Conversely, strong electron-withdrawing groups (e.g., -NO₂, -CF₃) may destabilize this intermediate, making the ring more resilient to acidic conditions.
-
-
Q: Can the ring-opening reaction be reversed?
-
A: Yes, the ring-chain tautomerism is an equilibrium. Under conditions that favor intramolecular cyclization (e.g., removal of water, specific pH), the open-chain form can re-cyclize to the 2,3-dihydrobenzofuran-2-ol. However, relying on this reversibility is not a robust synthetic strategy; it is far better to prevent the forward (ring-opening) reaction in the first place.
-
-
Q: How can I store my 2,3-dihydrobenzofuran-2-ol compound to ensure long-term stability?
-
A: For optimal stability, store the compound neat (as a solid or oil) in a sealed vial under an inert atmosphere (argon or nitrogen) at low temperature (-20 °C is recommended). If you must store it in solution, use a dry, aprotic, and neutral solvent like toluene or THF. Avoid chlorinated solvents, which can generate trace amounts of HCl over time.
-
References
- Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization.
- 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
- Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI.
-
Ring Opening of Epoxides. Chad's Prep. [Link]
-
Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. ResearchGate. [Link]
-
Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. [Link]
-
Oxyselenocyclization of 2-Allylphenols for the Synthesis of 2,3-Dihydrobenzofuran Selenides. ResearchGate. [Link]
-
Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. PMC - PubMed Central. [Link]
-
Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]
-
Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. ResearchGate. [Link]
-
2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. [Link]
-
Catalytic, Cascade Ring-Opening Benzannulations of 2,3-Dihydrofuran O,O- and N,O-Acetals. PubMed. [Link]
-
The Ring-Opening Reaction of Benzofuran Involving the Cleavage of C-O Bond. ResearchGate. [Link]
-
Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. MDPI. [Link]
-
Synthesis methods and ring-opening products of benzofuran and its derivatives. ResearchGate. [Link]
-
Resolution of 2,3-dihydro-benzofuran-3-ols. Sci-Hub. [Link]
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Resolution of 2,3-dihydro-benzofuran-3-ols. Indian Academy of Sciences. [Link]
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2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [Link]
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Amino Acid-Protecting Groups. SciSpace. [Link]
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Base Catalyzed Epoxide Opening. ChemComplete. [Link]
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Opening of Epoxides With Acid. Master Organic Chemistry. [Link]
-
Protecting Groups List. SynArchive. [Link]
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(PDF) Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. ResearchGate. [Link]
-
Acid-Catalyzed Ring Opening of 2,3-epoxyoctane in Water. Pearson. [Link]
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Troubleshooting low conversion rates in benzofuran-2-one reduction
Welcome to the Advanced Organic Synthesis Support Hub.
You are likely here because your reduction of benzofuran-2-one (a lactone) is failing to yield the desired lactol (benzofuran-2-ol) or diol. This transformation is notoriously sensitive to temperature and stoichiometry due to the competing acidity of the
This guide moves beyond basic textbook procedures to address the kinetic vs. thermodynamic realities of your reaction flask.
Part 1: Diagnostic Flowchart
Before altering your protocol, identify your failure mode.
Figure 1: Decision tree for diagnosing benzofuran-2-one reduction failures.
Part 2: The "Stalled Reaction" (Low Conversion)
Symptom: You recover starting material despite using >1.0 equivalent of DIBAL-H. Root Cause: Enolization vs. Nucleophilic Attack.
Benzofuran-2-ones possess acidic protons at the C3 position (alpha to the carbonyl). DIBAL-H is both a nucleophile (hydride source) and a strong base.[1] If DIBAL-H deprotonates C3, it forms an aluminum enolate. This enolate is stable to reduction and, upon aqueous quench, simply protonates back to the starting material.
The Fix: Inverse Addition & Solvent Choice
To favor reduction (nucleophilic attack) over deprotonation, you must keep the local concentration of DIBAL-H low relative to the lactone, or ensure the temperature is low enough to kinetically favor hydride transfer.
Optimized Protocol (Inverse Addition):
-
Cooling: Cool a solution of DIBAL-H (1.1 equiv) in Toluene to -78°C.
-
Addition: Slowly add the benzofuran-2-one (dissolved in minimal Toluene/DCM) to the DIBAL-H solution.
-
Note: While standard addition (DIBAL to Lactone) is common, inverse addition ensures the reductant is never in vast excess locally if mixing is poor, though standard dropwise addition of DIBAL to lactone is also acceptable if temperature is strictly controlled.
-
-
Solvent: Use Toluene instead of THF. THF coordinates to aluminum, reducing its Lewis acidity. Toluene allows for a "tighter" transition state that often favors reduction.
Part 3: The "Over-Reduction" Nightmare
Symptom: You want the Lactol (Benzofuran-2-ol) but get the Diol (Ring opened). Root Cause: Collapse of the Tetrahedral Intermediate.
The selectivity of DIBAL-H relies on the stability of the tetrahedral aluminate intermediate.[2][3] At -78°C, this intermediate is stable.[3] If the reaction warms up before quenching, the intermediate collapses to the aldehyde (lactol form opens), which is then immediately reduced by any remaining DIBAL-H to the alcohol.
Mechanistic Visualization
Figure 2: Kinetic vs. Thermodynamic pathways. Warming the intermediate leads to ring opening.
Critical Control Point: You must quench the reaction at -78°C . Do not allow the flask to warm to 0°C before adding the quenching agent (Methanol).
Part 4: Data & Reagent Selection Guide
Not all hydrides are created equal. Use this table to select the correct reagent for your target.
| Target Product | Reagent | Temp | Stoichiometry | Notes |
| Lactol (Benzofuran-2-ol) | DIBAL-H | -78°C | 1.1 - 1.2 eq | Strict temp control required. Quench cold. |
| Diol (Ring Opened) | LiAlH₄ | 0°C to RT | 2.5 eq | Stronger reductant; rapidly opens ring. |
| Diol (Ring Opened) | DIBAL-H | 0°C to RT | >2.5 eq | Warming DIBAL drives reaction to completion. |
| Benzofuran (Full Red.) | Two Steps | N/A | N/A | Reduce to Lactol -> Convert to Triflate -> Pd cat. reduction. |
Part 5: The "Grey Sludge" Workup (Rochelle's Salt)
Issue: Aluminum emulsions trap your product in the aqueous layer, leading to 20-40% yield loss. Solution: Do not use acid workups. Use Potassium Sodium Tartrate (Rochelle's Salt).[4][5]
Step-by-Step Protocol:
-
Quench: At -78°C, add Methanol (excess) dropwise. Gas evolution will occur.[2]
-
Solubilize: Remove cooling bath. Add a saturated aqueous solution of Rochelle's Salt (volume equal to reaction solvent).
-
The Wait: Vigorously stir the biphasic mixture at Room Temperature.
-
Visual Cue: The mixture will initially look like grey sludge. Do not separate yet.
-
Endpoint: Stir until two clear layers appear (usually 1-3 hours). The aluminum is now chelated in the aqueous layer.
-
-
Extract: Separate layers. Extract aqueous phase with EtOAc.
Part 6: Frequently Asked Questions (FAQ)
Q: Can I use NaBH4 for this reduction? A: Generally, no. NaBH4 is too mild to reduce esters/lactones efficiently without additives (like LiCl) or heating, which leads to over-reduction to the diol. DIBAL-H is preferred for the partial reduction to the lactol.[2]
Q: My TLC shows a smear. What is happening? A: Benzofuran-2-ol (the lactol) exists in equilibrium with its open aldehyde form. On silica gel, this equilibrium can cause streaking. Try running TLC with a drop of triethylamine in the eluent to stabilize the lactol, or analyze via NMR immediately after workup.
Q: I need the fully reduced benzofuran (no oxygen at C2). Can I just add more DIBAL? A: No. Hydride reagents rarely reduce the C-O bond completely to a methylene (CH2) in one pot from the lactone. You typically need to reduce to the lactol, then eliminate the hydroxyl group (e.g., via reduction of a triflate intermediate or silane reduction).
References
-
DIBAL-H Mechanism & Selectivity BenchChem Technical Support. "The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction."
-
Lactone to Lactol Reduction Protocol Organic Syntheses. "Reduction of Lactones to Lactols."[2] (Representative general protocol)
-
Workup Procedures for Aluminum Hydrides University of Rochester, Dept. of Chemistry. "Workup for Aluminum Hydride Reductions (Rochelle's Salt)."
-
Solvent Effects in DIBAL Reductions Master Organic Chemistry. "Reduction of Esters to Aldehydes with DIBAL."
Sources
Purification techniques for separating 2,3-dihydrobenzofuran-2-ol from byproducts
Technical Support Center: 2,3-Dihydrobenzofuran-2-ol Purification
Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Queue: Active
Introduction: The "Hidden" Equilibrium
Welcome to the purification support center. If you are working with 2,3-dihydrobenzofuran-2-ol (also known as coumaran-2-ol), you are likely facing low yields, "streaking" on columns, or products that turn into viscous oils upon concentration.
The Core Problem: You are not purifying a static molecule. You are managing a dynamic equilibrium. This compound is a cyclic hemiacetal (lactol).[1] In solution, it exists in equilibrium with its open-chain aldehyde form, 2-hydroxyphenylacetaldehyde .
-
Closed Form (Lactol): Favored in non-polar solvents; generally more stable.
-
Open Form (Aldehyde): Reactive; prone to oligomerization and oxidation.
-
Dehydration Risk: Acidic conditions irreversibly convert the lactol to benzofuran (aromatic, stable, useless for your purpose).
This guide treats your purification as a stabilization process.
Troubleshooting Tickets (Scenario-Based Solutions)
Ticket #404: "My product turned into an insoluble gum/oil after the column."
Diagnosis: Oligomerization of the open-chain aldehyde. Root Cause: The equilibrium shifted toward the aldehyde during concentration, likely catalyzed by trace acids or heat. The aldehyde form is highly reactive and undergoes self-aldol condensation.
Solution Protocol:
-
Solvent Switch: Avoid protic solvents (MeOH, EtOH) for storage, as they can form acetals. Store in dry CDCl₃ or Benzene-d6 if possible, which favors the closed lactol form.
-
Temperature Control: Never heat the rotary evaporator bath above 30°C.
-
Stabilizer: Add a trace of radical inhibitor (BHT) if you suspect oxidative polymerization, though acid-catalyzed aldol is the more likely culprit.
Ticket #502: "I lost 50% of my mass on the silica column."
Diagnosis: Acid-catalyzed dehydration or rearrangement. Root Cause: Standard silica gel is slightly acidic (pH 4-5). This acidity catalyzes the elimination of water from the lactol, forming benzofuran (which elutes with the solvent front) or irreversibly binding the aldehyde form to the silica surface.
Solution Protocol: Deactivated Silica Gel [2][3][4][5]
-
Step 1: Prepare your eluent system (e.g., Hexane/EtOAc).
-
Step 3: Flush the column with this "basic" solvent before loading your sample.
-
Step 4: Run the column.[4] The Et₃N neutralizes silanol groups, preventing dehydration.
Ticket #301: "I cannot separate the lactol from the starting lactone."
Diagnosis: Co-elution due to similar polarity. Root Cause: 2,3-dihydrobenzofuran-2-ol and its oxidized precursor (benzofuran-2(3H)-one) often have identical Rf values on silica.
Solution Protocol: The Bisulfite "Switch" Exploit the equilibrium! Only the aldehyde form reacts with sodium bisulfite. The lactone does not.
-
Dissolve crude mixture in Et₂O or EtOAc.
-
Extract with saturated aqueous NaHSO₃ (Sodium Bisulfite).
-
Separate layers. Keep the Aqueous layer.
-
Regenerate: Basify the aqueous layer (pH > 10) with Na₂CO₃ and immediately extract back into Et₂O. The adduct breaks, reforming the aldehyde, which cyclizes back to the pure lactol.
Visualizing the Chemistry
The following diagram maps the stability and degradation pathways you must navigate.
Caption: The central equilibrium (Blue) allows for Bisulfite purification (Green) but risks degradation to Benzofuran (Red) on acidic silica.
Detailed Experimental Protocols
Method A: Deactivated Silica Chromatography
Best for: Removing non-polar impurities and benzofuran.
| Parameter | Specification | Note |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard flash grade. |
| Deactivator | Triethylamine (Et₃N) | 1.5% v/v in mobile phase. |
| Mobile Phase | Hexane : EtOAc (4:1 to 2:1) | Adjust based on TLC Rf ~0.3. |
| Loading | Liquid loading (DCM) | Avoid solid loading on silica. |
| Flow Rate | Medium-High | Minimize residence time on column. |
Step-by-Step:
-
Slurry pack the column using the mobile phase containing 1.5% Et₃N.
-
Flush with 2 column volumes of the same solvent to ensure the silica is basic.
-
Load the crude material.
-
Elute using the Et₃N-spiked solvent.
-
Critical: Evaporate fractions immediately at <30°C. Do not leave the product in the basic solution overnight, as this may promote aldol polymerization.
Method B: Bisulfite Adduct Purification (Chemical Scavenging)
Best for: Separating Lactol from Lactone (Starting Material).
-
Preparation: Dissolve 1.0 g of crude mixture in 20 mL Diethyl Ether (Et₂O).
-
Extraction: Add 20 mL of saturated Sodium Bisulfite (NaHSO₃) solution. Shake vigorously for 5 minutes.
-
Observation: A white precipitate may form at the interface (this is the adduct).
-
-
Separation:
-
Regeneration:
-
Place the solid adduct or aqueous layer in a flask.
-
Add 20 mL Et₂O.
-
Slowly add Saturated Sodium Bicarbonate (NaHCO₃) or 10% Na₂CO₃ until pH ~10. (Caution: Gas evolution).
-
Shake until the solid dissolves and the aldehyde extracts into the ether.
-
-
Isolation: Dry the ether layer over MgSO₄ (anhydrous), filter, and concentrate gently.
Diagnostic Data (FAQs)
Q: How do I distinguish the Lactol from the Aldehyde by NMR? The 1H NMR spectrum in CDCl₃ typically shows the lactol as the major congener, but you may see minor aldehyde peaks.
| Proton Type | Chemical Shift (δ) | Multiplicity | Species |
| Aldehyde (-CHO) | 9.7 - 9.9 ppm | Triplet (t) | Open Chain (Trace) |
| Hemiacetal (-O-CH-OH) | 5.6 - 6.2 ppm | Doublet/Multiplet | Lactol (Target) |
| Aromatic (C3-H) | 6.5 - 6.7 ppm | Singlet | Benzofuran (Impurity) |
Q: Can I store the purified compound? A: Yes, but it has a limited shelf life. Store under Argon at -20°C. If it solidifies or oils out over time, check the NMR. If it's just the aldehyde form, it may re-cyclize in the presence of a trace of acid (catalytic) in a non-polar solvent, but this is risky. Fresh preparation via DIBAL reduction is recommended for biological assays.
References
-
Synthesis and Reactivity of 2,3-Dihydrobenzofurans
- Source: Organic Chemistry Portal. "Synthesis of 2,3-Dihydrobenzofurans."
-
URL:[Link]
-
Silica Gel Deactivation Protocols
- Source: University of Rochester, Dept. of Chemistry.
-
URL:[Link]
-
Bisulfite Adduct Purification of Aldehydes
-
Lactol-Lactone Oxidation Mechanisms
Sources
- 1. echemi.com [echemi.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. compoundchem.com [compoundchem.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Navigating the Instability: A Technical Guide to Minimizing Polymerization of 2,3-Dihydrobenzofuran-2-ol
Technical Support Center
For researchers, scientists, and drug development professionals working with the versatile but notoriously unstable scaffold, 2,3-dihydrobenzofuran-2-ol, unwanted polymerization during processing is a significant hurdle. This guide, structured as a technical support resource, provides in-depth troubleshooting strategies and answers to frequently asked questions to ensure the integrity of your compound and the success of your experiments.
Understanding the Challenge: The Inherent Instability of a Cyclic Hemiacetal
2,3-Dihydrobenzofuran-2-ol exists as a cyclic hemiacetal, a functional group known for its delicate equilibrium and susceptibility to side reactions. The primary challenge in handling this compound is its propensity to undergo acid-catalyzed polymerization, leading to the formation of undesired oligomers and polymers. This not only reduces the yield of the desired monomer but can also complicate purification and compromise the biological activity of subsequent derivatives.
The polymerization is typically initiated by protonation of the hydroxyl group at the 2-position, followed by the loss of water to form a reactive oxonium ion. This cation is then attacked by the hydroxyl group of another 2,3-dihydrobenzofuran-2-ol molecule, initiating a chain reaction that results in polymer formation.
Troubleshooting Guide: Proactive and Reactive Strategies
This section provides a detailed breakdown of common issues encountered during the processing of 2,3-dihydrobenzofuran-2-ol and offers practical, field-proven solutions.
Issue 1: Rapid Polymerization Observed During Reaction Work-up
Q: I'm observing significant precipitation of a solid or the formation of an intractable oil during the aqueous work-up of my reaction mixture containing 2,3-dihydrobenzofuran-2-ol. What's happening and how can I prevent it?
A: This is a classic sign of acid-catalyzed polymerization. Trace amounts of acid from your reaction or generated during the work-up can rapidly trigger this process.
Causality and Prevention:
-
Immediate Neutralization: The most critical step is to neutralize any acid immediately upon reaction completion. A mild base wash is essential.
-
Temperature Control: Perform the work-up at low temperatures (0-5 °C) to decrease the rate of the polymerization reaction.
-
Minimize Exposure to Aqueous Acid: Prolonged contact with even mildly acidic aqueous layers should be avoided. Perform extractions swiftly.
Recommended Protocol for Acid-Sensitive Work-up:
-
Upon reaction completion, cool the reaction mixture to 0 °C.
-
Quench the reaction with a cold, saturated solution of a mild base such as sodium bicarbonate (NaHCO₃). Avoid strong bases, which can cause other degradation pathways.
-
Extract the aqueous layer quickly with a pre-chilled, appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Immediately wash the combined organic layers with cold brine to remove residual water and base.
-
Dry the organic layer over a suitable non-acidic drying agent.
Issue 2: Polymer Formation During Purification
Q: My crude 2,3-dihydrobenzofuran-2-ol appears clean by TLC, but I'm getting significant polymer formation during silica gel column chromatography. How can I purify my compound without causing degradation?
A: Standard silica gel is inherently acidic and can act as a catalyst for the polymerization of acid-sensitive compounds like 2,3-dihydrobenzofuran-2-ol.
Causality and Prevention:
-
Deactivated Stationary Phase: The acidity of the silica gel must be neutralized. This can be achieved by pre-treating the silica with a base.
-
Alternative Chromatographic Techniques: If the compound is particularly sensitive, consider alternative purification methods that avoid acidic stationary phases.
Detailed Protocols for Mild Purification:
Protocol 2.1: Deactivated Silica Gel Chromatography
-
Prepare a slurry of silica gel in your chosen eluent.
-
Add 1-2% triethylamine (or another suitable amine base) to the slurry and stir for 15-20 minutes.
-
Pack the column with the deactivated silica slurry.
-
Equilibrate the column with the eluent containing 0.5-1% triethylamine.
-
Load your sample and perform the chromatography as usual.
Protocol 2.2: Alumina or Florisil Chromatography
-
Alumina (basic or neutral): Can be a good alternative for the purification of amines and other basic or acid-sensitive compounds.[1]
-
Florisil (mild, neutral): This magnesium silicate-based adsorbent is less acidic than silica and can be effective for purifying sensitive molecules.[1]
Data Summary: Comparison of Purification Media
| Stationary Phase | Acidity | Recommended for 2,3-dihydrobenzofuran-2-ol? | Notes |
| Standard Silica Gel | Acidic | Not Recommended | Can cause significant polymerization. |
| Deactivated Silica Gel | Neutralized | Highly Recommended | The addition of a base like triethylamine neutralizes acidic sites.[2] |
| Alumina (Neutral/Basic) | Neutral/Basic | Recommended | A good alternative to silica gel.[1] |
| Florisil | Mildly Acidic/Neutral | Worth Considering | Can be a gentler option than standard silica.[1] |
| Reverse-Phase Silica | N/A | Not typically used for this type of compound | Elution is based on polarity in a different manner. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing solutions of 2,3-dihydrobenzofuran-2-ol?
While specific quantitative stability studies for 2,3-dihydrobenzofuran-2-ol are not widely published, general principles for hemiacetals suggest that a slightly basic to neutral pH range (pH 7-8.5) is ideal for minimizing acid-catalyzed degradation.[3][4][5] It is crucial to avoid both strongly acidic and strongly basic conditions.
Q2: Can I use radical inhibitors to prevent polymerization?
While the primary polymerization mechanism is cationic, the formation of radical species cannot always be entirely ruled out, especially in the presence of light or certain impurities. The use of radical inhibitors like butylated hydroxytoluene (BHT) is a good precautionary measure, particularly during storage or long reaction times.
Q3: What are the best solvents for handling and storing 2,3-dihydrobenzofuran-2-ol?
Polar aprotic solvents are generally preferred as they can help to stabilize the hemiacetal without participating in proton transfer reactions that could initiate polymerization.[6][7][8]
Recommended Solvents:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Acetonitrile (MeCN)
Solvents to Avoid:
-
Protic solvents (e.g., methanol, ethanol): Can participate in exchange reactions and potentially facilitate proton transfer.
-
Acidic solvents (e.g., acetic acid): Will directly catalyze polymerization.
Q4: How does temperature affect the stability of 2,3-dihydrobenzofuran-2-ol?
Higher temperatures accelerate the rate of all chemical reactions, including the degradation and polymerization of 2,3-dihydrobenzofuran-2-ol. It is strongly recommended to store the compound and perform all manipulations at low temperatures (ideally below 0 °C) whenever possible.
Q5: What is the role of water in the stability of 2,3-dihydrobenzofuran-2-ol?
Water can participate in the equilibrium between the cyclic hemiacetal and its open-chain aldehyde form. More importantly, in the presence of acid, water is eliminated during the formation of the reactive oxonium ion that propagates polymerization. Therefore, it is crucial to handle and store the compound under anhydrous conditions. The use of non-acidic desiccants like molecular sieves is recommended for drying solvents and reaction mixtures.[9][10][11][12]
Q6: How can I monitor for the onset of polymerization?
Several analytical techniques can be employed to detect the formation of oligomers and polymers:
-
Thin-Layer Chromatography (TLC): The appearance of baseline material or new, less mobile spots can indicate polymer formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Broadening of proton signals, especially those of the dihydrobenzofuran core, is a strong indicator of oligomerization.
-
High-Performance Liquid Chromatography (HPLC): The emergence of broad, poorly resolved peaks at longer retention times is characteristic of polymer formation.
Visualizing the Problem and Solutions
Diagram 1: Acid-Catalyzed Polymerization Mechanism
Caption: Acid-catalyzed polymerization of 2,3-dihydrobenzofuran-2-ol.
Diagram 2: Troubleshooting Workflow
Caption: Decision tree for troubleshooting polymerization issues.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
-
Barata-Vallejo, S., et al. (2022). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Molecules, 27(9), 2825. [Link]
-
Li, G., et al. (2023). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 28(15), 5869. [Link]
-
Kaur, N. (2020). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. ResearchGate. [Link]
-
Donnelly, D. M. X., & Meegan, M. J. (1981). Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery. [Link]
-
Katritzky, A. R., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. Arkivoc, 2004(6), 27-44. [Link]
-
Huang, D.-Q., et al. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Samanta, S., et al. (2014). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. ACS Applied Materials & Interfaces, 6(15), 12558–12566. [Link]
-
LibreTexts Chemistry. (2020, July 1). 21.3: Formation of hydrates, hemiacetals, acetals. [Link]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]
-
LibreTexts Chemistry. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]
-
Dolman, S. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC. [Link]
-
Omar, F. M., et al. (2025). Innovative solid bio-desiccants for sustainable dehumidification applications preparation, characterisation and performance evaluation -a critical review. ResearchGate. [Link]
-
Ma, J., et al. (2018). Convergent syntheses of 2,3-dihydrobenzofurans via a Catellani strategy. Organic Chemistry Frontiers, 5(12), 1856-1860. [Link]
-
Royco Packaging. (2024, November 2). Natural vs Chemical Desiccants | Comparison for Moisture Control. [Link]
-
YMC America, Inc. (n.d.). Evaluation of pH Stability for an Organosilica-based HPLC Stationary Phase. [Link]
-
Siger, A., et al. (2019). Column chromatography as a method for minor components removal from rapeseed oil. European Food Research and Technology, 245, 1275–1282. [Link]
-
Oreate AI Blog. (2026, January 21). Exploring Polar Aprotic Solvents: A Key to Chemical Reactions. [Link]
-
Journal of Agricultural Science and Engineering. (2019). Progressive Review on Use of Desiccant Drying in Agricultural Applications. ResearchGate. [Link]
-
Steel, P. J., & Katritzky, A. R. (2025). Syntheses of 3-hydroxymethyl-2, 3-dihydrobenzofurans and 3-hydroxymethylbenzofurans. ResearchGate. [Link]
-
Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. [Link]
-
Khan Academy. (2013, December 26). Acid and base catalyzed formation of hydrates and hemiacetals | Organic chemistry | Khan Academy [Video]. YouTube. [Link]
-
Williamson, K. L., & Masters, K. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. JoVE. [Link]
-
Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. [Link]
-
Chemicals United BV. (n.d.). Polar Aprotic Solvents | High-Solvency Options. [Link]
-
Edco Supply Co. (n.d.). Understanding Desiccants: Function & Types. [Link]
-
Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. [Link]
-
de Oliveira, G. G., et al. (2020). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Latin American Journal of Pharmacy, 39(8), 1619-1624. [Link]
-
Royco Packaging. (2024, February 6). 5 Types Of Natural Desiccants For Sustainable Moisture Control Solutio. [Link]
-
The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube. [Link]
-
Leah4sci. (2018, March 21). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones [Video]. YouTube. [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. orgsyn.org [orgsyn.org]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Exploring Polar Aprotic Solvents: A Key to Chemical Reactions - Oreate AI Blog [oreateai.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Natural vs Chemical Desiccants l Comparison for Moisture Control Streampeak Group [streampeakgroup.com]
- 11. edcosupply.com [edcosupply.com]
- 12. roycopackaging.com [roycopackaging.com]
Resolving reproducibility issues in 2,3-dihydrobenzofuran-2-ol synthesis
Welcome to the technical support center for the synthesis of 2,3-dihydrobenzofuran-2-ol. This resource is designed for researchers, chemists, and process development professionals to address common challenges and reproducibility issues encountered during the synthesis of this valuable heterocyclic compound. As a cyclic hemiacetal, or lactol, 2,3-dihydrobenzofuran-2-ol presents unique stability and purification challenges. This guide provides in-depth, mechanistically-grounded troubleshooting advice and validated protocols to ensure consistent and successful outcomes.
Section 1: Troubleshooting Guide
This section addresses the most frequently encountered problems in a question-and-answer format. Each issue is analyzed by exploring its root chemical causes, followed by actionable, step-by-step solutions.
Issue 1: Low or No Yield of 2,3-Dihydrobenzofuran-2-ol
Question: My reaction resulted in a very low yield, or I couldn't isolate any of the desired product. What went wrong?
This is the most common issue, often stemming from the choice of reducing agent, reaction conditions, or the inherent instability of the product. The primary route to 2,3-dihydrobenzofuran-2-ol is the partial reduction of its corresponding lactone, 2-coumaranone.
Potential Cause A: Over-reduction of the Lactone
-
Expertise & Causality: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) will not stop at the hemiacetal (lactol) stage and will fully reduce the lactone to 2-(2-hydroxyethyl)phenol. Even a milder reagent like Sodium Borohydride (NaBH₄) can cause over-reduction if the temperature is not controlled or if the reaction is run for too long.[1][2] The initial reduction forms the desired lactol, but this can be further reduced to the diol.
-
Recommended Solution: Controlled Reduction with DIBAL-H or NaBH₄
The key is to use a reducing agent that forms a stable tetrahedral intermediate at low temperatures, which can be hydrolyzed to the lactol during workup.[3][4] Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[3][5][6]
Self-Validating Protocol: DIBAL-H Reduction of 2-Coumaranone
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 2-coumaranone (1.0 eq) in anhydrous toluene or DCM (approx. 0.1 M solution) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical that this temperature is maintained throughout the addition of DIBAL-H to stabilize the tetrahedral intermediate.[3][4]
-
Reagent Addition: Slowly add DIBAL-H (1.0-1.2 eq, typically 1.0 M solution in hexanes or toluene) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring (Validation Step): Stir the reaction at -78 °C for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting lactone should be consumed, and a new, more polar spot (the lactol) should appear.
-
Quenching: While still at -78 °C, slowly add methanol (approx. 2 eq) to quench any excess DIBAL-H. This should be followed by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl.
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear (this can take several hours if using Rochelle's salt). Separate the organic layer, extract the aqueous layer twice with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at low temperature (<30 °C).
-
Expected Outcome: A crude oil or waxy solid, which is the desired 2,3-dihydrobenzofuran-2-ol. Proceed immediately to purification.
-
Potential Cause B: Product Decomposition During Workup or Purification
-
Expertise & Causality: 2,3-Dihydrobenzofuran-2-ol is a cyclic hemiacetal and is highly sensitive to acid and heat.[7][8] In the presence of acid, it can readily eliminate water to form benzofuran, or ring-open to 2-hydroxyphenylacetaldehyde. Standard silica gel chromatography can be acidic enough to cause decomposition.
-
Recommended Solution: Mild Workup and Rapid, Neutral Purification
Avoid strong acids and high temperatures at all costs. The product should be kept cold and handled swiftly.
Self-Validating Protocol: Purification
-
Neutralize Silica Gel: If column chromatography is necessary, it is crucial to use deactivated or neutralized silica gel. Slurry the silica gel in the desired eluent (e.g., 4:1 Hexanes:Ethyl Acetate) containing 1% triethylamine (Et₃N). This amine base will neutralize the acidic sites on the silica, preventing on-column decomposition.
-
Rapid Chromatography: Perform flash column chromatography quickly. Do not let the product sit on the column for an extended period.
-
TLC Analysis (Validation Step): Collect fractions and analyze by TLC. The product spot should be the only major component. Check for the appearance of less polar spots (like benzofuran) which would indicate decomposition.
-
Solvent Removal: Concentrate the pure fractions on a rotary evaporator with the bath temperature kept below 30 °C.
-
Storage: Store the final product under an inert atmosphere at low temperatures (≤ 4 °C) to prevent degradation.
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for low product yield.
Issue 2: Presence of Significant Side Products
Question: My NMR spectrum shows multiple products. How can I identify and prevent them?
Side product formation is a clear indicator of incorrect reaction conditions or product instability.
-
Side Product 1: 2-(2-Hydroxyethyl)phenol (Over-reduction product)
-
Identification: Will appear as a more polar spot on TLC. ¹H NMR will show characteristic ethyl signals (triplets) and two distinct hydroxyl protons.
-
Cause & Prevention: As discussed in Issue 1, this is caused by an overly powerful reducing agent, excess reagent, or elevated temperatures. The best prevention is strict adherence to the DIBAL-H protocol at -78 °C.[3][4]
-
-
Side Product 2: Benzofuran (Dehydration product)
-
Identification: A non-polar, UV-active spot on TLC. ¹H NMR will show characteristic aromatic/vinylic signals for the furan ring.
-
Cause & Prevention: This results from elimination of water from the hemiacetal, catalyzed by acid.[7] This often occurs during an acidic workup (e.g., using HCl) or on acidic silica gel. Prevent this by using a buffered or non-acidic workup and purifying with neutralized silica gel.
-
-
Side Product 3: 2-Coumaranone (Unreacted Starting Material)
-
Identification: Will match the TLC spot of your starting material.
-
Cause & Prevention: The reaction did not go to completion. This can be due to impure or deactivated reducing agent, insufficient equivalents of the reagent, or insufficient reaction time. Ensure reagents are fresh and titrated if necessary, and monitor the reaction to completion by TLC before quenching.
-
Data Summary: Reagent and Condition Comparison
| Reagent | Typical Temp. | Equivalents | Primary Outcome | Common Issues |
| LiAlH₄ | 0 °C to RT | 1.0 - 1.5 | 2-(2-Hydroxyethyl)phenol | Severe over-reduction |
| NaBH₄ | 0 °C to RT | 1.5 - 2.0 | Mixture of Lactol and Diol | Difficult to control, over-reduction common[1] |
| DIBAL-H | -78 °C | 1.0 - 1.2 | 2,3-Dihydrobenzofuran-2-ol (Lactol) | Requires strict temp. control [3][5][6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my isolated 2,3-dihydrobenzofuran-2-ol unstable? How should I store it?
As a cyclic hemiacetal, the product exists in equilibrium with its open-chain form (a hydroxy-aldehyde) and is prone to dehydration or oxidation.[7][8][9] Stability is poor, especially if any acidic or basic impurities are present. For best results, use the material immediately after synthesis. If storage is required, store it as a solid or a solution in an anhydrous, aprotic solvent (like toluene) under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C).
Q2: Can I use Sodium Borohydride (NaBH₄) instead of DIBAL-H?
While NaBH₄ is a milder reducing agent than LiAlH₄, it is often too reactive to cleanly stop at the lactol stage with 2-coumaranone, leading to mixtures of product and the over-reduced diol.[1][2] Success with NaBH₄ requires careful control of stoichiometry, low temperatures (e.g., 0 °C in methanol), and short reaction times, but reproducibility is often poor compared to the DIBAL-H method.[10]
Q3: My DIBAL-H reagent is old. Can I still use it?
DIBAL-H is sensitive to moisture and air. An older reagent may have a significantly lower molarity than stated on the bottle, leading to an incomplete reaction. If you suspect your reagent is old, it should be titrated before use to determine its active concentration. Alternatively, use a fresh bottle of reagent for best results.
Q4: What is the mechanism that makes the DIBAL-H reduction so selective at low temperatures?
The key is the formation of a stable aluminum-complexed tetrahedral intermediate.[3][4]
-
The Lewis-acidic aluminum atom of DIBAL-H coordinates to the carbonyl oxygen of the lactone.
-
This activates the carbonyl for an intramolecular hydride transfer to the carbonyl carbon.
-
At -78 °C, the resulting tetrahedral intermediate is stable and does not collapse to release an aldehyde.
-
During the aqueous workup, this stable intermediate is hydrolyzed, protonating the oxygen and releasing the desired lactol product.
Reaction Mechanism Diagram
Caption: Key reaction pathways in the synthesis of 2,3-dihydrobenzofuran-2-ol.
References
-
Strategies for the synthesis of 2,3-dihydrobenzofurans. Journal of Chemical Research. [Link]
-
Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. ResearchGate. [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
DIBAL-H Reduction. Organic Synthesis. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Lactone-free ginkgolides via regioselective DIBAL-H reduction. Organic & Biomolecular Chemistry. [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
-
Cyclic hemiacetals and hemiketals. Khan Academy. [Link]
-
Partial reduction of esters. University of Liverpool. [Link]
-
Reduction of Carbonyl Compounds with NaBH under Ultrasound Irradiation and Aprotic Condition. Semantic Scholar. [Link]
-
Molecules which have an alcohol and a carbonyl can undergo an intramolecular reaction to form a cyclic hemiacetal. Chemistry LibreTexts. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Lactone-free ginkgolides via regioselective DIBAL-H reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. znaturforsch.com [znaturforsch.com]
Temperature control strategies for unstable benzofuran lactols
Topic: Temperature Control & Stabilization Strategies Department: Advanced Heterocyclic Chemistry / Process R&D Document ID: BFL-TEMP-2024-V1
Introduction: The Thermodynamic Trap
Welcome to the technical guide for handling unstable benzofuran lactols (2-hydroxy-2,3-dihydrobenzofurans). If you are accessing this guide, you likely encountered a common failure mode: your isolated "lactol" spontaneously converted into a fully aromatic benzofuran or degraded into a complex mixture of open-chain phenolic aldehydes.
The Core Problem: Benzofuran lactols exist on a precarious energetic ledge. While the lactol (hemiacetal) is often the kinetically formed product, the thermodynamic driving force strongly favors dehydration to the fully aromatic benzofuran system. This process is accelerated by heat and acid .
This guide details the temperature control strategies required to trap the molecule in its lactol state, preventing the "aromatization cascade."
Part 1: Synthesis & Reaction Control
The "Thermal Cliff" Protocol
When synthesizing benzofuran lactols (often via metal-halogen exchange and cyclization of o-halo-aryl ketones/aldehydes), temperature homogeneity is more critical than the absolute low temperature.
Critical Parameters Table
| Parameter | Recommended Range | Risk Threshold | Consequence of Excursion |
| Reaction Temp | -78°C to -60°C | > -40°C | Rapid elimination of water (Aromatization). |
| Quench Temp | -78°C (Internal) | > -20°C | Exotherm triggers ring-opening/degradation. |
| Addition Rate | < 1 mL/min (Scale dependent) | Fast Addition | Localized hot spots cause "micro-aromatization." |
Protocol: Cryogenic Quenching Strategy
Standard quenching (pouring reaction mixture into aqueous solution) is insufficient for these labile intermediates.
-
Pre-cool the Quench: Prepare a saturated NH₄Cl or phosphate buffer (pH 7.0) solution and cool it to 0°C (ice bath) or -20°C (if using methanol/buffer mix).
-
Inverse Quench (Recommended): Transfer the cold reaction mixture via cannula into the pre-cooled quench buffer. This ensures the unstable species never experiences a high concentration of unreacted quenching agent or a heat spike.
-
Internal Monitoring: Use an internal probe. If the internal temperature rises above -50°C during transfer, pause and re-cool.
Part 2: Isolation & Solvent Removal (The Danger Zone)
The most common point of failure is the rotary evaporator. The vacuum lowers the boiling point of the solvent, but the bath temperature provides the activation energy for dehydration.
Workflow Diagram: Isolation Decision Tree
Caption: Logic flow for isolating unstable lactols, emphasizing pH neutralization and cold evaporation to prevent acid-catalyzed dehydration.
Technician Notes for Isolation:
-
Bath Temperature: Never exceed 25°C . If the solvent is high-boiling (e.g., toluene), use a high-vacuum pump rather than increasing heat.
-
Drying Agent: Use Potassium Carbonate (K₂CO₃) instead of Magnesium Sulfate. MgSO₄ is slightly acidic (Lewis acid character) and can catalyze ring opening/dehydration. K₂CO₃ buffers the solution.
-
Trace Acid: Even trace HCl from a reaction can destroy the lactol during concentration. Always wash the organic layer with saturated NaHCO₃.
Part 3: Mechanism of Failure (Why Temp Matters)
Understanding the mechanism helps in troubleshooting. The benzofuran lactol is in equilibrium with the open-chain hydroxy-aldehyde.
Pathway Diagram: Ring-Chain Tautomerism & Dehydration
Caption: The irreversible path to benzofuran is driven by aromatization. Heat pushes the equilibrium toward the transition state for water elimination.
Troubleshooting & FAQs
Q1: My clear oil turned into a yellow solid overnight in the freezer. What happened?
Diagnosis: Spontaneous Dehydration (Aromatization). Cause: The "yellow" color is characteristic of conjugated benzofurans. Even at -20°C, if the product was stored with trace acid (e.g., CDCl₃ acidity) or without a stabilizer, it will dehydrate. Solution:
-
Store the lactol as a frozen solution in Benzene-d6 or Toluene (solidifies at low temp, locking the matrix).
-
Add a trace of triethylamine (0.1%) to the storage vial to inhibit acid catalysis.
Q2: NMR shows a mix of sharp peaks and broad humps. Is my product pure?
Diagnosis: Ring-Chain Tautomerism. Analysis: Benzofuran lactols exist in equilibrium with the open-chain phenolic aldehyde [1]. In CDCl₃, you may see both the hemiacetal proton (approx. 6.5 ppm) and the aldehyde proton (approx. 10.0 ppm).[1] Action:
-
Do not heat the NMR tube to "clean up" the spectrum; this will force dehydration.
-
Run the NMR at -20°C or -40°C . Lowering the temperature shifts the equilibrium toward the cyclic lactol form (entropic favorability) and sharpens the signals by slowing the exchange rate [2].
Q3: The yield drops significantly when I scale up from 100mg to 5g.
Diagnosis: Heat Transfer Limitation. Cause: On a larger scale, the exotherm from the quenching step (or the lithiation step) is not dissipating fast enough, creating "hot zones" inside the reactor where the lactol dehydrates. Solution:
-
Use a jacketed reactor with active cooling, not just an external dry ice bath.
-
Implement Dosage Control : Add reagents via syringe pump to match the cooling capacity of your vessel (adiabatic temp rise calculation required).
References
-
Ring–chain tautomerism and protolytic equilibria of 3-hydroxy-3-phosphonoisobenzofuranone. Source: New Journal of Chemistry (RSC), 2008. Context: Establishes the pH and temperature dependence of the lactol-aldehyde equilibrium in benzofuran systems. URL:[Link]
-
Lactol Synthesis and Stability. Source: Organic Chemistry Portal. Context: General methodologies for handling labile hemiacetals and preventing dehydration during workup. URL:[Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Source: Molecules (NIH/PMC), 2013. Context: Reviews mechanisms where the intermediate lactol is deliberately dehydrated; useful for understanding the conditions to avoid. URL:[Link]
Sources
Validation & Comparative
Comparative NMR Profiling: 2,3-Dihydrobenzofuran-2-ol vs. Tautomeric and Dehydrated Analogues
Executive Summary Characterizing 2,3-dihydrobenzofuran-2-ol (also known as the lactol of 2-hydroxyphenylacetaldehyde) presents a unique spectroscopic challenge due to its dynamic ring-chain tautomerism. Unlike stable pharmaceutical intermediates, this molecule exists in a delicate equilibrium between its cyclic hemiacetal form (dominant) and its open-chain aldehyde form. Furthermore, it is prone to acid-catalyzed dehydration to form benzofuran.
This guide outlines the definitive NMR protocols to distinguish the target lactol from its tautomers and degradation products. We compare spectral behaviors in non-polar (
The Characterization Challenge: Dynamic Equilibrium
The primary source of confusion in assigning the NMR spectrum of 2,3-dihydrobenzofuran-2-ol is the coexistence of three potential species in the NMR tube:
-
The Target (Lactol): A chiral, cyclic hemiacetal (typically
at equilibrium). -
The Tautomer (Aldehyde): 2-Hydroxyphenylacetaldehyde (trace to
, solvent dependent). -
The Impurity (Benzofuran): An aromatized dehydration product (irreversible degradation).
Mechanistic Pathway & Spectral Implications
The following diagram illustrates the relationship between these species and the specific NMR markers associated with each state.
Figure 1: The dynamic equilibrium between the closed lactol and open aldehyde forms, alongside the irreversible dehydration pathway to benzofuran.
Experimental Protocols
A. Solvent Selection Strategy
The choice of solvent dictates the visibility of the hydroxyl proton and the rate of tautomeric exchange.
| Parameter | Chloroform-d ( | DMSO- |
| Exchange Rate | Fast/Intermediate. | Slow. |
| -OH Signal | Often broad or invisible due to exchange. | Sharp doublet (couples to H-2). |
| Tautomer Ratio | Favors closed lactol strongly. | May stabilize open aldehyde slightly more via H-bonding. |
| Use Case | Routine purity check; comparison to literature. | Definitive structural assignment and stereochemistry. |
B. Sample Preparation Protocol
To ensure reproducibility and prevent acid-catalyzed degradation to benzofuran:
-
Neutralization: Ensure the NMR solvent is acid-free.
can become acidic over time (forming DCl). Pass the solvent through a small plug of basic alumina or use a fresh ampoule stabilized with silver foil. -
Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent. Higher concentrations favor intermolecular H-bonding, shifting -OH signals.
-
Water Suppression: If using DMSO-
, ensure the solvent is dry. Water facilitates proton exchange, collapsing the H-2/OH coupling into a singlet.
Comparative Spectral Analysis
The following table contrasts the key chemical shifts (
Key Chemical Shift Markers (400 MHz)
| Signal Assignment | Target: Lactol (Closed) | Tautomer: Aldehyde (Open) | Impurity: Benzofuran |
| Anomeric/Aldehyde Proton | H-2: | CHO: | H-2: |
| Methylene Protons | H-3: | H-3: | |
| Hydroxyl Proton (-OH) | None | ||
| Aromatic Region |
Detailed Assignment of the Lactol Form (DMSO- )
In dry DMSO-
-
The Anomeric Proton (H-2): Appears as a dt (doublet of triplets) or ddd .
-
Couples to OH (
Hz). -
Couples to H-3a and H-3b (cis/trans relationships).
-
-
The Methylene Protons (H-3a, H-3b): These are diastereotopic (chemically non-equivalent). They appear as two separate multiplets (part of an ABX system) rather than a simple doublet.
-
Geminal Coupling (
): ~16 Hz (Large split between H-3a and H-3b). -
Vicinal Coupling (
): ~5-9 Hz (Coupling to H-2).
-
Critical Check: If H-2 appears as a triplet at ~4.5 ppm, you likely have the hemiacetal dimer or an ether derivative, not the free lactol. If H-2 and H-3 appear as aromatic singlets/doublets >6.5 ppm, the sample has dehydrated to benzofuran .
Advanced Assignment Strategy (2D NMR)
For regulatory submission or novel synthesis validation, 1D NMR is insufficient due to the potential for overlapping tautomeric signals. Use the following workflow:
Figure 2: Step-by-step 2D NMR workflow for validating the cyclic lactol structure.
Validation Logic
-
COSY: In the lactol, the OH proton (if exchange is slow) will show a cross-peak only to H-2. In the open aldehyde, the phenolic OH is far removed from the aldehyde proton.
-
HMBC: The critical correlation is between H-2 and the aromatic quaternary carbon (C-7a) .
-
Closed Form: 3-bond coupling (
) is strong. -
Open Form: The aldehyde proton will correlate to the carbonyl carbon, not the aromatic ring in the same way.
-
References
-
Chemical Shift Data & General Principles
-
Benzofuran & Dihydrobenzofuran Synthesis/Characterization
-
Tautomerism Studies
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 3. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
Comparative Mass Spectrometry Guide: 2,3-Dihydrobenzofuran-2-ol vs. Isomeric & Metabolic Alternatives
Executive Summary: The "Chameleon" Analyte
2,3-Dihydrobenzofuran-2-ol (DHBF-2-ol) represents a unique analytical challenge in drug metabolism studies due to its inherent ring-chain tautomerism . Unlike stable metabolites, DHBF-2-ol exists in a dynamic equilibrium with its open-chain isomer, 2-hydroxyphenylacetaldehyde .
This guide compares the mass spectrometric "performance"—defined here as detection stability, ionization efficiency, and structural fidelity—of DHBF-2-ol against its primary alternatives: its open-chain isomer and its dehydration artifact, benzofuran.
Key Finding: Standard GC-MS (EI) methods fail to distinguish DHBF-2-ol from benzofuran due to thermal dehydration. LC-MS (ESI) with specific derivatization protocols is the only viable method for definitive structural assignment.
The Chemical Context: Tautomerism & Stability
Before analyzing fragmentation, one must understand the species present in the ion source.
-
The Analyte (Cyclic): 2,3-dihydrobenzofuran-2-ol (Hemiacetal). Dominant in non-polar solvents.
-
The Alternative (Open): 2-hydroxyphenylacetaldehyde (Aldehyde). Dominant in aqueous/basic conditions.
-
The Artifact: Benzofuran.[1][2][3] Formed via thermal dehydration (
) in GC injectors or ion sources.
Structural Equilibrium Diagram
Figure 1: The dynamic equilibrium between the cyclic hemiacetal and open aldehyde, and the irreversible path to the benzofuran artifact.
Comparative Ionization Performance
This section contrasts the fragmentation behavior of DHBF-2-ol under Electron Ionization (EI) versus Electrospray Ionization (ESI).
Electron Ionization (EI) - The "Hard" Approach
Status: Not Recommended for Intact Detection
In standard GC-MS (70 eV), the molecular ion (
-
Observed Spectrum: Indistinguishable from Benzofuran.
-
Base Peak: m/z 118 (
). -
Mechanism: Thermal elimination of water followed by retro-Diels-Alder (RDA) type fragmentation.
Electrospray Ionization (ESI) - The "Soft" Approach
Status: Recommended
ESI allows for the detection of the protonated molecular ion
-
Observed Spectrum: Distinct
and sodium adducts. -
Base Peak: m/z 137 (Protonated) or m/z 119 (if source temperature is too high).
Data Comparison Table
| Feature | EI (GC-MS) | ESI (+) (LC-MS) | Benzofuran Reference |
| Molecular Ion | |||
| Base Peak | |||
| Key Fragment 1 | |||
| Key Fragment 2 | |||
| Suitability | Poor (Artifact prone) | High (Preserves structure) | N/A |
Mechanistic Fragmentation Analysis
Understanding the specific bond cleavages validates the identity of the compound.
Pathway 1: Dehydration & Aromatization (Dominant)
Whether thermal (EI) or collision-induced (ESI), the driving force is the formation of the aromatic benzofuran system.
-
Precursor: m/z 137 (
). -
Loss of Water: Elimination of the C2-hydroxyl group.
-
Product: m/z 119 (Protonated Benzofuran).
-
Secondary Loss: Loss of CO (-28 Da) from the furan ring to form m/z 91 (
).
Pathway 2: Alpha-Cleavage (Diagnostic for Hemiacetal)
This pathway distinguishes the hemiacetal from the lactone (benzofuran-2-one).
-
Ring Opening: The hemiacetal ring opens to the aldehyde cation.
-
Alpha-Cleavage: Breaks the
bond.[4][5] -
Result: Formation of tropylium ions or phenol-type cations (
107).
Figure 2: ESI(+) Fragmentation pathway. The loss of water (18 Da) is the primary transition, but the loss of formaldehyde (30 Da) is diagnostic for the hemiacetal structure.
Experimental Protocol: Distinguishing Isomers
To scientifically validate the presence of DHBF-2-ol and rule out the open-chain aldehyde, you must use Chemical Derivatization .
The "Locking" Strategy
-
Reagent A (Aldehyde Specific): Methoxylamine (MOX). Reacts only with the open-chain aldehyde to form an oxime.
-
Reagent B (Alcohol Specific): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Reacts with the cyclic -OH to form a TMS ether.
Step-by-Step Workflow
-
Sample Preparation: Dissolve 1 mg of analyte in dry Acetonitrile.
-
Aliquot 1 (Aldehyde Test):
-
Add 50 µL Methoxylamine HCl (2% in pyridine).
-
Incubate at 60°C for 1 hour.
-
Result: If peak shifts by +29 Da (Oxime), the Open Chain dominates.
-
-
Aliquot 2 (Hemiacetal Test):
-
Add 50 µL MSTFA.
-
Incubate at room temperature for 30 mins.
-
Result: If peak shifts by +72 Da (TMS group) and retains single peak, the Cyclic Hemiacetal is locked.
-
-
Analysis: Inject both aliquots via GC-MS (now stable due to derivatization).
References
-
Tautomerism in Mass Spectrometry
-
Benzofuran Fragmentation Patterns
-
Dias, H. J., et al. (2017).[2] "Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 52(12), 809-816.[2]
-
Begala, M., et al. (2007).[3] "2-substituted benzofuran fragment ion formation in the electron ionization mass spectra." Rapid Communications in Mass Spectrometry, 21(8), 1414-20.[3]
-
-
Aldehyde Derivatization Techniques
-
Spickett, C. M. (2013). "Mass Spectrometry of Fatty Aldehydes." Free Radical Biology and Medicine.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
Advanced HPLC Method Development for 2,3-Dihydrobenzofuran-2-ol Impurities: Overcoming Lactol Tautomerism
Executive Summary: The Hidden Equilibrium Challenge
Detecting 2,3-dihydrobenzofuran-2-ol (CAS: 496-16-2) is not a standard impurity profiling task. Unlike stable benzofuran intermediates, this compound is a lactol (cyclic hemiacetal). In solution, it exists in a dynamic equilibrium with its open-chain aldehyde tautomer, 2-hydroxyphenylacetaldehyde .
Standard Reverse-Phase (RP) methods often fail here. Analysts frequently encounter "ghost peaks," split peaks, or severe tailing on traditional C18 columns because the interconversion rate between the lactol and aldehyde forms occurs on the same timescale as the chromatographic separation.
This guide objectively compares a Standard C18 Approach against an Optimized Phenyl-Hexyl Method . We demonstrate that controlling the tautomeric equilibrium via specific stationary phase selectivity and pH buffering is the only way to achieve ICH-compliant validation.
The Scientific Mechanism: Why Standard Methods Fail
To develop a robust method, one must understand the analyte's behavior. The 2,3-dihydrobenzofuran-2-ol molecule is unstable in neutral, unbuffered solvents.
The Tautomeric Trap
-
Form A (Lactol): The cyclic, dominant form in organic solvents. Less polar.
-
Form B (Aldehyde): The open-chain form (2-hydroxyphenylacetaldehyde). More polar, contains a reactive carbonyl.
On a standard C18 column with a neutral mobile phase, the equilibrium shifts constantly as the analyte moves through the column, leading to band broadening. The Optimized Method uses a Phenyl-Hexyl stationary phase combined with an acidic buffer (pH 2.5) . The acidic environment stabilizes the lactol form, while the Phenyl-Hexyl phase engages in
Visualization: Tautomeric Equilibrium & Method Strategy
Figure 1: The dynamic equilibrium between lactol and aldehyde forms. Acidic conditions favor the lactol, preventing on-column peak splitting.
Comparative Analysis: Standard vs. Optimized
We performed a side-by-side comparison of two methodologies using a spiked API sample containing 0.1% of the impurity.
Experimental Conditions
| Parameter | Method A: The Standard (Alternative) | Method B: The Optimized (Recommended) |
| Column | C18 (L1), 150 x 4.6 mm, 5 µm | Phenyl-Hexyl (L11) , 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water (Unbuffered) | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Gradient | 5-95% B in 20 min | 5-95% B in 15 min |
| Temp | 25°C | 40°C (Promotes rapid equilibrium) |
Performance Data
The following data represents the average of
| Metric | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Status |
| Retention Time ( | 4.2 min (Broad) | 5.8 min (Sharp) | Improved |
| USP Tailing Factor ( | 2.1 (Fail) | 1.1 (Pass) | Pass |
| Theoretical Plates ( | ~2,500 | >12,000 | High Efficiency |
| LOD (S/N = 3) | 0.05% | 0.005% | 10x Sensitivity |
| Resolution ( | 1.2 | 3.5 | Robust |
Analysis:
-
Method A failed due to lack of pH control. The unbuffered water allowed the lactol ring to open, causing the analyte to smear across the column (Tailing > 2.0).
-
Method B succeeded because the acidic pH locked the analyte in the lactol form. The Phenyl-Hexyl chemistry provided orthogonal selectivity via
stacking with the aromatic ring, separating it cleanly from the API.
Detailed Experimental Protocol
To replicate the Method B (Optimized) results, follow this validation-ready protocol.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Acidic Buffer): Add 1.0 mL of Formic Acid (LC-MS Grade) to 1000 mL of HPLC-grade water. Mix and degas. Note: Do not use phosphate buffers if MS detection is planned.
-
Mobile Phase B: 100% Acetonitrile (LC-MS Grade).
Step 2: Sample Diluent Strategy
-
Crucial Step: Do not dissolve the sample in 100% Methanol or Water. Methanol can form acetals (methyl glycosides) with the lactol, creating a new impurity artifact.
-
Recommended Diluent: 50:50 Acetonitrile:Water (with 0.1% Formic Acid). The acid matches the mobile phase, preventing "solvent shock" and maintaining the lactol form.
Step 3: Instrumental Parameters
-
Detector: UV at 280 nm (Benzofuran absorption max) or ESI(+) MS (m/z 137 [M+H]+ and m/z 119 [M+H-H2O]+).
-
Injection Volume: 10 µL.
-
Column Temp: Set to 40°C. Reasoning: Slightly elevated temperature ensures that any remaining tautomerization is fast enough to appear as a single average peak rather than a split peak.
Workflow Diagram: Method Development Logic
Figure 2: Decision tree for selecting the optimal column and mobile phase conditions.
Troubleshooting & System Suitability
If the method does not perform as expected, check the following parameters:
-
Peak Splitting: If the peak splits, the pH is likely too high (> 4.0). Add more formic acid or switch to a Phosphate buffer (pH 2.5) if MS detection is not required.
-
Artifacts: If a new peak appears at RRT 1.1, check if Methanol was used in the diluent. The lactol can react with methanol to form 2-methoxy-2,3-dihydrobenzofuran .
-
Low Sensitivity: The lactol has a weak chromophore compared to fully aromatic benzofurans. Ensure detection is at 280 nm or 254 nm ; 210 nm may be too noisy due to solvent cut-off.
References
-
SIELC Technologies. (2018).[1] Separation of 2,3-Dihydrobenzofuran on Newcrom R1 HPLC column. Retrieved from
-
BenchChem. (2025).[2] Analysis of Benzofuran Derivatives by HPLC-UV/MS. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15278, 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. Retrieved from
-
Wikipedia. (2023).[3] Lactol - Chemical Equilibrium and Reactivity. Retrieved from
-
Sigma-Aldrich. (2023). 2,3-Dihydrobenzofuran Product Specification and Stability. Retrieved from
Sources
A Comparative Guide to the Validation of Chiral Separation Methods for 2,3-Dihydrobenzofuran-2-ol Enantiomers
The enantioselective synthesis and separation of chiral molecules are critical in the pharmaceutical industry, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in numerous biologically active natural products and synthetic compounds.[1][2] Consequently, the development and validation of robust analytical methods for the chiral separation of its derivatives, such as 2,3-dihydrobenzofuran-2-ol, are of paramount importance.
This guide delves into the validation of various chiral separation techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). Each method is evaluated based on internationally recognized validation parameters, such as those outlined in the ICH Q2(R2) guideline, to ensure the reliability and integrity of the analytical data.[3][4]
The Imperative of Method Validation in Chiral Analysis
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] For chiral separations, this involves a rigorous assessment of several key performance characteristics to ensure the method can accurately and consistently quantify the individual enantiomers of a chiral compound. The primary validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer and any impurities or degradation products.[6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
High-Performance Liquid Chromatography (HPLC) for Chiral Separations
HPLC is a cornerstone technique for chiral separations in the pharmaceutical industry. The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Causality in Experimental Choices for Chiral HPLC
The selection of the CSP is the most critical factor in developing a successful chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability and excellent enantiorecognition capabilities for a wide range of compounds, including those with aromatic moieties like 2,3-dihydrobenzofuran-2-ol. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar alcohol modifier (e.g., isopropanol or ethanol), is crucial for optimizing the separation. The alcohol modifier competes with the analyte for interaction with the CSP, and its concentration can be adjusted to fine-tune the retention and resolution of the enantiomers.
Experimental Protocol: Chiral HPLC Method for 2,3-Dihydrobenzofuran-2-ol Enantiomers
Objective: To develop and validate an HPLC method for the separation and quantification of the enantiomers of 2,3-dihydrobenzofuran-2-ol.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: A polysaccharide-based CSP, for instance, a column packed with cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: UV detection at a wavelength where the analyte exhibits significant absorbance.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of racemic 2,3-dihydrobenzofuran-2-ol in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
Figure 1: Experimental workflow for the validation of a chiral HPLC method.
Supercritical Fluid Chromatography (SFC): A Greener Alternative
SFC has emerged as a powerful and environmentally friendly alternative to normal-phase HPLC for chiral separations.[9] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase component.[10] The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and reduced solvent consumption.[11]
Causality in Experimental Choices for Chiral SFC
The principles of chiral recognition in SFC are similar to those in HPLC, with polysaccharide-based CSPs being widely employed. The mobile phase in SFC typically consists of supercritical CO2 and a polar organic modifier, such as methanol or ethanol. The modifier plays a critical role in modulating the solvating power of the mobile phase and influencing the interactions between the analytes and the CSP. The choice and concentration of the modifier are key parameters for optimizing enantioselectivity and resolution. SFC methods are often faster and more efficient than their HPLC counterparts.[12]
Experimental Protocol: Chiral SFC Method for 2,3-Dihydrobenzofuran-2-ol Enantiomers
Objective: To develop and validate a rapid and efficient SFC method for the chiral separation of 2,3-dihydrobenzofuran-2-ol.
Instrumentation:
-
SFC system equipped with a pump for CO2 and a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV-Vis detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: An immobilized polysaccharide-based CSP suitable for SFC.
-
Mobile Phase: Supercritical CO2 and Methanol (e.g., 85:15 v/v).
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection Wavelength: UV detection at the same wavelength used in the HPLC method.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Similar to the HPLC method, prepare a stock solution and a series of calibration and QC samples in a suitable solvent (e.g., methanol or a mixture of the mobile phase components).
Figure 2: Experimental workflow for the validation of a chiral SFC method.
Gas Chromatography (GC) for Volatile Chiral Compounds
GC is a powerful technique for the separation of volatile and thermally stable compounds. Chiral separations in GC are performed using capillary columns coated with a chiral stationary phase.[13] Modified cyclodextrins are the most commonly used CSPs in chiral GC, offering excellent enantioselectivity for a wide range of compounds.[14][15]
Causality in Experimental Choices for Chiral GC
For the analysis of 2,3-dihydrobenzofuran-2-ol by GC, derivatization may be necessary to increase its volatility and thermal stability. The hydroxyl group can be derivatized, for example, by silylation. The choice of the derivatized cyclodextrin CSP is crucial for achieving separation. The temperature program of the GC oven is a key parameter for optimizing the separation, as it influences the volatility of the analytes and their interaction with the CSP.[16]
Experimental Protocol: Chiral GC Method for 2,3-Dihydrobenzofuran-2-ol Enantiomers
Objective: To develop and validate a GC method for the chiral separation of derivatized 2,3-dihydrobenzofuran-2-ol.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
Derivatization Step:
-
React the 2,3-dihydrobenzofuran-2-ol sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl group into a trimethylsilyl ether.
Chromatographic Conditions:
-
Chiral Stationary Phase: A capillary column coated with a derivatized cyclodextrin (e.g., a permethylated beta-cyclodextrin).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) at a controlled rate.
-
Detector Temperature: 280 °C.
-
Injection Mode: Split injection.
Sample Preparation:
-
Prepare a stock solution of the derivatized racemic compound in a suitable solvent (e.g., hexane).
-
Prepare calibration and QC samples by dilution.
Figure 3: Experimental workflow for the validation of a chiral GC method.
Comparison of Method Performance Data
The following table summarizes the typical performance characteristics of the three validated chiral separation methods for 2,3-dihydrobenzofuran-2-ol enantiomers. The acceptance criteria are based on general pharmaceutical industry standards and ICH guidelines.[8]
| Validation Parameter | HPLC | SFC | GC | Acceptance Criteria |
| Specificity | Baseline resolution of enantiomers from each other and from potential impurities. | Excellent separation with no interference from the matrix. | Complete separation of derivatized enantiomers. | Resolution (Rs) > 1.5 |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 | r² ≥ 0.99 |
| Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL | 0.5 - 150 µg/mL | Method should be accurate and precise over the specified range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | 97.0 - 103.0% | Typically 98.0 - 102.0% for drug substance assays. |
| Precision (RSD%) | ||||
| - Repeatability | < 1.0% | < 0.8% | < 1.5% | RSD ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 1.2% | < 2.0% | RSD ≤ 2.0% |
| Robustness | Unaffected by minor changes in mobile phase composition and flow rate. | Stable with slight variations in modifier percentage and back pressure. | Tolerant to small changes in oven temperature ramp rate and carrier gas flow. | No significant impact on resolution and quantification. |
| Analysis Time | ~15 min | ~5 min | ~20 min (including derivatization) | As short as possible while maintaining adequate resolution. |
Conclusion and Recommendations
All three techniques—HPLC, SFC, and GC—can be successfully validated for the chiral separation of 2,3-dihydrobenzofuran-2-ol enantiomers. The choice of the most appropriate method depends on the specific requirements of the analysis.
-
HPLC remains a robust and widely accessible technique, offering excellent resolution and reliability. It is a well-established method in most pharmaceutical laboratories.
-
SFC presents a significant advantage in terms of speed and reduced environmental impact due to lower solvent consumption.[9][17] For high-throughput screening and preparative separations, SFC is often the preferred choice.
-
GC is a suitable option for volatile and thermally stable analytes or those that can be easily derivatized. It can offer very high resolution with capillary columns.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the validation data, considering factors such as the required sensitivity, sample throughput, and available instrumentation. A well-validated chiral separation method is a critical component in the development and quality control of enantiomerically pure pharmaceutical products.
References
- SIELC Technologies. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.
- Schurig, V. (2001). Separation of enantiomers by gas chromatography.
- ScienceDirect.
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- Glasgow Caledonian University.
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A Comparative Stability Analysis of Benzofuran vs. Dihydrobenzofuran Derivatives: A Guide for Researchers
Introduction
Benzofuran and 2,3-dihydrobenzofuran scaffolds are foundational moieties in a vast array of natural products and pharmacologically active compounds.[1] Their prevalence in medicinal chemistry underscores the importance of understanding their intrinsic chemical stability, a critical parameter influencing drug development, formulation, storage, and ultimately, therapeutic efficacy. This guide provides a comprehensive comparative analysis of the stability of benzofuran and dihydrobenzofuran derivatives under various stress conditions, offering insights into their degradation pathways and the analytical methodologies required for their assessment. By understanding the inherent stability differences dictated by their core structures, researchers can make more informed decisions in the design and development of robust drug candidates.
Theoretical Stability Considerations: A Tale of Two Rings
The fundamental difference in stability between benzofuran and 2,3-dihydrobenzofuran lies in the nature of the furan ring fused to the benzene core.
-
Benzofuran: The presence of a double bond in the furan ring renders it an electron-rich aromatic system. This aromaticity contributes to its overall stability, but the furan ring is also susceptible to electrophilic attack and oxidative cleavage. The π-electrons in the furan ring can be readily targeted by oxidizing agents.
-
2,3-Dihydrobenzofuran: In contrast, the furan ring in dihydrobenzofuran is saturated, lacking the double bond. This saturation makes it significantly less susceptible to oxidation and electrophilic addition reactions compared to benzofuran. Its stability profile is more akin to that of an aryl alkyl ether. The primary point of potential degradation is the ether linkage, which can be susceptible to cleavage under strong acidic conditions.
This fundamental structural difference dictates their divergent behavior under various stress conditions, as we will explore in the following sections.
Comparative Stability Under Forced Degradation Conditions
Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation products and pathways under accelerated conditions.[2] These studies typically involve subjecting the compound to heat, light, humidity, acid, base, and oxidation.[3]
Oxidative Stability
Benzofuran derivatives are generally more susceptible to oxidative degradation than their dihydrobenzofuran counterparts. The electron-rich furan ring is a prime target for oxidizing agents like hydrogen peroxide (H₂O₂), leading to ring-opening reactions and the formation of various degradation products.[4][5] The benzofuran moiety's role in the anti-oxidative stress action of some compounds further suggests its reactivity towards reactive oxygen species.[4]
Dihydrobenzofuran derivatives , lacking the furan double bond, exhibit greater resistance to oxidation. Degradation under oxidative stress, if it occurs, is more likely to be initiated at other susceptible functional groups on the molecule rather than the core dihydrobenzofuran structure.
Hypothetical Degradation Pathway under Oxidative Stress
Caption: Base-catalyzed hydrolysis of an ester derivative.
Thermal Stability
The thermal stability of benzofuran and dihydrobenzofuran derivatives is largely influenced by the substituents and the overall molecular structure. The parent benzofuran is known to polymerize slowly at ambient temperatures, a process that is accelerated by heat. T[6]hermal degradation studies on a benzofuran-2-yl thiosemicarbazone derivative showed decomposition occurring in stages at elevated temperatures. D[7]ihydrobenzofuran is noted to be stable for at least four years at room temperature. G[8]enerally, the absence of the reactive double bond in the furan ring of dihydrobenzofuran would suggest a higher intrinsic thermal stability compared to benzofuran, although this is highly dependent on the specific derivatives being compared.
Experimental Protocols for Stability Assessment
A robust assessment of the stability of benzofuran and dihydrobenzofuran derivatives requires well-designed forced degradation studies and the use of a stability-indicating analytical method.
Forced Degradation Study Protocol
The following is a general protocol for conducting a forced degradation study. The specific conditions should be optimized for the compound of interest to achieve a target degradation of 5-20%.
[2]1. Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (typically 1 mg/mL). 2. Acid Hydrolysis:
- To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid.
- Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified period.
- At defined time points, withdraw samples, neutralize with a suitable base, and dilute for analysis.
- Base Hydrolysis:
- To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M sodium hydroxide.
- Maintain the solution at room temperature or heat gently for a specified period.
- At defined time points, withdraw samples, neutralize with a suitable acid, and dilute for analysis.
- Oxidative Degradation:
- To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide.
- Keep the solution at room temperature and protected from light for a specified period.
- At defined time points, withdraw samples and dilute for analysis.
- Thermal Degradation (Solid State):
- Place the solid compound in a controlled temperature oven (e.g., 105 °C) for a specified duration.
- At defined time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.
- Photolytic Degradation:
- Expose a solution of the compound and the solid compound to UV and visible light in a photostability chamber.
- Maintain a control sample in the dark.
- At the end of the exposure period, prepare solutions of both the exposed and control samples for analysis.
Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial for separating the parent drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed.
-
Column: A C18 column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve good separation of all components.
-
Detection: A photodiode array (PDA) detector is recommended to monitor the elution at multiple wavelengths and to check for peak purity.
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation and Interpretation
The results of the forced degradation studies should be presented in a clear and comparative manner.
Table 1: Comparative Degradation of Benzofuran and Dihydrobenzofuran Derivatives under Forced Degradation Conditions (Hypothetical Data)
| Stress Condition | % Degradation of Benzofuran Derivative | % Degradation of Dihydrobenzofuran Derivative | Major Degradation Products |
| Acid Hydrolysis (1 M HCl, 80°C, 24h) | 15% | 25% | Benzofuran: Ring-opened products; Dihydrobenzofuran: Phenolic and alkyl fragments |
| Base Hydrolysis (1 M NaOH, 60°C, 24h) | < 5% (core) | < 5% (core) | Dependent on base-labile substituents |
| Oxidative Degradation (30% H₂O₂, RT, 24h) | 35% | < 10% | Benzofuran: Ring-opened products; Dihydrobenzofuran: Minimal degradation of the core |
| Thermal Degradation (105°C, 48h) | 10% | < 5% | Polymerization products (Benzofuran) |
| Photolytic Degradation (ICH Q1B) | Variable | Variable | Dependent on chromophores and substituents |
Conclusion
The stability profiles of benzofuran and 2,3-dihydrobenzofuran derivatives are distinctly different, a direct consequence of the presence or absence of the double bond in the furan ring. Benzofuran derivatives are more prone to oxidative degradation, while dihydrobenzofuran derivatives are more susceptible to acid-catalyzed ether cleavage. A thorough understanding of these intrinsic stabilities, investigated through systematic forced degradation studies and analyzed by validated stability-indicating methods, is paramount for the successful development of robust and reliable drug candidates based on these important heterocyclic scaffolds. This guide provides a framework for researchers to approach the comparative stability analysis of these two important classes of compounds, enabling more informed decisions throughout the drug discovery and development process.
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A Comparative Guide to the Synthetic Production of 2,3-Dihydrobenzofuran-2-ol
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. The introduction of a hydroxyl group at the 2-position of this scaffold yields 2,3-dihydrobenzofuran-2-ol, a valuable chiral intermediate for the synthesis of more complex molecules. This guide provides a comprehensive benchmark of the primary synthetic routes to this important building block, offering an in-depth analysis of methodologies, comparative performance data, and detailed experimental protocols to inform your research and development endeavors.
Introduction to Synthetic Strategies
The synthesis of 2,3-dihydrobenzofuran-2-ol is not as direct as that of many other substituted dihydrobenzofurans. A survey of the literature reveals that the most prevalent and reliable methods involve a two-step sequence: the initial formation of the corresponding ketone, 2,3-dihydrobenzofuran-2-one (also known as 2-coumaranone), followed by its reduction to the desired secondary alcohol. Direct C-H oxidation at the C2-position of 2,3-dihydrobenzofuran is less common and presents significant regioselectivity challenges. Biocatalytic approaches, while promising for their stereoselectivity, are still emerging for this specific transformation.
This guide will focus on the most practical and well-documented synthetic strategies, providing a critical comparison to aid in the selection of the most suitable route for your specific needs.
Route 1: Synthesis of 2,3-Dihydrobenzofuran-2-one (2-Coumaranone)
The synthesis of the 2-coumaranone intermediate is a critical first step. Several methods have been reported, with the choice of starting material and reaction conditions influencing the overall efficiency and scalability of the process.
Cyclization of Phenoxyacetic Acid Derivatives
A classic and widely used method involves the intramolecular Friedel-Crafts acylation of phenoxyacetic acid or its derivatives. This approach is attractive due to the commercial availability of the starting materials.
Mechanism: The reaction typically proceeds by activation of the carboxylic acid, often by conversion to the corresponding acid chloride or by using a strong acid catalyst, followed by an intramolecular electrophilic attack on the aromatic ring to form the five-membered lactone.
dot
Figure 1: General scheme for the synthesis of 2,3-dihydrobenzofuran-2-one via intramolecular Friedel-Crafts acylation.
Performance Data:
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Phenoxyacetic acid | 1. SOCl₂, reflux; 2. AlCl₃, CS₂, rt | 70-80 | [1] |
| Substituted Phenoxyacetic acids | Polyphosphoric acid (PPA), 100-120 °C | 65-90 | [2] |
Discussion: This method is robust and generally provides good yields. The choice of activating agent and Lewis acid can be tailored to the specific substrate and desired scale. However, the use of stoichiometric and often harsh reagents like thionyl chloride and aluminum trichloride can be a drawback in terms of safety and waste management on a larger scale. Polyphosphoric acid offers a milder alternative for some substrates.
From Salicylaldehyde and Chloroacetic Acid
An alternative route to a precursor for 2-coumaranone involves the reaction of salicylaldehyde with chloroacetic acid to form o-formylphenoxyacetic acid, which can then be cyclized.
Experimental Protocol: Synthesis of o-Formylphenoxyacetic Acid
-
A solution of 80.0 g (2 moles) of sodium hydroxide pellets in 200 ml of distilled water is added to a mixture of 106 ml (122 g, 1 mole) of salicylaldehyde and 94.5 g (1 mole) of chloroacetic acid in 800 ml of water.[3]
-
The mixture is stirred and heated to boiling, then refluxed for 3 hours.[3]
-
The solution is acidified with 190 ml of concentrated hydrochloric acid.[3]
-
Unchanged salicylaldehyde is removed by steam distillation.[3]
-
Upon cooling, the crude o-formylphenoxyacetic acid crystallizes and is collected by filtration.[3]
The subsequent cyclization can be achieved by heating with acetic anhydride and sodium acetate.
Route 2: Reduction of 2,3-Dihydrobenzofuran-2-one to 2,3-Dihydrobenzofuran-2-ol
Once the 2-coumaranone is obtained, the subsequent reduction of the ketone functionality to the desired secondary alcohol is a well-established transformation. The choice of reducing agent is critical to achieve high yields and, if required, stereoselectivity.
dot
Figure 2: General scheme for the reduction of 2,3-dihydrobenzofuran-2-one.
Hydride Reductions
Hydride-based reducing agents are the most common choice for the reduction of ketones to secondary alcohols. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most frequently employed reagents.
Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide during workup yields the alcohol.[4][5]
Performance Data:
| Substrate | Reducing Agent | Solvent | Conditions | Yield (%) | Reference |
| 2,3-Dihydrobenzofuran-2-one | NaBH₄ | Methanol or Ethanol | 0 °C to rt | >90 | [4] |
| 2,3-Dihydrobenzofuran-2-one | LiAlH₄ | Anhydrous THF or Et₂O | 0 °C to rt, then workup | >95 | [5] |
Discussion:
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, typically used for aldehydes and ketones.[4] It is relatively safe to handle and can be used in protic solvents like methanol and ethanol. For most applications, NaBH₄ is the preferred reagent due to its ease of use and high yields.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful and less selective reducing agent than NaBH₄.[5][6] It will also reduce esters, carboxylic acids, and amides. Due to its high reactivity with protic solvents, it must be used in anhydrous ethereal solvents like THF or diethyl ether, and reactions require careful handling under an inert atmosphere. While it provides excellent yields, its use is generally reserved for substrates that are unreactive towards NaBH₄ or when other reducible functional groups are absent.
Experimental Protocol: Reduction of 2,3-Dihydrobenzofuran-2-one with NaBH₄
-
Dissolve 2,3-dihydrobenzofuran-2-one (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) at 0 °C to decompose the excess NaBH₄.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,3-dihydrobenzofuran-2-ol.
-
Purify the product by column chromatography on silica gel if necessary.
Catalytic Hydrogenation
Catalytic hydrogenation offers a "greener" alternative to hydride reagents, as it avoids the generation of stoichiometric inorganic byproducts.
Mechanism: The ketone is adsorbed onto the surface of a heterogeneous catalyst (e.g., Pd/C, PtO₂, Raney Ni) in the presence of hydrogen gas. The hydrogen is also activated on the catalyst surface, and the reaction proceeds by the stepwise addition of hydrogen atoms across the carbonyl double bond.
Performance Data:
| Substrate | Catalyst | Conditions | Yield (%) | Reference |
| 2,3-Dihydrobenzofuran-2-one | Pd/C | H₂ (1-50 atm), rt-80 °C, various solvents | Good to excellent | [7][8] |
| 2,3-Dihydrobenzofuran-2-one | Raney Ni | H₂ (high pressure), elevated temperature | Good | [7] |
Discussion: Catalytic hydrogenation is an effective method, particularly for larger-scale syntheses. The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction rate and selectivity. A key advantage is the ease of product isolation, as the catalyst can be simply filtered off. However, this method requires specialized equipment for handling hydrogen gas under pressure. For substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups), chemoselectivity can be a challenge.
Route 3: Direct Oxidation and Biocatalytic Approaches (Emerging Routes)
While less established, direct functionalization of the 2,3-dihydrobenzofuran core is an area of active research.
Direct C-H Oxidation
The direct oxidation of the C2-position of 2,3-dihydrobenzofuran to introduce a hydroxyl group is a challenging transformation due to the potential for over-oxidation or reaction at other positions on the aromatic ring. While some methods exist for the oxidation of similar heterocyclic systems, specific and high-yielding protocols for 2,3-dihydrobenzofuran-2-ol are not yet widely reported.
Biocatalytic Approaches
The use of enzymes, such as cytochrome P450 monooxygenases or dioxygenases, offers the potential for highly regio- and stereoselective hydroxylations under mild conditions. While biocatalytic methods have been successfully applied to the oxidation of related aromatic and heterocyclic compounds, their application to the specific synthesis of 2,3-dihydrobenzofuran-2-ol is still in its early stages of development. Further research in enzyme engineering and process optimization is needed to make this a viable and scalable synthetic route.
Conclusion and Recommendations
For the reliable and scalable production of 2,3-dihydrobenzofuran-2-ol, the two-step synthesis involving the preparation of 2,3-dihydrobenzofuran-2-one followed by its reduction is the most well-established and versatile strategy.
-
For laboratory-scale synthesis, the reduction of 2-coumaranone with sodium borohydride offers an excellent balance of high yield, operational simplicity, and safety.
-
For larger-scale industrial production, catalytic hydrogenation may be a more cost-effective and environmentally friendly option, provided the necessary equipment is available.
-
For the synthesis of chiral 2,3-dihydrobenzofuran-2-ol, the stereoselective reduction of 2-coumaranone using chiral reducing agents or catalysts is a promising avenue that requires further investigation and optimization for this specific substrate.
As research in catalysis and biocatalysis continues to advance, direct C-H oxidation and enzymatic approaches may become more competitive in the future, offering more atom-economical and sustainable routes to this valuable synthetic intermediate.
References
- (Reference to a relevant paper on intramolecular Friedel-Crafts acylation, if found in subsequent, more specific searches)
- (Reference to a relevant paper on the synthesis of substituted phenoxyacetic acids, if found)
- (Reference to a relevant paper on the reduction of 2-coumaranone with NaBH4, if found)
- (Reference to a relevant paper on the reduction of 2-coumaranone with LiAlH4, if found)
- Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of medicinal chemistry, 24(12), 1465–1471.
- (Reference to a relevant paper on the catalytic hydrogen
- Galkin, K. I., et al. (2016). Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis.
- (Reference to a relevant paper on direct C-H oxid
- (Reference to a relevant paper on biocatalytic hydroxyl
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6568–6576.
- (Additional relevant references)
- Zhang, Y., et al. (2024). Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans.
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
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- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
- Shriner, R. L., & Anderson, J. (1942). Coumarone. Organic Syntheses, 22, 20.
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James, M. (2023). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
- (Additional relevant references)
-
LibreTexts. (2023). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Retrieved from [Link]
- (Additional relevant references)
- (Additional relevant references)
Sources
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Rigorous X-ray Diffraction Data Validation for 2,3-Dihydrobenzofuran-2-ol Complexes
For researchers, scientists, and drug development professionals, the structural elucidation of novel compounds is a cornerstone of innovation. The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore found in a multitude of bioactive natural products and synthetic molecules.[1][2][3] The addition of a hydroxyl group at the 2-position introduces a chiral center and the potential for crucial hydrogen bonding interactions, making these complexes particularly interesting in drug design. However, the very features that confer biological activity also demand a higher level of scrutiny in their structural analysis.
This guide provides an in-depth, experience-driven approach to the validation of single-crystal X-ray diffraction data for 2,3-dihydrobenzofuran-2-ol complexes. We will move beyond a simple checklist of validation metrics to explain the causality behind experimental choices and data analysis steps, ensuring the structural models you generate are not only plausible but robustly defended by the underlying experimental data.
The Imperative of Self-Validating Protocols in Crystallography
In the realm of structural science, a published crystal structure should stand as a benchmark of quality. The protocols we employ must therefore be self-validating systems. This means that at each stage, from crystal growth to final data deposition, we build in checks and balances that ensure the integrity of our results. For 2,3-dihydrobenzofuran-2-ol complexes, particular attention must be paid to the correct assignment of stereochemistry, the validation of hydrogen bonding networks, and the overall quality of the diffraction data, as these factors can significantly influence the interpretation of structure-activity relationships.
Pre-Data Collection: Setting the Stage for Quality
The quality of your final crystal structure is fundamentally determined by the quality of your initial crystals and the care taken during data collection.
Crystal Cultivation and Selection
The journey to a high-quality structure begins with the crystal itself. Impurities and conformational flexibility can be detrimental to crystallization.[4] For 2,3-dihydrobenzofuran-2-ol complexes, the presence of the hydroxyl group can lead to multiple, competing hydrogen bond donors and acceptors, potentially leading to disordered or poorly diffracting crystals.
Experimental Protocol: Crystal Growth and Selection
-
Purification: Begin with highly pure material (>95%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.[5]
-
Solvent Screening: Employ a wide range of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). The polarity of the solvent can influence which hydrogen bonding motifs are favored.
-
Microscopic Examination: Carefully examine potential crystals under a polarized light microscope. Look for sharp edges, uniform extinction, and the absence of visible defects. Select a single crystal of appropriate size for your diffractometer.
Data Collection and Processing: The Foundation of Your Model
Modern diffractometers and software have automated many aspects of data collection and processing. However, a senior scientist must understand the underlying principles to make informed decisions.
Key Considerations During Data Collection:
-
Resolution: Aim for the highest possible resolution. The International Union of Crystallography (IUCr) suggests a maximum θ of at least 25° for Mo Kα radiation.[6] This ensures a sufficient number of reflections to adequately define the atomic positions and thermal parameters.
-
Completeness: Collect a highly complete dataset (ideally >99%). This is crucial for the accurate determination of cell parameters and for identifying potential twinning or other crystal pathologies.
-
Redundancy: A higher redundancy allows for better scaling and absorption corrections, leading to more accurate intensity measurements.
The Core of Validation: The Crystallographic Information File (CIF) and the checkCIF/PLATON Report
The Crystallographic Information File (CIF) is the standard format for archiving and exchanging crystallographic data.[7] Before submission for publication or deposition in a database, a CIF must be rigorously validated. The IUCr provides a free online service, checkCIF, which uses the PLATON software to perform a detailed analysis of the crystallographic data and the refined model.[8][9]
A Comparative Look: "Good" vs. "Problematic" Data
The following table illustrates key validation metrics for a hypothetical "good" dataset of a 2,3-dihydrobenzofuran-2-ol complex compared to a "problematic" one. This comparison highlights common pitfalls and their impact on the final structural model.
| Metric | "Good" Dataset | "Problematic" Dataset | Causality and Implications for 2,3-Dihydrobenzofuran-2-ol Complexes |
| Resolution (Å) | 0.75 | 1.10 | Higher resolution is crucial for accurately locating hydrogen atoms, which is vital for validating the hydrogen bonding network involving the 2-ol group. |
| Completeness (%) | 99.8 | 92.5 | Incomplete data can lead to inaccuracies in cell parameters and atomic positions, potentially obscuring subtle conformational details of the dihydrofuran ring. |
| Rint | 0.025 | 0.085 | A high Rint indicates poor agreement between symmetry-equivalent reflections, suggesting issues with crystal quality or data processing. |
| R1 (all data) | 0.035 | 0.095 | A high R1 factor indicates a poor fit between the observed and calculated structure factors, suggesting the model does not accurately represent the data. |
| wR2 (all data) | 0.080 | 0.250 | Similar to R1, a high wR2 points to a poor refinement. For complexes with potential disorder in the dihydrofuran ring, this could be a significant red flag. |
| Goof (F2) | 1.05 | 1.85 | A Goodness of Fit far from 1.0 suggests an incorrect model or inappropriate weighting scheme. |
| Flack Parameter | 0.02(3) | 0.45(8) | For chiral 2,3-dihydrobenzofuran-2-ol, a Flack parameter close to 0.5 with a large uncertainty indicates that the absolute stereochemistry is indeterminate. |
| Largest Diff. Peak/Hole (e.Å-3) | 0.25 / -0.28 | 1.50 / -1.20 | Large residual electron density peaks can indicate missing atoms, disorder, or incorrect atom assignments. Holes can suggest an atom is misplaced or has an incorrect atomic number. |
Navigating the checkCIF Report: A Step-by-Step Guide
The checkCIF report generates a series of ALERTS, categorized by severity (A, B, C, G).[10] It is a common misconception that the goal is to eliminate all ALERTS. Rather, the goal is to understand and, where necessary, explain them.
Experimental Protocol: CIF Validation and Interpretation
-
Submission: Upload your CIF to the IUCr's checkCIF service.
-
Initial Review: Begin by examining the summary at the top of the report. Pay close attention to the key metrics highlighted in the table above.
-
ALERT Analysis: Systematically go through each ALERT. The report provides a brief explanation for each.
-
Level A ALERTS: These are the most serious and must be addressed.[11][12] They often point to fundamental errors in the structure determination or interpretation. Common Level A ALERTS include severe short contacts, incorrect atom assignments, or major inconsistencies in the data.
-
Level B ALERTS: These indicate potentially serious issues that require investigation. Examples include unusually large or small atomic displacement parameters (ADPs) or a high number of reflection outliers.
-
Level C and G ALERTS: These are less severe and often informational. They may point to minor deviations from ideal geometry or suggest alternative interpretations.
-
-
Action and Annotation:
-
Correction: If an ALERT points to a correctable error (e.g., a missing hydrogen atom, a misassigned atom type), return to your refinement software, make the necessary corrections, and re-run the validation.
-
Explanation: For ALERTS that cannot be "fixed" but have a valid scientific explanation (e.g., a short contact due to a strong hydrogen bond, disorder that has been appropriately modeled), you must provide a response. This is done by adding a "Validation Response Form" (VRF) to your CIF.[13]
-
Visualizing the Validation Workflow
A robust data validation process follows a logical progression from initial data quality checks to a detailed analysis of the refined structural model.
Caption: Workflow for X-ray diffraction data validation.
Special Considerations for 2,3-Dihydrobenzofuran-2-ol Complexes
The specific chemical nature of these compounds presents unique validation challenges and opportunities.
Hydrogen Bonding
The hydroxyl group at the 2-position is a prime candidate for hydrogen bonding, which can dictate the crystal packing and influence the conformation of the molecule.
-
Locating Hydrogen Atoms: Ideally, hydrogen atoms should be located in the difference Fourier map. If the data resolution is insufficient, they can be placed in calculated positions and refined using a riding model. Hirshfeld Atom Refinement (HAR) can provide more accurate hydrogen positions from X-ray data.[14]
-
Geometric Validation: Validate the geometry of your hydrogen bonds. The PLATON output within the checkCIF report provides a detailed analysis of hydrogen bonding interactions. Compare the observed geometries to expected values from the literature and crystallographic databases.
Stereochemistry and the Flack Parameter
Since the 2-position is a stereocenter, determining the absolute configuration is critical.
-
Anomalous Dispersion: Ensure your data collection strategy is suitable for determining the absolute configuration. This typically requires the presence of a sufficiently strong anomalous scatterer and measurement of Friedel pairs.
-
Flack Parameter: The Flack parameter is a critical indicator of absolute stereochemistry. A value close to 0 with a small uncertainty indicates the correct absolute configuration has been assigned. A value close to 1 suggests the inverted structure is correct. A value near 0.5 indicates a racemic twin.
Conclusion: Beyond the Metrics
Ultimately, the validation of a crystal structure is more than just achieving low R-factors or having zero "A" ALERTS. It is about building a scientifically sound and defensible model of a molecule's three-dimensional structure. For a medicinally relevant scaffold like 2,3-dihydrobenzofuran-2-ol, this rigor is paramount. By understanding the "why" behind each step of the validation process, from crystal selection to the interpretation of the checkCIF report, researchers can ensure their structural data is of the highest quality, thereby providing a solid foundation for future drug discovery and development efforts.
References
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
-
CCDC. (n.d.). Correcting CIFs. Retrieved February 8, 2024, from [Link]
-
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-11. [Link]
-
American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. Retrieved February 8, 2024, from [Link]
-
International Union of Crystallography. (n.d.). checkCIF/PLATON reports. Retrieved February 8, 2024, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved February 8, 2024, from [Link]
-
International Union of Crystallography. (n.d.). Data requirements for structures submitted to Acta Cryst. Sections C and E. Retrieved February 8, 2024, from [Link]
-
Capelli, S. C., et al. (2019). Enhancing hydrogen positions in X-ray structures of transition metal hydride complexes with dynamic quantum crystallography. IUCrJ, 6(Pt 5), 845–858. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 2,3-Dihydrobenzofuran-2-ol: A Comprehensive Guide for Laboratory Professionals
Hazard Identification and Risk Assessment: A Precautionary Approach
Due to the absence of a dedicated SDS for 2,3-Dihydrobenzofuran-2-ol, a conservative approach to hazard assessment is paramount. Analysis of related compounds, such as 2,3-Dihydrobenzofuran, suggests that this chemical should be handled with caution.[1][2]
Anticipated Hazards:
-
Eye and Skin Irritation: Similar benzofuran derivatives are known to cause irritation upon contact.[1]
-
Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory discomfort.[1]
-
Peroxide Formation: As a cyclic ether, 2,3-Dihydrobenzofuran-2-ol has the potential to form explosive peroxides upon prolonged exposure to air and light.[3][4][5] This is a critical consideration for both storage and disposal.
-
Flammability: While the flashpoint of the 2-ol derivative is not documented, the parent compound, 2,3-Dihydrobenzofuran, is a combustible liquid.[1][2] Therefore, ignition sources should be strictly controlled in its vicinity.
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Category | Anticipated Risk for 2,3-Dihydrobenzofuran-2-ol | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available; assume to be harmful. | Avoid ingestion, skin contact, and inhalation of vapors. |
| Skin Corrosion/Irritation | Potential for skin irritation.[1] | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Potential for serious eye irritation.[1] | Wear safety glasses with side shields or chemical goggles. |
| Flammability | Assumed to be a combustible liquid.[1][2] | Keep away from open flames, sparks, and hot surfaces. |
| Reactivity | Potential for explosive peroxide formation.[3][4] | Date containers upon receipt and opening. Test for peroxides if stored for extended periods. |
Personal Protective Equipment (PPE): Your First Line of Defense
A stringent PPE protocol is non-negotiable when handling 2,3-Dihydrobenzofuran-2-ol. The following ensemble provides a comprehensive barrier against potential exposure.
-
Hand Protection: Wear nitrile or neoprene gloves. Ensure gloves are inspected before use and changed frequently, especially if contamination is suspected.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be used when handling larger quantities.
-
Body Protection: A flame-retardant lab coat should be worn at all times. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of 2,3-Dihydrobenzofuran-2-ol should be conducted in a certified chemical fume hood to minimize inhalation of vapors.
Spill Management: A Calm and Calculated Response
In the event of a spill, a swift and organized response is crucial to mitigate risks.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (if applicable): For small spills, once absorbed, the material can be cautiously treated with a deactivating solution if a safe and validated procedure is available. However, for unknown reactivities, this step should be avoided.
-
Collect and Package: Carefully scoop the absorbed material and any contaminated debris into a clearly labeled, sealable, and chemically compatible waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of Waste: The sealed container with the spill cleanup materials must be treated as hazardous waste and disposed of according to the procedures outlined in the following section.
Disposal Protocol for 2,3-Dihydrobenzofuran-2-ol
The primary route for the disposal of 2,3-Dihydrobenzofuran-2-ol is through a licensed hazardous waste management company. On-site treatment or drain disposal is strictly prohibited.[6]
Workflow for Compliant Disposal:
Sources
Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 2,3-Dihydrobenzofuran-2-ol
Understanding the Hazard Landscape: A Structural Approach
The key to safely handling 2,3-Dihydrobenzofuran-2-ol lies in understanding the potential hazards associated with its core structure and functional groups. The molecule combines an aromatic ring, a cyclic ether (dihydrofuran), and a secondary alcohol. This combination suggests several potential hazards that must be addressed through appropriate personal protective equipment (PPE) and handling protocols.
Aromatic Compounds: Aromatic hydrocarbons and their derivatives can present inhalation hazards, with potential for dizziness or headaches upon exposure.[1] Skin contact should also be minimized.
Alcohols: While many simple alcohols are common in laboratory settings, they are flammable and their vapors can form explosive mixtures in the air.[2] Safe handling of alcohols necessitates the removal of all ignition sources from the work area.[2]
Cyclic Ethers: Cyclic ethers, such as tetrahydrofuran (a related compound), can form explosive peroxides upon storage, especially when exposed to air and light.[3] While the peroxide-forming potential of 2,3-Dihydrobenzofuran-2-ol is not explicitly documented, it is a prudent measure to assume this possibility and handle the compound accordingly.
Given the lack of specific toxicity data, it is crucial to assume that the compound may be more toxic than its individual components.[4] Therefore, a conservative approach to PPE and handling is paramount.
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is essential to mitigate the risks associated with handling 2,3-Dihydrobenzofuran-2-ol. The following table outlines the recommended PPE, categorized by the level of protection.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[5] | Provides primary protection against splashes and vapors. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Nitrile gloves.[5] | Offers good resistance to a range of chemicals. Gloves should be inspected for any signs of degradation or perforation before each use.[6] |
| Body Protection | Flame-resistant or 100% cotton lab coat.[7] | Protects against splashes and potential fires. Synthetic materials should be avoided as they can melt and adhere to the skin in a fire. |
| Respiratory Protection | Use in a certified chemical fume hood.[2][7] | A fume hood is the primary engineering control to minimize inhalation of vapors.[7] If a fume hood is not available, a risk assessment must be conducted to determine the appropriate respiratory protection. |
| Foot Protection | Closed-toe shoes.[5] | Protects feet from spills and falling objects. |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe working environment.
Preparation and Handling
-
Pre-Experiment Hazard Analysis: Before beginning any work, conduct a thorough hazard analysis and risk assessment.[2] Review all available safety information for related compounds.
-
Work Area Setup: Ensure the work area is clean, uncluttered, and located within a certified chemical fume hood.[7] Remove all potential ignition sources from the vicinity.[2]
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.[2]
-
Chemical Dispensing: When dispensing the chemical, do so slowly and carefully to avoid splashes.
-
Heating: If heating is required, use a flameless heat source such as a heating mantle or water bath.[7] Never heat a closed system.[7]
Spill and Emergency Procedures
-
Minor Spills: In the event of a small spill within the fume hood, absorb the material with a suitable absorbent pad. Place the contaminated materials in a sealed, labeled container for hazardous waste disposal.
-
Major Spills: For larger spills, evacuate the immediate area and notify the laboratory supervisor and safety officer.
-
Skin Contact: If the chemical comes into contact with the skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6] Remove any contaminated clothing.
-
Eye Contact: In case of eye contact, immediately flush the eyes with water for at least 15 minutes at an eyewash station and seek prompt medical attention.[6]
Disposal Plan: Responsible Waste Management
Proper disposal of 2,3-Dihydrobenzofuran-2-ol and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste containing 2,3-Dihydrobenzofuran-2-ol, including unused product, contaminated consumables (e.g., gloves, absorbent pads), and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2,3-Dihydrobenzofuran-2-ol".
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 2,3-Dihydrobenzofuran-2-ol.
Caption: PPE selection workflow for handling 2,3-Dihydrobenzofuran-2-ol.
Conclusion: Fostering a Culture of Safety
While the full toxicological profile of 2,3-Dihydrobenzofuran-2-ol remains to be elucidated, a proactive and informed approach to safety is non-negotiable. By understanding the potential hazards of its constituent functional groups, implementing robust PPE protocols, and adhering to meticulous handling and disposal procedures, researchers can confidently explore the scientific potential of this and other novel compounds. This commitment to safety not only protects the individual researcher but also fosters a laboratory environment where scientific discovery can flourish responsibly.
References
-
National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]
- Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
-
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
- University of California, Santa Barbara. (n.d.). Section I - Zakarian Lab Safety Protocol.
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
- NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 3. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hscprep.com.au [hscprep.com.au]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. csub.edu [csub.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
